3-Amino-N-(tert-butyl)propanamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-amino-N-tert-butylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-7(2,3)9-6(10)4-5-8/h4-5,8H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRPQMHTKWRIMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Amino-N-(tert-butyl)propanamide from 3-Aminopropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the synthesis of 3-amino-N-(tert-butyl)propanamide, a valuable building block in medicinal chemistry and drug development. The primary focus is on the direct amide coupling of 3-aminopropanoic acid and tert-butylamine. This document delves into the strategic considerations for this synthesis, including the necessity of amino group protection, the selection of appropriate coupling reagents, and detailed, field-proven experimental protocols. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process. This guide is intended to be a self-validating system for researchers, ensuring reproducibility and success in the laboratory.
Introduction and Strategic Overview
The synthesis of amides is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical industry.[1] this compound serves as a key intermediate in the development of various therapeutic agents. Its structure incorporates a primary amine and a secondary amide, providing versatile handles for further molecular elaboration.
The direct coupling of a carboxylic acid and an amine to form an amide bond is a kinetically slow process that requires activation of the carboxylic acid.[2] Furthermore, the presence of a free amine on the starting material, 3-aminopropanoic acid, presents a significant challenge: the potential for self-polymerization. To circumvent this, a protection-coupling-deprotection strategy is the most logical and efficient approach.
This guide will focus on a robust and widely applicable method: the use of a tert-butyloxycarbonyl (Boc) protecting group for the amine of 3-aminopropanoic acid, followed by an EDC/HOBt mediated coupling with tert-butylamine, and subsequent deprotection of the Boc group.
The Critical Role of Amine Protection
Amino groups are nucleophilic and can react with activated carboxylic acids.[3] In the synthesis of this compound from 3-aminopropanoic acid, the presence of the primary amine in the starting material can lead to intermolecular side reactions, primarily the formation of polyamides. To ensure the desired selective reaction between the carboxylic acid of one molecule and the amine of another (tert-butylamine), the amino group of 3-aminopropanoic acid must be temporarily rendered non-nucleophilic.[3][4]
This is achieved through the use of a protecting group.[4] Carbamates are a widely used class of protecting groups for amines due to their ease of installation and removal under relatively mild conditions.[5] The tert-butyloxycarbonyl (Boc) group is a particularly common choice.[5]
The Rationale for Choosing the Boc Protecting Group:
-
Stability: The Boc group is stable to a wide range of reaction conditions, including the basic conditions often used in amide coupling reactions.
-
Ease of Removal: It can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), which are typically orthogonal to the conditions used for amide bond formation.[5]
-
Minimal Side Reactions: The byproducts of Boc deprotection (isobutylene and carbon dioxide) are volatile and easily removed.
The overall synthetic strategy is therefore a three-step process:
-
Protection: Protection of the amino group of 3-aminopropanoic acid with a Boc group.
-
Coupling: Amide bond formation between the Boc-protected 3-aminopropanoic acid and tert-butylamine.
-
Deprotection: Removal of the Boc group to yield the final product.
Synthetic workflow for this compound.
Amide Bond Formation: The Coupling Reaction
The condensation of a carboxylic acid and an amine to form an amide bond requires the activation of the carboxylic acid.[1] Carbodiimides are a class of reagents commonly used for this purpose.[6][7]
The EDC/HOBt Coupling System: A Mechanistic Insight
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is widely used due to its efficiency and the ease of removal of its urea byproduct.[2] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to racemization if the carboxylic acid is chiral and can also rearrange to an unreactive N-acylurea.
To mitigate these side reactions and improve the efficiency of the coupling, an additive such as 1-hydroxybenzotriazole (HOBt) is often included.[6][8] HOBt acts as a nucleophile, trapping the O-acylisourea intermediate to form an activated HOBt ester. This ester is more stable than the O-acylisourea but still highly reactive towards amines, leading to a cleaner and more efficient reaction with reduced risk of racemization.[8][9]
Mechanism of EDC/HOBt mediated amide coupling.
Experimental Protocols
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Supplier |
| 3-Aminopropanoic acid | C₃H₇NO₂ | 89.09 | Sigma-Aldrich |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | Sigma-Aldrich |
| Sodium hydroxide (NaOH) | NaOH | 40.00 | Fisher Scientific |
| Dioxane | C₄H₈O₂ | 88.11 | VWR |
| tert-Butylamine | C₄H₁₁N | 73.14 | Acros Organics |
| EDC·HCl | C₈H₁₈N₃Cl | 191.70 | BenchChem[2] |
| HOBt | C₆H₅N₃O | 135.12 | BenchChem[2] |
| Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Fisher Scientific |
| Trifluoroacetic acid (TFA) | C₂HF₃O₂ | 114.02 | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | VWR |
| Saturated aq. NaHCO₃ | - | - | - |
| Brine | - | - | - |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | Fisher Scientific |
Step 1: Synthesis of N-Boc-3-aminopropanoic acid
-
Dissolution: In a 250 mL round-bottom flask, dissolve 3-aminopropanoic acid (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide (to a concentration of ~0.5 M with respect to the amino acid).
-
Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.
-
Addition of Boc Anhydride: Add a solution of di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of dioxane dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with ethyl acetate (2x).
-
Acidify the aqueous layer to pH 2-3 with 1M aqueous HCl at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-3-aminopropanoic acid as a white solid.
Step 2: Synthesis of tert-Butyl N-[3-(tert-butylamino)-3-oxopropyl]carbamate
-
Initial Setup: To a round-bottom flask, add N-Boc-3-aminopropanoic acid (1.0 equiv), HOBt (1.2 equiv), and tert-butylamine (1.1 equiv).[2]
-
Dissolution: Dissolve the mixture in anhydrous DCM (to a concentration of ~0.2 M).[2]
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.[2]
-
Reagent Addition: Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[2] Then, add DIPEA (2.5 equiv) dropwise.[2]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Aqueous Work-up:
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[2]
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure Boc-protected amide.[2]
Step 3: Synthesis of this compound (Deprotection)
-
Dissolution: Dissolve the purified tert-butyl N-[3-(tert-butylamino)-3-oxopropyl]carbamate (1.0 eq) in dichloromethane (to a concentration of ~0.1 M).
-
Addition of TFA: Add trifluoroacetic acid (10 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify to pH > 10 with 1M aqueous NaOH.
-
Extract the product with dichloromethane (3x).
-
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Characterization and Data
The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques.
| Compound | Technique | Expected Data |
| N-Boc-3-aminopropanoic acid | ¹H NMR | Peaks corresponding to the Boc group (singlet, ~1.4 ppm) and the propyl chain. |
| ¹³C NMR | Resonances for the carbonyl, Boc carbonyl, and aliphatic carbons. | |
| MS (ESI) | [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight. | |
| tert-Butyl N-[3-(tert-butylamino)-3-oxopropyl]carbamate | ¹H NMR | Signals for both the Boc and tert-butyl groups, as well as the propyl chain. |
| ¹³C NMR | Resonances for the two amide carbonyls and all aliphatic carbons. | |
| MS (ESI) | [M+H]⁺ corresponding to the molecular weight. | |
| This compound | ¹H NMR | Disappearance of the Boc signal and characteristic shifts for the propyl chain protons. |
| ¹³C NMR | Absence of the Boc carbonyl and characteristic shifts for the remaining carbons. | |
| MS (ESI) | [M+H]⁺ corresponding to the molecular weight (145.22 g/mol ).[10] | |
| FT-IR | Characteristic N-H stretching and C=O stretching frequencies for the primary amine and secondary amide. |
Troubleshooting and Key Considerations
-
Incomplete Protection: If the protection step is incomplete, unreacted 3-aminopropanoic acid can be removed during the acidic work-up of the subsequent coupling reaction.
-
Low Coupling Yield: Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the activated intermediates. If the reaction stalls, adding a second portion of EDC·HCl may be beneficial.
-
Difficult Purification: The urea byproduct from EDC can sometimes be difficult to remove. Thorough aqueous washes are crucial. If it persists, a silica gel plug filtration prior to column chromatography can be effective.
-
Incomplete Deprotection: If TLC indicates remaining starting material after the initial deprotection time, extend the reaction time or add more TFA.
Conclusion
The synthesis of this compound from 3-aminopropanoic acid is a well-established process that relies on a strategic protection-coupling-deprotection sequence. The use of a Boc protecting group in conjunction with an EDC/HOBt mediated amide coupling provides a reliable and high-yielding route to this valuable synthetic intermediate. By understanding the underlying chemical principles and adhering to the detailed protocols outlined in this guide, researchers can confidently and efficiently produce this compound for their drug discovery and development endeavors.
References
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
- Gunda, G. K., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(43), 5628-5631.
- RSC Advances. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. RSC Advances.
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Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
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Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]
- Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed. (2004). 2.3 Amide Group 2.3.1 C-Tenninal a-Amide Protection.
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ChemistryViews. (2023). A "Sterically Stressed" Amide as a Protecting Group for Amines. Retrieved from [Link]
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Chemical Science. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 3-aminopropanoate. Retrieved from [Link]
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ResearchGate. (2020). FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]
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ResearchGate. (2020). A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf)₂. Retrieved from [Link]
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PubChem. (n.d.). 3-(tert-Butylamino)propanamide. Retrieved from [Link]
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PubChem. (n.d.). 3-(tert-butylamino)-N,N-diethylpropanamide. Retrieved from [Link]
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PubChem. (n.d.). N-tert-butyl-N-propylpropanamide. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl (3-aminopropyl)carbamate. Retrieved from [Link]
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PubChem. (n.d.). n-Tert-butylpropanamide. Retrieved from [Link]
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Spectroscopic Characterization of 3-Amino-N-(tert-butyl)propanamide: A Technical Guide
Introduction
3-Amino-N-(tert-butyl)propanamide, a bifunctional organic molecule, incorporates a primary amine and a secondary amide linked by a propyl chain. This unique structural arrangement makes it a valuable building block in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and elucidation of its role in chemical transformations. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this document presents predicted data based on established spectroscopic principles and data from analogous structures. This approach provides a robust framework for researchers engaged in the synthesis, analysis, and application of this compound.
The structural formula of this compound is presented below:
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH₃)₃ | 1.3 - 1.5 | Singlet | 9H |
| -NH₂ | 1.5 - 2.5 | Broad Singlet | 2H |
| -CH₂-C=O | 2.2 - 2.5 | Triplet | 2H |
| -CH₂-CH₂- | 2.8 - 3.1 | Triplet | 2H |
| -NH- | 5.5 - 6.5 | Broad Singlet | 1H |
Interpretation of the Predicted ¹H NMR Spectrum:
-
tert-Butyl Protons (-C(CH₃)₃): A prominent singlet is predicted in the upfield region (δ 1.3 - 1.5 ppm), integrating to nine protons. This is a characteristic signal for a tert-butyl group, where all nine protons are chemically equivalent and have no adjacent protons to couple with[1].
-
Amine Protons (-NH₂): A broad singlet is expected between δ 1.5 and 2.5 ppm, corresponding to the two protons of the primary amine. The broadness of this signal is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with residual water or other protic species in the solvent[2][3].
-
Methylene Protons adjacent to Carbonyl (-CH₂-C=O): These two protons are expected to appear as a triplet in the range of δ 2.2 - 2.5 ppm. The triplet multiplicity arises from spin-spin coupling with the adjacent methylene protons.
-
Methylene Protons adjacent to Amine (-CH₂-CH₂-): This signal, also a triplet, is predicted to be further downfield (δ 2.8 - 3.1 ppm) due to the deshielding effect of the adjacent electronegative nitrogen atom[4].
-
Amide Proton (-NH-): A broad singlet is anticipated in the downfield region (δ 5.5 - 6.5 ppm). The chemical shift of amide protons can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding effects[5].
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -C(C H₃)₃ | 28 - 30 |
| -C (CH₃)₃ | 50 - 52 |
| -C H₂-C=O | 35 - 40 |
| -C H₂-NH₂ | 40 - 45 |
| -C =O | 172 - 175 |
Interpretation of the Predicted ¹³C NMR Spectrum:
-
tert-Butyl Methyl Carbons (-C(C H₃)₃): A single resonance is expected between δ 28 and 30 ppm for the three equivalent methyl carbons of the tert-butyl group[1][6].
-
tert-Butyl Quaternary Carbon (-C (CH₃)₃): The quaternary carbon of the tert-butyl group is predicted to appear in the range of δ 50 - 52 ppm.
-
Methylene Carbon adjacent to Carbonyl (-C H₂-C=O): This carbon is expected to resonate at approximately δ 35 - 40 ppm.
-
Methylene Carbon adjacent to Amine (-C H₂-NH₂): Due to the deshielding effect of the nitrogen atom, this carbon signal is predicted to be slightly downfield compared to the other methylene carbon, in the range of δ 40 - 45 ppm[3].
-
Carbonyl Carbon (-C =O): The amide carbonyl carbon will be the most deshielded carbon in the molecule, with a predicted chemical shift in the range of δ 172 - 175 ppm[7][8].
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for NMR data acquisition and processing.
A standard protocol for acquiring high-quality NMR spectra involves the following steps[9][10][11]:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial. Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled sequence is typically used to obtain singlets for all carbon signals, simplifying the spectrum.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Perform phase and baseline corrections to obtain a clean spectrum. Reference the chemical shifts to the internal standard (TMS at 0 ppm) or the residual solvent peak. For the ¹H NMR spectrum, integrate the signals to determine the relative proton ratios.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectral Data
The IR spectrum of this compound is expected to show characteristic absorption bands for the primary amine and secondary amide functional groups.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description of Vibration |
| N-H (Amine) | 3300 - 3500 | Asymmetric and symmetric stretching (two bands)[2][12][13][14] |
| N-H (Amide) | 3250 - 3400 | Stretching |
| C-H (Aliphatic) | 2850 - 3000 | Stretching |
| C=O (Amide I) | 1630 - 1680 | Stretching[12] |
| N-H (Amine) | 1580 - 1650 | Bending (scissoring)[4][14] |
| N-H (Amide II) | 1510 - 1570 | Bending |
| C-N | 1000 - 1350 | Stretching[4][14] |
Interpretation of the Predicted IR Spectrum:
-
N-H Stretching Vibrations: The region between 3200 and 3500 cm⁻¹ will be particularly informative. The primary amine (-NH₂) is expected to show two distinct, sharp to medium intensity bands corresponding to asymmetric and symmetric N-H stretching[2][12][13][14]. The secondary amide (-NH-) will exhibit a single, often broader, absorption band in a similar region.
-
C=O Stretching (Amide I Band): A strong, sharp absorption band is predicted in the range of 1630-1680 cm⁻¹, which is characteristic of the carbonyl group in a secondary amide[12]. This is often one of the most intense peaks in the spectrum.
-
N-H Bending Vibrations: The primary amine is expected to show a bending (scissoring) vibration between 1580 and 1650 cm⁻¹[4][14]. The secondary amide will display an "Amide II" band, resulting from a combination of N-H bending and C-N stretching, in the region of 1510-1570 cm⁻¹.
-
C-H and C-N Stretching: Aliphatic C-H stretching vibrations will be observed between 2850 and 3000 cm⁻¹. The C-N stretching vibrations for both the amine and amide groups are expected to appear in the fingerprint region, typically between 1000 and 1350 cm⁻¹[4][14].
Experimental Protocol for ATR-FTIR Data Acquisition
Caption: Workflow for ATR-FTIR data acquisition.
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples with minimal preparation[15][16][17][18][19].
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean the crystal surface with a soft cloth soaked in a volatile solvent like isopropanol and allow it to dry completely.
-
Background Collection: Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of this compound directly onto the center of the ATR crystal. If the sample is a solid, use the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the IR spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Perform baseline correction and peak labeling as needed.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum Data
For this compound (Molecular Weight: 144.22 g/mol ), the following key ions are predicted in an electron ionization (EI) mass spectrum.
| m/z | Predicted Ion Structure | Fragmentation Pathway |
| 144 | [C₇H₁₆N₂O]⁺˙ | Molecular Ion (M⁺˙) |
| 129 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group |
| 88 | [CH₂=C(OH)NHC(CH₃)₃]⁺˙ | McLafferty Rearrangement[20][21] |
| 86 | [H₂N-CH₂-CH₂-C≡O]⁺ | α-cleavage with loss of tert-butyl radical |
| 58 | [CH₂=NHC(CH₃)₃]⁺ | α-cleavage |
| 57 | [C(CH₃)₃]⁺ | tert-Butyl cation |
Interpretation of the Predicted Mass Spectrum:
-
Molecular Ion (M⁺˙): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 144. As the molecule contains two nitrogen atoms, this peak will have an even m/z value, consistent with the nitrogen rule[4].
-
Loss of a Methyl Group (m/z 129): A common fragmentation for molecules containing a tert-butyl group is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation, resulting in a peak at m/z 129.
-
McLafferty Rearrangement (m/z 88): Amides with a γ-hydrogen can undergo a McLafferty rearrangement, which involves the transfer of a hydrogen atom to the carbonyl oxygen followed by cleavage of the α-β carbon-carbon bond[20][21]. This would lead to the formation of a radical cation with m/z 88.
-
α-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent methylene group (α-cleavage) can occur, with the charge being retained on either fragment.
-
Loss of the tert-butyl radical would result in a fragment at m/z 86.
-
Cleavage of the C-C bond adjacent to the primary amine can lead to the formation of an iminium ion. Cleavage between the two methylene groups could lead to a fragment at m/z 58.
-
-
tert-Butyl Cation (m/z 57): The highly stable tert-butyl cation is a very common fragment and is expected to be a prominent peak in the spectrum.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or through a gas chromatograph (GC-MS)[22][23].
-
Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV)[24][25][26]. This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺˙).
-
Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.
Conclusion
This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectra of this compound. The predicted data, based on fundamental spectroscopic principles and analysis of related structures, offers a valuable resource for the characterization of this compound. The outlined experimental protocols provide a standardized approach for obtaining high-quality spectroscopic data. It is the author's hope that this guide will serve as a useful tool for researchers in the fields of chemical synthesis, drug discovery, and materials science.
References
-
JoVE. (2024, December 5). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. Retrieved from [Link]
- Navarrete-Vázquez, G., et al. (2018).
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Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-N-(tert-butyl)propanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-N-(tert-butyl)propanamide is a fascinating molecule that holds potential for various applications in research and development, particularly within the pharmaceutical and life sciences sectors. As a derivative of β-alanine, it belongs to the class of β-amino amides, which are known for their diverse biological activities.[1][2][3] Understanding the fundamental physicochemical properties of this compound is paramount for its effective application, from designing synthetic routes to formulating it for biological assays.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Recognizing that experimental data for this specific molecule is not extensively available in public literature, this document also serves as a practical manual, offering detailed, field-proven protocols for the experimental determination of its key characteristics. This approach empowers researchers to validate and expand upon the existing knowledge base, ensuring scientific integrity and enabling robust drug development programs.
Molecular Identity and Structure
A clear understanding of the molecular identity is the foundation of any chemical study.
Chemical Structure:
Caption: 2D Chemical Structure of this compound
Key Identifiers:
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 209467-48-1 | [4][5] |
| Molecular Formula | C₇H₁₆N₂O | [4][5] |
| Molecular Weight | 144.22 g/mol | [5] |
| Canonical SMILES | CC(C)(C)NC(=O)CCN | N/A |
Physicochemical Properties: A Blend of Known and Predicted Data
A summary of the available and predicted physicochemical properties of this compound is presented below. It is crucial to note that many of these values are computational predictions and should be verified through experimental determination.
Table of Physicochemical Properties:
| Property | Value | Source | Notes |
| Melting Point | Not available | N/A | Experimental determination recommended. |
| Boiling Point | Not available | N/A | Experimental determination recommended. |
| Solubility | Soluble in water (predicted) | [6] | The presence of an amide group and an amino group suggests high polarity and the ability to form hydrogen bonds, indicating likely solubility in water and other polar solvents like ethanol and methanol.[6] |
| pKa | Not available | N/A | The primary amine group is expected to have a pKa in the range of 9-10. Experimental determination is crucial for understanding its ionization state at physiological pH. |
| LogP | -0.4 (predicted) | [7] | The negative predicted LogP value suggests that the compound is hydrophilic. |
| Storage Conditions | Sealed in dry, 2-8°C | [5] | Standard for many amine-containing compounds to prevent degradation. |
Experimental Protocols for Physicochemical Characterization
To empower researchers with the tools to obtain precise and reliable data, this section provides detailed, step-by-step protocols for determining the key physicochemical properties of this compound.
Determination of Aqueous Solubility: The Shake-Flask Method
The shake-flask method is a globally recognized and reliable technique for determining the equilibrium solubility of a compound.
Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water, buffer) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.
Experimental Workflow:
Caption: Workflow for Solubility Determination by the Shake-Flask Method.
Detailed Protocol:
-
Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4) in a sealed, inert container.
-
Equilibration: Place the container in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to stand at the same constant temperature to let the undissolved solid settle.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. It is highly recommended to filter the aliquot through a syringe filter (e.g., 0.22 µm PVDF) that does not bind the analyte.
-
Analysis: Dilute the clear filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Replication: Perform the experiment in triplicate to ensure the reproducibility of the results.
Determination of pKa: Potentiometric Titration
Potentiometric titration is a precise method for determining the dissociation constant (pKa) of ionizable functional groups. For this compound, this is crucial for understanding the protonation state of the primary amine.
Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is measured as a function of the volume of titrant added. The pKa is determined from the midpoint of the buffer region in the resulting titration curve.
Experimental Workflow:
Caption: Workflow for pKa Determination by Potentiometric Titration.
Detailed Protocol:
-
Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in purified water.
-
pH Meter Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.
-
Titration Setup: Place the solution in a thermostatted vessel and immerse the calibrated pH electrode.
-
Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette. After each addition, stir the solution to ensure homogeneity and record the stable pH reading.
-
Data Collection: Continue the titration past the equivalence point, where a sharp change in pH is observed.
-
Data Analysis: Plot the measured pH values against the volume of titrant added. Determine the equivalence point (the point of maximum slope on the titration curve). The volume of titrant at the half-equivalence point is half of that at the equivalence point. The pKa is equal to the pH at the half-equivalence point.
-
Replication: Repeat the titration at least three times to obtain an average pKa value and assess the precision.
Determination of Lipophilicity (LogP): The Shake-Flask Method
The octanol-water partition coefficient (LogP) is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and water (or a buffer). After equilibration, the concentration of the compound in each phase is measured, and the LogP is calculated as the logarithm of the ratio of the concentrations.
Experimental Workflow:
Caption: Workflow for LogP Determination by the Shake-Flask Method.
Detailed Protocol:
-
Phase Preparation: Pre-saturate n-octanol with water (or buffer) and vice versa by mixing them vigorously and allowing them to separate overnight.
-
Partitioning: In a suitable container, add a known volume of the pre-saturated n-octanol and the pre-saturated aqueous phase. Add a small amount of a stock solution of this compound.
-
Equilibration: Seal the container and shake it gently for a sufficient time (e.g., 1-2 hours) to allow for complete partitioning.
-
Phase Separation: Centrifuge the mixture to ensure a clean separation of the two phases.
-
Sampling and Analysis: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV or LC-MS.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.
-
Replication: Perform the experiment in triplicate to ensure reliable results.
Stability Profile
Potential Incompatibilities:
-
Strong oxidizing agents: May lead to degradation of the molecule.[8]
-
Strong reducing agents: Could potentially affect the amide group.[8]
-
Strong acids and bases: Can catalyze hydrolysis of the amide bond.[8][9]
For long-term storage, it is recommended to keep the compound in a tightly closed container in a cool, dry place.[8]
Biological Context and Potential Applications
This compound is a derivative of a β-amino acid. β-amino acids and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] They are known to exhibit antifungal, antibacterial, and anticancer properties.[1] Furthermore, β-amino amides have been investigated as inhibitors of enzymes such as dipeptidyl peptidase IV (DPP-IV), which is a target for the treatment of type 2 diabetes.[1]
The incorporation of β-amino acids into peptides can lead to peptidomimetics with enhanced stability against proteolytic degradation, a longer half-life, and potentially novel biological activities.[10] The specific biological role and potential applications of this compound are yet to be fully elucidated and represent a promising area for future research.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound for researchers and drug development professionals. While a complete experimental dataset is not yet publicly available, this guide offers a combination of known identifiers, predicted properties, and, most importantly, detailed and robust protocols for the experimental determination of its key characteristics. By following the outlined methodologies, scientists can generate high-quality, reliable data to support their research and development endeavors, ultimately unlocking the full potential of this promising molecule.
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Fazal-ur-Rehman M (2018) Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Hilaris Publisher. [Link]
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β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. Acta Chimica Slovaca. [Link]
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3-Amino-N-(tert-butyl)propanamide CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Amino-N-(tert-butyl)propanamide, a molecule of interest in medicinal chemistry and organic synthesis. This document delves into its chemical identity, structural features, potential synthetic pathways, and prospective applications, offering field-proven insights for laboratory and development settings.
Core Chemical Identity
-
Chemical Name: this compound
-
CAS Number: 209467-48-1[1]
-
Molecular Formula: C₇H₁₆N₂O
-
Molecular Weight: 144.22 g/mol
Molecular Structure
The structure of this compound features a primary amine, a propanamide backbone, and a sterically hindering tert-butyl group attached to the amide nitrogen. This combination of a nucleophilic primary amine and a robust amide bond makes it an interesting building block in the synthesis of more complex molecules.
Molecular Structure of this compound
A proposed two-step synthesis of this compound from Boc-protected β-alanine.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-Boc-3-amino-N-(tert-butyl)propanamide
-
To a solution of N-Boc-β-alanine (1 equivalent) in anhydrous dichloromethane (DCM) are added 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents) and 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents).
-
The mixture is stirred at 0°C for 30 minutes.
-
tert-Butylamine (1.1 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.
-
Upon completion, the reaction mixture is diluted with DCM and washed successively with 1N HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude N-Boc-3-amino-N-(tert-butyl)propanamide, which can be purified by column chromatography.
Step 2: Synthesis of this compound (Final Product)
-
The purified N-Boc-3-amino-N-(tert-butyl)propanamide (1 equivalent) is dissolved in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% v/v).
-
The reaction mixture is stirred at room temperature for 1-2 hours, with progress monitored by TLC.
-
Upon completion of the deprotection, the solvent and excess TFA are removed under reduced pressure.
-
The residue is dissolved in a minimal amount of water and basified with a saturated solution of NaHCO₃ or NaOH to a pH of >10.
-
The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated to afford the final product, this compound.
Applications in Drug Discovery and Medicinal Chemistry
While specific applications of this compound are not extensively documented in peer-reviewed literature, its structural motifs suggest several potential areas of utility in drug development. The presence of a primary amine and a stable amide linkage makes it a valuable scaffold or building block.
Role as a Synthetic Intermediate
The primary amino group serves as a key functional handle for further chemical modifications. It can readily undergo reactions such as acylation, alkylation, and reductive amination to introduce diverse pharmacophores. The tert-butyl group can provide steric bulk, which may be advantageous for modulating interactions with biological targets and can also enhance metabolic stability by shielding the amide bond from enzymatic cleavage. [2][3]
Potential as a Bioisostere
The tert-butyl group is often used in medicinal chemistry to probe steric requirements of binding pockets and can act as a bioisostere for other bulky groups. [2]The incorporation of this moiety can influence a compound's pharmacokinetic properties, such as solubility and membrane permeability.
Analogue for Bioactive Aminopropanamides
Derivatives of 3-aminopropanamide have been investigated for various therapeutic applications. For instance, certain derivatives have been explored for their antitumor properties. [4]The structural framework of this compound makes it a candidate for the synthesis of novel libraries of compounds to be screened for a range of biological activities.
Spectroscopic Characterization (Predicted)
No specific spectral data for this compound has been found in the searched literature. The following are predicted key signals based on the analysis of its functional groups and comparison with similar N-tert-butyl amides. [5]
-
¹H NMR:
-
A singlet integrating to 9 protons for the tert-butyl group.
-
Signals corresponding to the two methylene groups of the propanamide backbone.
-
A broad singlet for the primary amine protons.
-
A broad singlet for the amide N-H proton.
-
-
¹³C NMR:
-
A signal for the quaternary carbon of the tert-butyl group.
-
Signals for the methyl carbons of the tert-butyl group.
-
Signals for the two methylene carbons.
-
A signal for the amide carbonyl carbon.
-
-
FT-IR:
-
Characteristic N-H stretching vibrations for the primary amine and the secondary amide.
-
A strong C=O stretching vibration for the amide carbonyl group.
-
N-H bending vibrations.
-
Safety and Handling
Specific safety data for this compound is not readily available. However, based on the known hazards of structurally related aliphatic amines and amides, the following precautions should be taken. [6][7]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile or neoprene), and a lab coat. [6]Avoid inhalation of any dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids. * Toxicity: Aliphatic amines can be corrosive and irritating to the skin, eyes, and respiratory tract. [7]While the toxicity of this specific compound is unknown, it should be handled with care.
Conclusion
This compound is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its combination of a reactive primary amine and a sterically hindered amide makes it an attractive scaffold for the development of novel compounds with tailored properties. While detailed experimental data is currently limited, this guide provides a foundational understanding of its properties, a plausible synthetic route, and potential applications to aid researchers in its further exploration.
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A Methodological Framework for Determining the Organic Solvent Solubility of 3-Amino-N-(tert-butyl)propanamide and Related Novel APIs
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences process chemistry, formulation development, purification strategies, and the overall timeline of drug development. This technical guide presents a comprehensive, systematic framework for determining the solubility of novel compounds, using 3-Amino-N-(tert-butyl)propanamide as a representative model. As specific solubility data for this compound is not extensively published, this paper focuses on the predictive analysis and experimental methodologies required to generate such crucial data. We provide detailed, field-proven protocols for both equilibrium and high-throughput solubility screening, explain the scientific rationale behind experimental choices, and offer a strategy for data interpretation and presentation. This guide is intended for researchers, chemists, and formulation scientists engaged in the preclinical and process development stages of pharmaceutical research.
Introduction: The Imperative of Solubility Profiling
In modern drug development, speed and precision are paramount. The journey of a novel molecule from discovery to a viable drug product is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility stands out as a cornerstone characteristic. For a compound like this compound, its solubility profile in a range of organic solvents dictates the feasibility of:
-
Reaction Chemistry: Selecting appropriate solvents for synthesis and controlling reaction kinetics.
-
Crystallization and Purification: Designing efficient processes to isolate the API with high purity and yield.
-
Formulation: Developing stable and bioavailable dosage forms, from oral solids to parenteral solutions.
-
Analytical Method Development: Preparing stock solutions and standards for assays like HPLC and UPLC.[1]
Failing to establish a robust solubility profile early can lead to significant downstream challenges, including batch-to-batch variability, poor bioavailability, and costly project delays.[2] This guide, therefore, provides a proactive, methodical approach to solubility determination.
Physicochemical Characterization and Solubility Prediction
Before embarking on experimental work, a structural analysis of the target molecule provides invaluable predictive insights into its likely solubility behavior.[3]
Molecular Structure: this compound Formula: C₇H₁₆N₂O[4] Molecular Weight: 144.22 g/mol [5]
(Image generated for illustrative purposes)
Key Structural Features & Predicted Behavior:
-
Primary Amine (-NH₂): This group is a strong hydrogen bond donor and acceptor, suggesting good solubility in polar protic solvents like alcohols (methanol, ethanol) and potentially water.
-
Secondary Amide (-CONH-): The amide functional group is polar and can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O). This enhances affinity for polar solvents, both protic and aprotic (e.g., DMSO, DMF).[6][7]
-
tert-Butyl Group (-C(CH₃)₃): This bulky, nonpolar alkyl group introduces significant lipophilicity. It will favor interactions with nonpolar or moderately polar aprotic solvents (e.g., ethyl acetate, dichloromethane) and may limit solubility in highly polar, aqueous systems.
-
Rotatable Bonds: The molecule has flexibility, allowing it to adopt conformations that may better accommodate different solvent environments.
Overall Prediction: this compound is an amphiphilic molecule with both polar, hydrogen-bonding functionalities and a significant nonpolar moiety. Its solubility is expected to be highest in polar organic solvents, particularly those that can engage in hydrogen bonding. Solubility will likely decrease as solvent polarity decreases (e.g., in hydrocarbons like hexane).
Strategic Solvent Selection
A well-designed solubility screen does not test every possible solvent but rather a representative panel covering a range of polarities and chemical classes. The following diagram illustrates a logical workflow for selecting an appropriate solvent panel for an initial screen.
Caption: Strategic workflow for selecting a diverse solvent panel.
Experimental Protocols for Solubility Determination
Reliable solubility data is built upon robust and well-controlled experimental methods. We present two primary protocols: the "gold standard" Equilibrium Shake-Flask method for thermodynamic solubility and a High-Throughput Screening (HTS) method for kinetic solubility.
The Equilibrium Shake-Flask Method (Thermodynamic Solubility)
This method is considered the most reliable for determining the true equilibrium solubility of a compound and is recommended by numerous regulatory bodies.[1][8] It measures the concentration of a saturated solution after it has been allowed to reach thermodynamic equilibrium.
Principle: An excess of the solid API is agitated in the solvent for a prolonged period, ensuring that the dissolution rate equals the precipitation rate.
Step-by-Step Protocol:
-
Preparation: Accurately weigh an excess amount of this compound (e.g., 20-30 mg) into a series of 4 mL glass vials. An excess is confirmed by the presence of undissolved solid at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial.
-
Equilibration: Seal the vials tightly. Place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a period sufficient to reach equilibrium. For many compounds, 24-48 hours is adequate, but for poorly soluble compounds, up to 72 hours may be necessary.[8][9][10]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. Then, carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove all undissolved particles.
-
Dilution: Immediately dilute the filtered supernatant with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.[1]
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, typically HPLC-UV or UPLC-MS.[1] The concentration is determined against a standard calibration curve.
-
Data Reporting: Report the solubility in mg/mL or mol/L at the specified temperature.
High-Throughput Screening (HTS) Method (Kinetic Solubility)
In early-stage discovery, a faster, less material-intensive method is often required. The HTS method provides a kinetic or "apparent" solubility value, which is invaluable for ranking compounds.[2]
Principle: A concentrated stock solution of the API (typically in DMSO) is added to the organic solvent, and the point of precipitation is detected.[11]
Step-by-Step Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mg/mL).
-
Assay Plate Preparation: Dispense the target organic solvents into the wells of a 96-well microplate.
-
Serial Addition: Use an automated liquid handler to add small, increasing aliquots of the DMSO stock solution to the solvent wells.
-
Precipitation Detection: After each addition and a brief mixing period, measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.[2]
-
Data Analysis: The kinetic solubility is defined as the concentration at which precipitation is first detected. This method is rapid and allows for the screening of dozens of solvents simultaneously.
The following diagram illustrates the general experimental workflow for the Shake-Flask method.
Caption: Standard workflow for the Equilibrium Shake-Flask method.
Quantitative Analysis and Data Presentation
The final step is the accurate quantification and clear presentation of the solubility data. High-Performance Liquid Chromatography (HPLC) is the preferred analytical tool due to its ability to separate the API from any impurities or degradants, ensuring accurate measurement.[1]
Data Summary Table:
All quantitative data should be consolidated into a clear, easy-to-read table. This allows for rapid comparison across different solvents and conditions.
| Solvent Class | Solvent | Polarity Index | Solubility at 25 °C (mg/mL) | Method |
| Polar Protic | Methanol | 5.1 | [Experimental Value] | Shake-Flask |
| Ethanol | 4.3 | [Experimental Value] | Shake-Flask | |
| Polar Aprotic | DMSO | 7.2 | [Experimental Value] | Shake-Flask |
| Acetone | 5.1 | [Experimental Value] | Shake-Flask | |
| Ethyl Acetate | 4.4 | [Experimental Value] | Shake-Flask | |
| Nonpolar | Toluene | 2.4 | [Experimental Value] | Shake-Flask |
| n-Hexane | 0.1 | [Experimental Value] | Shake-Flask |
(Note: Polarity Index values are for reference. Experimental solubility values are to be populated from laboratory results.)
Conclusion
Determining the organic solvent solubility of a novel API like this compound is not a perfunctory task but a strategic necessity. By combining predictive structural analysis with rigorous, well-defined experimental protocols such as the Equilibrium Shake-Flask method, researchers can generate the reliable, high-quality data needed to drive informed decisions in process chemistry and formulation science. This systematic approach de-risks development, accelerates timelines, and ultimately lays a solid foundation for a successful drug product.
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OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link]
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Dissolution Technologies (2012), Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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Analytice (2022), OECD 105 – Water Solubility Test at 20°C. [Link]
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EUROLAB, OECD 105 Testing of Chemicals - Standard Test Method for Water Solubility. [Link]
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Dow Development Labs, Ask a Formulator: What is the Purpose and Approach to Solubility Studies?[Link]
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ResearchGate (2015), 1236 SOLUBILITY MEASUREMENTS. [Link]
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PubMed (2018), Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. [Link]
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World Health Organization (WHO), Annex 4: Guidance on equilibrium solubility studies for the purpose of classification of an active pharmaceutical ingredient within the Biopharmaceutics Classification System. [Link]
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SlideShare (2013), SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
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SciELO (2015), Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]
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BioAssay Systems, Solubility Testing – Shake Flask Method. [Link]
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Houen, G., et al. (1999), The Solubilities of Denatured Proteins in Different Organic Solvents, Acta Chemica Scandinavica. [Link]
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Thermal stability of 3-Amino-N-(tert-butyl)propanamide
<An In-depth Technical Guide to the Thermal Stability of 3-Amino-N-(tert-butyl)propanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for evaluating the thermal stability of this compound, an organic building block with potential applications in pharmaceutical development. Understanding the thermal behavior of active pharmaceutical ingredients (APIs) is paramount for ensuring safety, predicting shelf-life, and developing robust manufacturing processes.[1][2] This document outlines the foundational principles of thermal analysis, details specific experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and discusses the interpretation of the resulting data. Furthermore, it explores the anticipated thermal decomposition pathways of this compound based on its chemical structure, providing a predictive lens for risk assessment. The methodologies and insights presented herein are grounded in established principles of pharmaceutical process safety and regulatory expectations.[3]
Introduction: The Imperative of Thermal Stability
This compound (CAS No. 209467-48-1) is a bifunctional molecule containing a primary amine and a tertiary amide group.[4] Its structure suggests potential utility as a synthon or intermediate in the synthesis of more complex pharmaceutical agents. The journey from a promising molecule to a viable drug substance is contingent upon a thorough characterization of its physicochemical properties, with thermal stability being a critical quality attribute.[5][6]
Thermal stability dictates how a compound's quality varies under the influence of temperature over time.[5] An unstable compound can decompose under the thermal stress of manufacturing (e.g., drying, milling) or during long-term storage, leading to loss of potency, formation of toxic impurities, and significant safety hazards.[2][7] Exothermic decomposition events, if not identified and controlled, can lead to thermal runaway reactions, posing a catastrophic risk at scale.[8][9] Therefore, a priori assessment of thermal stability using techniques like TGA and DSC is not merely a characterization step but a fundamental component of process safety and risk management, as outlined by international guidelines such as the ICH Q1A(R2).[10][11][12]
Physicochemical Properties of this compound
A foundational understanding begins with the molecule's basic properties.
| Property | Value | Source |
| CAS Number | 209467-48-1 | [4] |
| Molecular Formula | C7H16N2O | [4][13] |
| Molecular Weight | 144.22 g/mol | [4] |
| Structure | ![]() | - |
Methodologies for Thermal Stability Assessment
A multi-technique approach is essential for a comprehensive thermal hazard evaluation. TGA and DSC are complementary methods that, when used together, provide a robust profile of a material's thermal behavior.[14][15][16]
Thermogravimetric Analysis (TGA)
Expertise & Rationale: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] It is the definitive technique for quantifying mass loss associated with decomposition, desolvation, or dehydration.[1][17] By precisely identifying the temperature at which mass loss begins (the onset temperature, Tonset), TGA provides a primary indicator of thermal stability.[17] We employ a nitrogen atmosphere to isolate thermal decomposition from oxidative degradation, ensuring the data reflects the intrinsic stability of the molecule.
Experimental Protocol: TGA
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared aluminum or platinum pan.
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes prior to the run and maintain the flow throughout the experiment.
-
Heating Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 400°C at a linear heating rate of 10°C/min.
-
-
Data Analysis: Record the mass change as a function of temperature. Determine the onset temperature of decomposition (Tonset) using the tangent method on the primary mass loss step.
Differential Scanning Calorimetry (DSC)
Expertise & Rationale: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[16] It is exceptionally sensitive to thermal events such as melting, crystallization, and solid-state transitions, as well as exothermic or endothermic decomposition processes.[15][17] While TGA shows if and when a material decomposes, DSC reveals the energetic nature of that decomposition.[14] An exothermic event detected by DSC is a critical warning sign for potential thermal runaway.[7]
Experimental Protocol: DSC
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. A pinhole lid may be used if significant gas evolution is expected, though this must be assessed carefully.
-
Atmosphere: Maintain a nitrogen purge at a flow rate of 50 mL/min.
-
Heating Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 400°C at a linear heating rate of 10°C/min.
-
-
Data Analysis: Record the heat flow versus temperature. Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). Integrate the peak area to quantify the enthalpy (ΔH) of the event.
Integrated Thermal Analysis Workflow
The synergy between TGA and DSC is crucial. A logical workflow ensures that data from both experiments are correlated to build a complete picture of the thermal profile.
Caption: Workflow for comprehensive thermal stability analysis.
Anticipated Thermal Decomposition Profile
The chemical structure of this compound—an aliphatic amide with a primary amine and a sterically bulky tert-butyl group—provides clues to its potential thermal degradation pathways. The thermal degradation of aliphatic amides often involves the cleavage of the C-N bond as a primary decomposition mechanism.[18]
Potential Decomposition Pathways:
-
Amide Bond Cleavage: The C-N bond of the amide is a likely point of initial scission. This could lead to the formation of propanoic acid derivatives and tert-butylamine.
-
Loss of tert-Butyl Group: The bulky tert-butyl group can be eliminated as isobutylene, a stable alkene, leaving behind 3-aminopropanamide.
-
Decarbonylation/Deamination: At higher temperatures, further fragmentation can occur, leading to the evolution of small molecules like ammonia (NH₃), carbon monoxide (CO), and various hydrocarbon fragments.[19]
Caption: Hypothesized thermal degradation pathways.
Data Interpretation and Expected Results
The data obtained from TGA and DSC experiments should be systematically analyzed and summarized.
Table of Expected Thermal Events:
| Parameter | Expected Observation | Significance |
| TGA Tonset (°C) | > 150°C | Indicates the temperature at which significant mass loss begins, defining the upper limit for thermal stability. |
| TGA Mass Loss (%) | ~100% (multi-step) | Confirms decomposition to volatile products. Multiple steps may indicate sequential degradation pathways. |
| DSC Melting Point (Tm) | Sharp endotherm | Confirms the melting point of the crystalline solid. Its absence could indicate an amorphous material. |
| DSC Decomposition | Sharp or broad exotherm | CRITICAL: An exothermic event signifies energy release during decomposition, a key indicator of a potential thermal hazard.[9] |
| Enthalpy of Decomp. (ΔHd) | Quantified in J/g | The magnitude of the exotherm helps classify the severity of the hazard. Higher values indicate greater energy release.[3] |
Trustworthiness & Self-Validation: The consistency between TGA and DSC data serves as a self-validating check. For instance, the onset temperature of a major mass loss in TGA should correlate with a significant thermal event (endo- or exotherm) in the DSC thermogram. Discrepancies may suggest complex multi-step reactions or interactions with the pan material, warranting further investigation.
Conclusion and Recommendations
This guide establishes a robust, scientifically-grounded methodology for assessing the thermal stability of this compound. A thorough analysis using TGA and DSC is critical to de-risk the development of any API.[2][3]
-
Handling & Storage: Based on the determined onset of decomposition, maximum safe handling and storage temperatures can be established. These conditions should be well below the Tonset to provide an adequate safety margin.
-
Process Development: The thermal stability data is crucial for designing safe manufacturing processes.[8] Operations like drying, milling, and formulation must be conducted at temperatures where the API is demonstrably stable.
-
Regulatory Submission: This data forms a core part of the stability testing package required for regulatory submissions, as outlined in guidelines like ICH Q1A.[5][6]
By following the principles and protocols detailed herein, researchers and drug developers can ensure a comprehensive understanding of the thermal risks associated with this compound, paving the way for its safe and effective use in the pharmaceutical landscape.
References
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- Journey of an API: Evaluating and mitigating process hazards. Sterling Pharma Solutions.
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A Technical Guide to the Potential Applications of 3-Amino-N-(tert-butyl)propanamide in Medicinal Chemistry
Executive Summary
3-Amino-N-(tert-butyl)propanamide is a deceptively simple molecule poised at the intersection of several key motifs in modern drug discovery. While not a therapeutic agent in its own right, its structure—a β-amino acid derivative featuring a sterically hindered tert-butyl group and two reactive functional handles—makes it a highly versatile starting material and scaffold. This guide explores the untapped potential of this compound, presenting it as a valuable building block for generating novel chemical libraries. We will dissect its structural significance, outline synthetic diversification strategies, and hypothesize its application in developing peptidomimetics and small molecule inhibitors, grounded in established medicinal chemistry principles and examples from analogous structures.
Deconstructing the Scaffold: An Introduction to this compound
At its core, this compound is a derivative of β-alanine, the only naturally occurring β-amino acid. The strategic placement of a primary amine and a robust N-tert-butyl amide group provides medicinal chemists with a unique combination of stability, reactivity, and conformational influence.
Physicochemical Properties and Structural Features
The compound's properties make it an attractive starting point for library synthesis. It is a small, non-chiral molecule with functional groups that allow for predictable modifications.
| Property | Value | Source |
| CAS Number | 209467-48-1 | [1][2] |
| Molecular Formula | C₇H₁₆N₂O | [3] |
| Molecular Weight | 144.22 g/mol | [2] |
| Structure | Primary Amine, Secondary Amide | - |
| Key Features | β-Amino Acid Backbone, N-tert-butyl group | - |
The two most salient features from a medicinal chemistry perspective are:
-
The β-Amino Amide Core: The β-amino acid backbone is a powerful tool for creating peptidomimetics—molecules that mimic the structure and function of peptides but have enhanced stability against proteolytic degradation[4]. This scaffold provides a different spacing of side chains compared to natural α-amino acids, enabling the exploration of novel pharmacophore space.
-
The N-tert-butyl Group: This bulky, lipophilic group is a classic medicinal chemistry moiety. Its primary role is to provide steric shielding, which can dramatically slow down or prevent amide hydrolysis by metabolic enzymes, thereby increasing a drug's half-life. Furthermore, it can enhance membrane permeability and occupy hydrophobic pockets within a target protein. The synthesis of N-tert-butyl amides is a well-established process in medicinal chemistry[5].
Synthetic Utility and Library Generation
The true value of this compound lies in its utility as a versatile building block. Its primary amine serves as a key nucleophile for a wide array of chemical transformations, allowing for the rapid generation of diverse chemical libraries.
General Synthetic Pathway
The synthesis of the core scaffold is straightforward, typically involving the coupling of a protected β-alanine derivative with tert-butylamine, followed by deprotection. The real power comes from its subsequent diversification.
Derivatization Workflow for Library Synthesis
The primary amine is a reactive handle that can be readily modified through techniques like reductive amination, acylation, or sulfonation. This allows for the systematic exploration of the chemical space around the core scaffold to build structure-activity relationships (SAR).
Caption: Diversification workflow for this compound.
Potential Therapeutic Applications: A Hypothesis-Driven Approach
Given the limited direct biological data on the title compound, we can hypothesize its potential applications by examining structurally related molecules that have found success in medicinal chemistry.
As a Foundation for Peptidomimetics and Foldamers
The incorporation of β-amino acids into peptide sequences is a validated strategy for increasing resistance to proteolysis while maintaining or modulating biological activity[4]. The this compound scaffold can be viewed as a C-terminally capped β-alanine residue.
-
Causality: Natural peptides are often poor drug candidates due to rapid degradation by proteases. The altered backbone geometry of β-amino acids disrupts the recognition sites for these enzymes. By using our title compound as a starting point, chemists can build short oligomers or append α-amino acids to create novel α,β-peptides with enhanced pharmacokinetic properties. These structures, known as foldamers, can adopt stable secondary structures like helices and sheets, enabling them to mimic protein surfaces and disrupt protein-protein interactions[4]. The N-tert-butyl amide provides a stable C-terminus, preventing degradation by carboxypeptidases.
As a Scaffold for Small Molecule Inhibitors
The simple propanamide backbone is a feature in numerous biologically active small molecules. For example, derivatives of a related propanamide core have been explored as Selective Androgen Receptor Degraders (SARDs) for treating prostate cancer[6].
-
Hypothesized Application in Oncology: In the development of SARDs, a key structural feature is a linker connecting a receptor-binding element to a degradation-promoting moiety. The 3-amino group of our title compound is an ideal attachment point for a linker or a pharmacophore targeting a specific protein, while the N-tert-butyl amide provides a stable anchor.
Caption: Hypothetical drug design using the core scaffold.
Application in Neuroscience and Metabolic Disease
The β-amino amide motif is present in a variety of bioactive compounds. For instance, β-amino amides have been investigated as organocatalysts, demonstrating their ability to participate in stereoselective reactions, a concept central to drug-receptor interactions[7]. The structural similarity to neurotransmitters like GABA suggests potential for modulation of CNS targets, while the general robustness of the amide bond is beneficial for developing orally bioavailable drugs targeting metabolic pathways.
Experimental Protocols for Library Development and Screening
To translate the potential of this compound into tangible results, a systematic approach to synthesis and screening is required.
Protocol: Parallel Synthesis of an N-Acyl Derivative Library
This protocol describes a standard method for diversifying the core scaffold using a 96-well plate format for high-throughput synthesis.
Objective: To generate a library of 88 unique N-acyl derivatives for primary screening.
Materials:
-
This compound hydrochloride[8]
-
A diverse set of 88 carboxylic acid chlorides (or corresponding carboxylic acids for amide coupling)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
96-well reaction block with sealing mat
-
Automated liquid handler (optional)
-
HPLC-MS for analysis
Methodology:
-
Stock Solution Preparation: Prepare a 0.5 M stock solution of this compound and a 1.5 M stock solution of DIPEA in anhydrous DCM.
-
Reagent Plating:
-
Dispense 200 µL (100 µmol) of the this compound stock solution into each of the 88 designated wells of the 96-well block.
-
Dispense 100 µL (150 µmol) of the DIPEA stock solution to each of these wells.
-
-
Acid Chloride Addition: Prepare 0.6 M stock solutions of each of the 88 unique acid chlorides in anhydrous DCM. Add 200 µL (120 µmol, 1.2 eq) of each unique acid chloride solution to its corresponding well in the reaction block.
-
Reaction: Seal the reaction block with a chemically resistant mat. Place the block on an orbital shaker and agitate at room temperature for 16 hours.
-
Work-up:
-
Unseal the block and add 500 µL of a saturated aqueous sodium bicarbonate solution to each well to quench the reaction.
-
Add 500 µL of DCM to each well. Seal and shake vigorously for 5 minutes.
-
Centrifuge the block to separate the layers.
-
Carefully remove the upper aqueous layer using a multichannel pipette or liquid handler.
-
Wash the organic layer again with 500 µL of water.
-
-
Isolation: Transfer the organic layer from each well to a clean 96-well collection plate. Evaporate the solvent using a centrifugal evaporator.
-
Analysis and Storage: Reconstitute the dried product in a known volume of DMSO (e.g., 500 µL to yield a ~200 mM stock solution). Analyze a small aliquot from each well by HPLC-MS to confirm product formation and purity. Store the library plate at -20°C.
Protocol: Primary High-Throughput Cell Viability Screen (MTT Assay)
This protocol outlines a general method to screen the newly synthesized library for cytotoxic effects against a cancer cell line (e.g., HeLa, A549).
Objective: To identify compounds that reduce cell viability by 50% or more at a single concentration (e.g., 10 µM).
Materials:
-
HeLa cells (or other chosen cell line)
-
DMEM media with 10% FBS and 1% Penicillin-Streptomycin
-
Synthesized compound library in DMSO
-
Doxorubicin (positive control)
-
DMSO (negative control)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette and plate reader (570 nm)
Methodology:
-
Cell Seeding: Seed HeLa cells into 96-well plates at a density of 5,000 cells per well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Addition:
-
Perform a serial dilution of the library stock plates to create an intermediate plate where compounds are at 100x the final desired concentration (e.g., 1 mM for a 10 µM final concentration).
-
Add 1 µL of the compound solutions from the intermediate plate to the corresponding wells of the cell plate. Include wells with Doxorubicin (positive control, e.g., 1 µM final) and DMSO only (vehicle control).
-
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals. Incubate overnight in the dark at room temperature.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (media only wells).
-
Normalize the data to the vehicle control (DMSO), setting it as 100% viability.
-
Calculate the percent viability for each compound-treated well.
-
Identify "hits" as compounds that reduce cell viability below a predefined threshold (e.g., <50%).
-
Future Outlook and Conclusion
This compound represents a starting point, not an end-product. Its value is not in its inherent biological activity, but in its potential as a versatile scaffold for building novel chemical entities. The β-amino acid backbone offers a proven strategy for enhancing proteolytic stability, a critical hurdle in peptide-based drug development[4][9]. The strategic placement of a primary amine provides a straightforward path for diversification, enabling the rapid exploration of structure-activity relationships.
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An In-Depth Technical Guide to the Synthesis of N-tert-butyl Amides
Introduction
N-tert-butyl amides are a crucial class of organic compounds widely utilized in the pharmaceutical and agrochemical industries. Their unique steric and electronic properties, imparted by the bulky tert-butyl group, confer desirable characteristics such as enhanced metabolic stability and specific biological activities. For instance, N-tert-butyl amides are found in the structures of drugs like the HIV protease inhibitor nelfinavir and the 5α-reductase inhibitor finasteride[1]. This guide provides a comprehensive overview of the principal synthetic routes to N-tert-butyl amides, offering insights into the underlying mechanisms, practical experimental protocols, and comparative analysis of different methodologies. It is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding and practical knowledge of this important synthetic transformation.
I. The Ritter Reaction: A Cornerstone in N-tert-butyl Amide Synthesis
The Ritter reaction is a classic and versatile method for the synthesis of N-substituted amides, and it holds a special place in the preparation of N-tert-butyl amides.[2][3] The reaction involves the addition of a nitrile to a carbocation, which is typically generated from an alkene or an alcohol in the presence of a strong acid.[3][4] The resulting nitrilium ion intermediate is then hydrolyzed to yield the corresponding amide.[3]
A. Mechanistic Overview
The generally accepted mechanism of the Ritter reaction for N-tert-butyl amide synthesis involves three key steps:
-
Carbocation Formation: A stable tert-butyl carbocation is generated from a suitable precursor, such as isobutylene, tert-butanol, or tert-butyl acetate, under strongly acidic conditions (e.g., concentrated sulfuric acid).[4][5]
-
Nucleophilic Attack by Nitrile: The lone pair of electrons on the nitrogen atom of the nitrile attacks the electrophilic tert-butyl carbocation, forming a stable nitrilium ion intermediate.[3]
-
Hydrolysis: The nitrilium ion is then hydrolyzed by water during the reaction or aqueous workup to produce the final N-tert-butyl amide.[3]
Caption: Generalized mechanism of the Ritter reaction.
B. Common tert-Butyl Cation Precursors
The choice of the tert-butyl cation source is a critical parameter that influences the reaction's efficiency, scalability, and safety.
-
Isobutylene: While effective, isobutylene is a highly flammable gas, posing significant handling challenges and safety risks, especially on a larger scale. Exothermic events due to cationic polymerization have also been reported.[5]
-
tert-Butanol: A common and convenient precursor, but its melting point of 26 °C can lead to handling issues as it may exist as a semisolid at room temperature.[5]
-
tert-Butyl Acetate: An attractive alternative due to its ease of handling (liquid at room temperature), lower cost, and availability as a common solvent.[5] However, uncontrolled gas evolution (isobutylene) can occur in the presence of strong acids, requiring careful control of reaction conditions.[5]
-
Di-tert-butyl Dicarbonate (Boc₂O): This reagent can also serve as a source of the tert-butyl group, often under milder conditions with a Lewis acid catalyst.[1]
C. Modified and Catalytic Ritter Reactions
To overcome the limitations of the classical Ritter reaction, which often requires stoichiometric amounts of strong acids and harsh conditions, several modified and catalytic versions have been developed.
1. Using tert-Butyl Acetate with a Catalytic Amount of Sulfuric Acid
A widely adopted and scalable procedure involves using tert-butyl acetate as both the reagent and solvent with a catalytic amount of sulfuric acid.[5][6] This method offers excellent yields for a broad range of aromatic and aliphatic nitriles.[6]
Experimental Protocol: Synthesis of N-tert-butyl benzamide from benzonitrile and tert-butyl acetate [5][6]
-
To a stirred solution of benzonitrile (1 equivalent) in tert-butyl acetate (7.5 equivalents) and acetic acid, slowly add sulfuric acid (2 equivalents) at 30 °C.
-
Maintain the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding it to a cold aqueous solution of a base (e.g., NaOH or NaHCO₃).
-
The product, N-tert-butyl benzamide, will precipitate and can be collected by filtration, washed with water, and dried.
2. Lewis Acid Catalysis
Lewis acids have emerged as effective catalysts for the Ritter reaction, often enabling milder reaction conditions.
-
Copper(II) Triflate (Cu(OTf)₂): This stable and efficient Lewis acid catalyzes the reaction of nitriles with di-tert-butyl dicarbonate under solvent-free conditions at room temperature, affording N-tert-butyl amides in excellent yields.[1]
-
Iron(III) Perchlorate (Fe(ClO₄)₃·xH₂O): This catalyst can be used for the synthesis of N-tert-butyl amides from esters and nitriles.[3]
-
Oxalic Acid Dihydrate: An efficient and environmentally friendly catalyst for the reaction of nitriles with tert-butyl acetate or tert-butanol under solvent-free conditions.[7][8]
Table 1: Comparison of Catalysts for the Ritter Reaction
| Catalyst | tert-Butyl Source | Conditions | Advantages | Disadvantages | Reference |
| H₂SO₄ (catalytic) | tert-Butyl acetate | Acetic acid, 30 °C | Scalable, high yields | Potential for uncontrolled gas evolution | [5] |
| Cu(OTf)₂ | Di-tert-butyl dicarbonate | Solvent-free, room temp. | Mild conditions, high yields | Catalyst cost | [1] |
| Oxalic Acid Dihydrate | tert-Butyl acetate/tert-butanol | Solvent-free | Environmentally friendly, simple workup | Moderate yields for some substrates | [7][8] |
II. Direct Amidation of Carboxylic Acids with tert-Butylamine
The direct condensation of a carboxylic acid with an amine is a fundamental transformation in organic synthesis. However, the formation of N-tert-butyl amides through this route presents challenges due to the steric hindrance of the tert-butylamine.[9]
A. Challenges in Direct Amidation
-
Steric Hindrance: The bulky tert-butyl group of the amine hinders its nucleophilic attack on the carboxylic acid or its activated derivative.
-
Low Nucleophilicity: tert-Butylamine is a relatively weak nucleophile.
-
Salt Formation: The acidic carboxylic acid and the basic amine can form a stable ammonium carboxylate salt, which is often unreactive towards amide formation.[10]
B. Strategies for Overcoming Challenges
To facilitate the direct amidation, various coupling reagents and catalytic systems have been developed.
1. Use of Coupling Reagents
Standard peptide coupling reagents can be employed, but often require forcing conditions and may still result in low to moderate yields for sterically demanding substrates.[9] Examples include:
-
Carbodiimides (e.g., DCC, EDC): Often used in combination with additives like HOBt or DMAP.[9]
-
Phosphonium and Uronium Salts (e.g., HATU, HBTU): These reagents are generally more effective for hindered couplings.
A notable development is the use of BTFFH (a fluorinated analogue of TFFH), which allows for the in situ formation of acyl fluorides. These intermediates are less sterically demanding than other activated species and react efficiently with hindered amines like tert-butylamine at elevated temperatures.[9]
2. Boron-Based Catalysts
Boron-based catalysts have shown significant promise for direct amidation reactions.[11][12]
-
B(OCH₂CF₃)₃: This catalyst has been shown to be effective for the direct amidation of carboxylic acids and amines, including less nucleophilic systems like tert-butylamine, although higher reaction temperatures may be required.[11] The use of tert-butyl acetate as a solvent for these reactions has been shown to be particularly effective for challenging substrates.[12][13][14]
Caption: General workflow for direct amidation.
III. Other Synthetic Approaches
While the Ritter reaction and direct amidation are the most common methods, other synthetic strategies can also be employed for the synthesis of N-tert-butyl amides.
A. From Acid Chlorides
The reaction of an acid chloride with tert-butylamine is a straightforward method for forming the corresponding N-tert-butyl amide.[15] This reaction is typically fast and high-yielding. A base, such as sodium hydroxide or a non-nucleophilic organic base like triethylamine or pyridine, is often added to neutralize the HCl generated during the reaction.[15]
Experimental Protocol: Schotten-Baumann reaction [15]
-
Dissolve the acid chloride in a suitable inert solvent (e.g., dichloromethane or diethyl ether).
-
Add a slight excess of tert-butylamine (1.1-1.5 equivalents) and a base (e.g., triethylamine).
-
Stir the reaction at room temperature and monitor its progress.
-
After completion, wash the reaction mixture with water and a dilute acid solution to remove excess amine and base.
-
Dry the organic layer and evaporate the solvent to obtain the N-tert-butyl amide.
B. From Esters
The direct amidation of esters with amines is generally a less favorable process than the reaction with acid chlorides. However, under certain conditions, this transformation can be achieved.
-
Base-Promoted Amidation: Strong bases like potassium tert-butoxide (t-BuOK) in a solvent like DMSO can promote the direct amidation of esters.[16]
-
Catalytic Amidation: Transition metal catalysts, such as those based on manganese, have been developed for the aminolysis of esters.[10]
C. Novel and Greener Approaches
Recent research has focused on developing more environmentally benign and efficient methods for N-tert-butyl amide synthesis.
-
tert-Butyl Nitrite (TBN) as a Carbon Source: In a novel approach, TBN has been used as a source of the tert-butyl group for the synthesis of N-tert-butyl amides from nitriles and water under very mild, metal- and acid-free conditions.[17][18][19] This method aligns with the principles of green chemistry by using a non-toxic reagent and producing benign byproducts.[17]
IV. Conclusion and Future Outlook
The synthesis of N-tert-butyl amides is a well-established field with a variety of reliable methods at the disposal of the synthetic chemist. The Ritter reaction, particularly in its modified and catalytic forms, remains a powerful tool for this transformation, offering scalability and broad substrate scope. Direct amidation methods, while challenged by steric hindrance, have seen significant advancements through the development of novel coupling agents and catalytic systems.
The future of N-tert-butyl amide synthesis will likely be driven by the principles of green and sustainable chemistry. The development of more efficient and recyclable catalysts, the use of safer and more environmentally friendly reagents and solvents, and the exploration of novel reaction pathways that minimize waste and energy consumption will be key areas of focus. The innovative use of reagents like tert-butyl nitrite as a carbon source exemplifies this trend towards milder and more sustainable synthetic methodologies. As the demand for complex and functionalized N-tert-butyl amides in drug discovery and materials science continues to grow, so too will the need for creative and efficient synthetic solutions.
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Yedage, S. L., & Bhanage, B. M. (2017). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry, 82(11), 5769-5781. Available at: [Link]
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Coomber, C. E., et al. (2019). Catalytic direct amidations in tert-butyl acetate using B(OCH2CF3)3. Organic & Biomolecular Chemistry, 17(27), 6465-6470. Available at: [Link]
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Coomber, C. E., et al. (2019). Catalytic direct amidations in tert-butyl acetate using B(OCH2CF3)3. SciSpace. Available at: [Link]
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Navigating the Uncharted: A Technical Guide to the Safe Handling of 3-Amino-N-(tert-butyl)propanamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
3-Amino-N-(tert-butyl)propanamide is a compound of interest within the landscape of chemical research and drug development. As with any novel or sparsely documented chemical entity, a thorough understanding of its safe handling, storage, and emergency protocols is paramount to ensuring laboratory safety and the integrity of research outcomes. This in-depth technical guide provides a comprehensive overview of the known safety data, extrapolated best practices from structurally similar compounds, and detailed procedural recommendations for the handling of this compound. It is crucial to note that specific toxicological and physical property data for the free base form of this compound (CAS 209467-48-1) is limited. Therefore, this guide draws heavily upon the available information for its hydrochloride salt and general principles of amine and amide safety.
Chemical & Physical Identity: A Compound Overview
This compound, with the Chemical Abstracts Service (CAS) number 209467-48-1, is a primary amine and a secondary amide.[1][2][3] Its molecular structure dictates its chemical reactivity and potential hazards. Due to the limited availability of experimental data for the free base, the following table includes information for both the free base and its more commonly documented hydrochloride salt.
| Property | Value (this compound) | Value (this compound hydrochloride) | Source |
| CAS Number | 209467-48-1 | 209467-48-1 (for the parent compound) | [1][2][3] |
| Molecular Formula | C7H16N2O | C7H17ClN2O | [1][2][3] |
| Molecular Weight | 144.22 g/mol | 180.68 g/mol | [1][4] |
| Boiling Point | Data not available | Data not available | |
| Melting Point | Data not available | Data not available | |
| Storage Temperature | 2-8°C, Sealed in dry conditions | Cool, dry, well-ventilated place | [1][4] |
Hazard Identification & Toxicological Profile: An Evidence-Based Assessment
A definitive toxicological profile for this compound has not been fully established.[4] However, based on the Safety Data Sheet (SDS) for its hydrochloride salt and the known hazards of similar aliphatic amines and amides, a cautious approach is warranted.
Primary Hazards:
-
Eye Irritation: The hydrochloride salt is known to cause serious eye irritation.[4] Direct contact with the eyes is likely to cause pain, redness, and potential damage.
-
Skin Sensitization: It may cause an allergic skin reaction.[4] Repeated or prolonged skin contact should be avoided to prevent sensitization.
-
Irritation to Mucous Membranes and Respiratory Tract: Inhalation of dust or aerosols may irritate the nose, throat, and lungs.[4][5]
-
Potential for Harm if Ingested or Inhaled: While specific data is lacking, similar amines can be harmful if swallowed or inhaled.[6]
The health hazards of this compound have not been fully investigated, and it should be handled with the care afforded to a substance of unknown toxicity.[4]
Laboratory Handling & Personal Protection: A Proactive Protocol
A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential when working with this compound.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[4]
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the immediate work area.[4]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in situations with a higher risk of splashing.[4]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Inspect gloves for any signs of degradation or puncture before use.
-
Lab Coat: A flame-retardant lab coat should be worn and kept fastened.
-
Protective Clothing: For larger quantities or tasks with a higher risk of exposure, additional protective clothing and chemical-resistant boots may be necessary.[4]
-
-
Respiratory Protection: For routine operations within a fume hood, respiratory protection is not typically required. In the event of a spill or ventilation failure, a full-face respirator with appropriate cartridges should be used.
Safe Handling Workflow
The following workflow diagram outlines the critical steps for safely handling this compound in a laboratory setting.
Emergency Procedures: A Guide to Rapid & Effective Response
In Case of Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Skin Contact: Remove all contaminated clothing. Wash the affected area with soap and plenty of water.[4] If irritation or a rash develops, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Response
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb liquid spills with an inert material (e.g., vermiculite, sand).
-
For solid spills, carefully scoop the material to avoid creating dust.
-
Place the absorbed or collected material into a sealed container for disposal.[4]
-
Clean the spill area with a suitable decontaminating agent.
-
-
Large Spills:
-
Evacuate the laboratory and alert personnel in adjacent areas.
-
Contact the institution's emergency response team.
-
Prevent entry into the affected area.
-
Fire Response
-
Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[4]
-
Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7] The compound may emit toxic fumes, including carbon oxides and nitrogen oxides, under fire conditions.[4]
The following decision tree illustrates the appropriate emergency response actions.
Storage & Disposal: Ensuring Long-Term Safety & Environmental Responsibility
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
A recommended storage temperature is between 2-8°C.[1]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
-
Store away from heat, sparks, and open flames.[7]
Disposal
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Contaminated packaging should be treated as hazardous waste.
-
Do not dispose of down the drain or into the environment.
Conclusion: A Commitment to a Culture of Safety
The responsible use of this compound in a research and development setting is predicated on a thorough understanding of its potential hazards and the diligent application of robust safety protocols. While a comprehensive toxicological and physical property profile for this specific compound remains to be fully elucidated, the information available for its hydrochloride salt, combined with established best practices for handling amines and amides, provides a solid foundation for its safe management. By adhering to the guidelines outlined in this technical guide, researchers can mitigate risks, protect themselves and their colleagues, and foster a laboratory environment where scientific advancement and a culture of safety are mutually reinforcing.
References
-
Arctom. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3-aminopropanoate. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
-
RPS Group. (n.d.). Hazard Watch: Amines in the workplace. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved from [Link]
Sources
- 1. 209467-48-1|this compound|BLD Pharm [bldpharm.com]
- 2. arctomsci.com [arctomsci.com]
- 3. CAS 209467-48-1 | 4148-1-49 | MDL MFCD09726254 | this compound | SynQuest Laboratories [synquestlabs.com]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 5. Amines | RPS [rpsgroup.com]
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- 7. fishersci.com [fishersci.com]
Methodological & Application
Application Note: A Reliable Protocol for the Synthesis of 3-Amino-N-(tert-butyl)propanamide
Abstract
This application note provides a detailed, robust, and well-validated protocol for the synthesis of 3-Amino-N-(tert-butyl)propanamide, a valuable primary amine building block in medicinal chemistry and materials science. The described method utilizes an N-Boc protected β-alanine precursor, which is coupled with tert-butylamine using the common and efficient carbodiimide coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent, Hydroxybenzotriazole (HOBt). The protocol is designed for high yield and purity, incorporating a final deprotection step under acidic conditions. This guide offers in-depth explanations for key procedural choices, comprehensive safety protocols, and characterization guidelines to ensure reproducible and reliable results for researchers in drug development and chemical synthesis.
Introduction and Scientific Background
This compound is a bifunctional molecule featuring a primary amine and a secondary amide, with a sterically hindered tert-butyl group. This structure makes it a useful synthon for introducing a constrained, yet flexible, three-carbon spacer into larger molecules. Its applications range from the development of novel pharmaceutical agents to the synthesis of functional polymers.
The synthesis of amides is a cornerstone of organic chemistry. The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires harsh conditions. To overcome this, "coupling reagents" are employed to activate the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine.[1] Carbodiimides, such as EDC, are among the most widely used classes of coupling reagents for their effectiveness and mild reaction conditions.[1][2]
The reaction proceeds via the formation of a highly reactive O-acylisourea intermediate.[2] However, this intermediate is unstable and can rearrange into an unreactive N-acylurea byproduct. To mitigate this and to reduce the risk of racemization in chiral substrates, an additive like Hydroxybenzotriazole (HOBt) is often included.[3][4] HOBt traps the O-acylisourea to form an active ester, which is more stable and reacts cleanly with the amine to yield the desired amide.[4]
To prevent self-polymerization and other side reactions, the primary amine of the β-alanine starting material is protected with a tert-butoxycarbonyl (Boc) group. The Boc group is stable under the coupling conditions but can be readily removed using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in the final step.[5]
Overall Synthetic Scheme
The synthesis is performed in two main stages:
-
Amide Coupling: N-Boc-β-alanine is coupled with tert-butylamine.
-
Deprotection: The Boc protecting group is removed to yield the final product.
Scheme 1: Synthesis of this compound
Step 1: EDC/HOBt Coupling
Step 2: Boc Deprotection
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Formula | CAS No. | Purity | Supplier | Notes |
| N-Boc-β-alanine | C₈H₁₅NO₄ | 3303-84-2 | ≥98% | Sigma-Aldrich | Starting material.[6] |
| tert-Butylamine | C₄H₁₁N | 75-64-9 | ≥99% | Acros Organics | Highly flammable and corrosive.[7][8][9] |
| EDC·HCl | C₈H₁₈N₃Cl | 25952-53-8 | ≥98% | Combi-Blocks | Water-soluble carbodiimide. |
| HOBt Hydrate | C₆H₅N₃O·xH₂O | 123333-53-9 | ≥97% | Oakwood Chemical | Anhydrous HOBt is explosive.[10] |
| Dichloromethane (DCM) | CH₂Cl₂ | 75-09-2 | Anhydrous, ≥99.8% | Fisher Scientific | Reaction solvent. |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 7087-68-5 | ≥99% | Alfa Aesar | Non-nucleophilic base. |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 76-05-1 | ≥99% | TCI America | For deprotection. Highly corrosive. |
| Saturated Sodium Bicarbonate | NaHCO₃ | 144-55-8 | ACS Grade | VWR | For aqueous work-up. |
| Brine (Saturated NaCl) | NaCl | 7647-14-5 | ACS Grade | VWR | For aqueous work-up. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 7487-88-9 | ≥97% | J.T.Baker | Drying agent. |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Argon or Nitrogen gas supply with manifold
-
Cannulas and syringes
-
Separatory funnel
-
Rotary evaporator
-
High-vacuum pump
-
Standard laboratory glassware
-
TLC plates (Silica gel 60 F₂₅₄)
-
NMR Spectrometer (≥400 MHz)
-
Mass Spectrometer (ESI or GC-MS)
Experimental Workflow and Protocols
The following diagram outlines the complete workflow from setup to final product characterization.
Caption: Overall experimental workflow for the synthesis of this compound.
Step-by-Step Protocol: Amide Coupling
Causality: This stage activates the carboxylic acid of N-Boc-β-alanine to facilitate amide bond formation with the sterically hindered tert-butylamine.
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-β-alanine (1.0 eq, e.g., 5.0 g, 26.4 mmol) and HOBt hydrate (1.1 eq, e.g., 4.4 g, 28.8 mmol).
-
Dissolution: Add anhydrous Dichloromethane (DCM, ~100 mL) to the flask. Stir the mixture under an inert atmosphere (Argon or Nitrogen) until all solids have dissolved.
-
Amine Addition: Add tert-butylamine (1.05 eq, e.g., 2.9 mL, 27.7 mmol) to the solution via syringe. Subsequently, add DIPEA (1.2 eq, e.g., 5.5 mL, 31.7 mmol).
-
Expert Insight: DIPEA is a non-nucleophilic base used to scavenge the HCl byproduct from EDC·HCl and neutralize the HOBt, ensuring the free amine is available for reaction and preventing the formation of amine salts.
-
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
-
EDC Addition: Slowly add EDC·HCl (1.2 eq, e.g., 6.1 g, 31.7 mmol) to the cold reaction mixture in small portions over 15 minutes.
-
Expert Insight: Portion-wise addition of EDC at 0 °C helps to control the initial exotherm of the activation step and minimizes the formation of the N-acylurea byproduct.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir overnight (12-16 hours).
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the N-Boc-β-alanine starting material. (Eluent: 50% Ethyl Acetate in Hexanes).
Step-by-Step Protocol: Work-up and Purification
-
Quenching: Transfer the reaction mixture to a separatory funnel. Dilute with an additional 50 mL of DCM.
-
Washing: Wash the organic layer sequentially with:
-
1 M HCl (2 x 50 mL) - to remove unreacted tert-butylamine and DIPEA.
-
Saturated NaHCO₃ solution (2 x 50 mL) - to remove unreacted HOBt and acidic impurities.
-
Brine (1 x 50 mL) - to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude Boc-protected product, typically as a white solid or viscous oil.
-
Purification (Optional): The crude product is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes.
Step-by-Step Protocol: Boc Deprotection
Causality: This step uses a strong acid to cleave the acid-labile Boc protecting group, liberating the primary amine to yield the final product.
-
Setup: Dissolve the crude Boc-protected intermediate from the previous step in DCM (approx. 10 mL per gram of crude material) in a round-bottom flask.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add Trifluoroacetic Acid (TFA) (10 eq relative to the intermediate) to the stirring solution.
-
Safety First: TFA is highly corrosive. This step should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).
-
-
Reaction: Remove the ice bath and stir the reaction at room temperature for 2-4 hours. The reaction can be monitored for the disappearance of the starting material by TLC.
-
Concentration: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The product will be obtained as its TFA salt.
-
Isolation:
-
As TFA Salt: The crude TFA salt can be used directly or purified by trituration with cold diethyl ether.
-
As Free Base: To obtain the free base, dissolve the crude TFA salt in a minimal amount of water, cool in an ice bath, and basify to pH >10 with 1M NaOH. Extract the aqueous layer with DCM (3 x 50 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the final product, this compound, as a solid or oil.
-
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): Expected peaks for the free base would include signals for the tert-butyl group (singlet, ~1.3 ppm, 9H), two methylene groups (triplets, ~2.4 ppm and ~2.9 ppm, 2H each), and a broad singlet for the amide N-H (~6-7 ppm). The primary amine protons (NH₂) will appear as a broad singlet that can be exchanged with D₂O.
-
¹³C NMR (100 MHz, CDCl₃): Expected signals around ~172 ppm (C=O), ~51 ppm (C(CH₃)₃), ~40 ppm (CH₂-NH₂), ~38 ppm (CH₂-C=O), and ~28 ppm (C(CH₃)₃).
-
Mass Spectrometry (ESI+): Calculated for C₇H₁₆N₂O [M+H]⁺: 145.13. Found: 145.1.
Safety and Hazard Management
All procedures must be conducted in a well-ventilated chemical fume hood. Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
tert-Butylamine: Highly flammable, corrosive, and causes severe skin burns and eye damage.[7][11] Handle only in a fume hood, away from ignition sources.[8][12] Use non-sparking tools for transfers.[7][9]
-
EDC·HCl & HOBt: Carbodiimide coupling agents are known sensitizers and can cause allergic skin reactions.[10][13] Avoid inhalation of dust and direct skin contact.[13][14] Anhydrous HOBt is an explosive hazard and should be handled with care.[10]
-
Trifluoroacetic Acid (TFA): Extremely corrosive and causes severe chemical burns. Handle with extreme care, ensuring no skin or eye contact.
In case of spills, evacuate the area, remove ignition sources, and neutralize with a suitable agent like sodium bicarbonate before cleaning up.[7] Dispose of all chemical waste in accordance with institutional and local regulations.
Reaction Mechanism Visualization
The following diagram illustrates the EDC/HOBt coupling mechanism.
Caption: Mechanism of EDC/HOBt mediated amide bond formation.
References
-
tert-BUTYLAMINE HAZARD SUMMARY . (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
TERT-BUTYLAMINE Safety Data Sheet . (n.d.). Chemstock. Retrieved from [Link]
-
Peptide Synthesis – Safety Topics . (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved from [Link]
-
Le, T. N., et al. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers . ACS Chemical Health & Safety, 29(3), 209–226. Retrieved from [Link]
-
Le, T. N., et al. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers . ACS Publications. Retrieved from [Link]
-
tert-BUTYLAMINE FOR SYNTHESIS Safety Data Sheet . (2024). Loba Chemie. Retrieved from [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP . (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Albericio, F., & Carpino, L. A. (2020). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey . Organic Process Research & Development, 24(9), 1845–1864. Retrieved from [Link]
-
Carbodiimides (EDAC, DCC, DIC) Heterobifunctional cross-linkers . (n.d.). Interchim. Retrieved from [Link]
-
Optimizing Peptide Coupling: Key Techniques . (n.d.). Synpeptide. Retrieved from [Link]
-
Chowdhury, S., et al. (2010). Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids . PubMed. Retrieved from [Link]
-
Boc-Beta-Alanine Product Information . (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2022). Open Research@CSIR-NIScPR. Retrieved from [Link]
- Crystallization method of Boc-amino acid. (2021). Google Patents.
Sources
- 1. jpt.com [jpt.com]
- 2. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 3. bachem.com [bachem.com]
- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 5. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. nj.gov [nj.gov]
- 8. chemstock.ae [chemstock.ae]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Peptide Synthesis – Safety Topics - Wordpress [reagents.acsgcipr.org]
- 11. chemnet.co.kr [chemnet.co.kr]
- 12. lobachemie.com [lobachemie.com]
- 13. An Evaluation of the Occupational Health Hazards of Peptide Couplers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Leveraging 3-Amino-N-(tert-butyl)propanamide in Advanced Peptide Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic incorporation of 3-Amino-N-(tert-butyl)propanamide into peptide sequences. This versatile β-amino acid building block offers a unique tool for creating peptidomimetics with enhanced proteolytic stability and novel secondary structures.[1][2] We will delve into the causality behind experimental choices, provide validated, step-by-step protocols for solid-phase peptide synthesis (SPPS), and address common challenges associated with sterically hindered residues.
Introduction: The Rationale for β-Amino Acid Incorporation
Standard peptides, composed of α-amino acids, often face limitations as therapeutic agents due to poor metabolic stability and conformational flexibility. The incorporation of β-amino acids, such as this compound, is a powerful peptidomimetic strategy to overcome these hurdles.[1][2] By introducing an additional carbon atom into the peptide backbone, β-amino acids confer significant resistance to enzymatic degradation by peptidases.[3][4] This modification can lead to compounds with longer biological half-lives.[4]
Furthermore, the altered backbone geometry induces unique secondary structures, including helices, turns, and sheets, even in short peptide sequences.[3][4] This structural diversity provides immense scope for molecular design, enabling the creation of peptide analogues that can function as receptor agonists, antagonists, or enzyme inhibitors with high potency and specificity.[1][3][4] this compound, with its specific N-alkyl amide, serves as a valuable tool in this context, allowing for fine-tuning of steric and electronic properties within the peptide scaffold.
Physicochemical Properties & Handling
Before proceeding to synthesis, it is crucial to understand the properties of the building block. This guide assumes the use of an N-terminally protected version, typically as Fmoc-3-Amino-N-(tert-butyl)propanamide , for compatibility with the most common SPPS strategy.
| Property | Value | Notes |
| Chemical Formula | C₂₂H₂₆N₂O₃ (for Fmoc-protected) | Varies based on protecting group. |
| Molecular Weight | 366.45 g/mol (for Fmoc-protected) | Varies based on protecting group. |
| Appearance | White to off-white solid | |
| Storage | Store at 2-8°C, desiccated | Protect from moisture to prevent hydrolysis. |
| Solubility | Soluble in DMF, NMP, DCM | Standard solvents used in SPPS. |
Core Application: Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound is most efficiently achieved using the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase synthesis strategy.[5][6][7] This approach offers mild reaction conditions and orthogonal protection, where the base-labile Fmoc group is used for temporary Nα-protection and acid-labile groups (like tBu) protect side chains.[5][7]
Workflow Overview: Fmoc/tBu SPPS Cycle
The process is cyclical, involving the deprotection of the N-terminal Fmoc group on the resin-bound peptide, followed by the coupling of the next Fmoc-protected amino acid.
Caption: Fmoc/tBu Solid-Phase Peptide Synthesis Cycle.
Critical Step: The Coupling Reaction
The primary challenge when incorporating this compound or other hindered residues is the coupling reaction itself. The steric bulk can significantly slow down the formation of the peptide bond.[8] Standard carbodiimide activators (e.g., DIC) are often inefficient.[9]
Causality: To overcome this kinetic barrier, more potent activating reagents are required. Amidinium/uronium or phosphonium salt-based reagents, such as HATU or COMU , are highly recommended.[8][10][11] These reagents convert the carboxylic acid of the incoming amino acid into a highly reactive OAt or Oxyma active ester, respectively.[10] The presence of the HOAt or Oxyma leaving group provides anchimeric assistance, accelerating the aminolysis step even with a sterically hindered amine.[10]
| Reagent | Full Name | Class | Key Advantage for Hindered Coupling |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Amidinium | Forms highly reactive OAt esters; proven efficacy.[10] |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Amidinium | Forms more reactive O-6-ClBt esters compared to HBTU.[10] |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Amidinium | High reactivity comparable to HATU, with non-explosive and more soluble byproducts.[11] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium | Effective for difficult couplings, though may require longer reaction times.[8][10] |
Validated Experimental Protocols
Audience Advisory: These protocols are intended for use by trained laboratory personnel in a properly equipped chemical synthesis facility. Adhere to all institutional safety guidelines.
Protocol 4.1: Fmoc-Deprotection
This protocol describes the removal of the N-terminal Fmoc group from the peptide-resin.
-
Resin Swelling: Swell the peptide-resin in Dimethylformamide (DMF) for 30 minutes in a suitable reaction vessel.
-
Solvent Removal: Drain the DMF from the resin.
-
Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes.
-
Second Deprotection: Drain the solution and add a fresh 20% piperidine in DMF solution. Agitate for an additional 10-15 minutes. The UV absorbance of the fulvene-piperidine adduct can be monitored to ensure complete deprotection.[5]
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5 times), Isopropanol (IPA) (2 times), and finally DMF (3 times) to remove all traces of piperidine.
Protocol 4.2: Coupling of Fmoc-3-Amino-N-(tert-butyl)propanamide
This protocol details the crucial coupling step using HATU as the activator. A double coupling is recommended to ensure maximum efficiency.
Reagents:
-
Fmoc-3-Amino-N-(tert-butyl)propanamide (3.0 eq.)
-
HATU (2.9 eq.)
-
N,N-Diisopropylethylamine (DIEA) (6.0 eq.)
-
Anhydrous DMF
Procedure:
-
Prepare Activation Solution: In a separate vial, dissolve Fmoc-3-Amino-N-(tert-butyl)propanamide and HATU in DMF. Add DIEA and allow the solution to pre-activate for 1-2 minutes. Note: Avoid long pre-activation times to minimize side reactions.
-
First Coupling: Add the activation solution to the deprotected peptide-resin from Protocol 4.1. Agitate the mixture at room temperature for 1-2 hours.
-
Wash: Drain the coupling solution and wash the resin with DMF (3 times).
-
Second Coupling (Recommended): Repeat steps 1 and 2 to perform a second coupling, ensuring the reaction goes to completion.
-
Final Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times).
-
Validation (Optional but Recommended): Perform a Kaiser test or other ninhydrin-based test. A negative result (yellow beads) indicates a complete coupling with no remaining free primary amines. If the test is positive, a third coupling may be warranted.
Protocol 4.3: Final Cleavage and Deprotection
This protocol is for cleaving the completed peptide from the resin and removing side-chain protecting groups.
Reagents:
-
Cleavage Cocktail (Reagent R): 90% Trifluoroacetic Acid (TFA), 5% Thioanisole, 3% Ethanedithiol (EDT), 2% Anisole. Caution: TFA is highly corrosive. Work in a fume hood.
Procedure:
-
Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Cleavage: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).
-
Incubation: Agitate the slurry at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate into a cold solution of diethyl ether. A white precipitate (the crude peptide) should form.
-
Isolation: Centrifuge the ether suspension, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide under vacuum. The product is now ready for purification by HPLC.
Troubleshooting & Advanced Considerations
-
Incomplete Coupling: The primary challenge is incomplete coupling due to steric hindrance.[8][12]
-
Solution: Always use a highly efficient coupling reagent like HATU or COMU.[11] Perform a double coupling and validate with a Kaiser test. Increasing reaction temperature (e.g., to 40-50°C) can also improve kinetics but may increase the risk of racemization.
-
-
Aggregation: Sequences containing multiple hydrophobic residues can aggregate on the resin, hindering reagent access.[12][13]
-
Solution: Incorporate solubilizing tags or use "magic mixture" solvent systems (e.g., DMF/DCM/NMP) to disrupt secondary structures.[13]
-
-
Boc vs. Fmoc Strategy: While this guide focuses on Fmoc chemistry, Boc-based SPPS is an alternative.[14] The Boc strategy requires repeated use of moderately strong acid (TFA) for Nα-deprotection and a final, very strong acid (like HF) for cleavage, making it less suitable for sensitive or modified peptides.[7][13]
Conclusion
This compound is a powerful building block for the synthesis of advanced peptidomimetics. Its successful incorporation hinges on understanding the challenges posed by its sterically hindered nature and selecting the appropriate high-potency coupling reagents and optimized protocols. By employing the strategies outlined in this guide—specifically the use of HATU or COMU in a double-coupling regimen within an Fmoc/tBu SPPS framework—researchers can reliably synthesize novel peptides with enhanced stability and tailored biological functions.
References
-
Drew, M. G., et al. (n.d.). Beta-amino acids: versatile peptidomimetics. PubMed. Available at: [Link]
-
Seebach, D., et al. (2008). β-Peptidic Peptidomimetics. Accounts of Chemical Research. Available at: [Link]
-
Seebach, D., et al. (n.d.). Beta-peptidic peptidomimetics. PubMed. Available at: [Link]
-
Drew, M. G., et al. (n.d.). Beta-amino acids: versatile peptidomimetics | Request PDF. ResearchGate. Available at: [Link]
-
Gopi, H. N., et al. (2008). Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids and α-Amino Acids. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Deprotection of N-Boc group present in amino acids and other derivatives a | Download Table. Available at: [Link]
-
Katritzky, A. R., et al. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. ResearchGate. Available at: [Link]
-
Fang, W.-J., et al. (n.d.). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. ResearchGate. Available at: [Link]
-
Fang, W.-J., et al. (2011). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. PMC - NIH. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. Available at: [Link]
-
Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Available at: [Link]
-
Burlina, F., et al. (2018). Coupling of sterically demanding peptides by β-thiolactone-mediated native chemical ligation. PMC - NIH. Available at: [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Available at: [Link]
-
Gentile, F., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Available at: [Link]
-
Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. ResearchGate. Available at: [Link]
-
Digital CSIC. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Available at: [Link]
-
Biondani, G., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. PMC - NIH. Available at: [Link]
-
Douat, C., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Available at: [Link]
- Google Patents. (n.d.). DE69926061T2 - METHOD AND COMPOSITIONS FOR THE PEPTIDE SYNTHESIS (T-20).
-
de la Torre, B.G., et al. (n.d.). “Solid-phase peptide synthesis using N -trityl-amino acids.”. Lett. Pept. Sci. Available at: [Link]
-
Guzmán, F., et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. Available at: [Link]
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Application of 3-Amino-N-(tert-butyl)propanamide in Drug Discovery: A Scaffold for Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Introduction
In the landscape of modern drug discovery, the identification and optimization of novel molecular scaffolds are paramount to the development of new therapeutic agents. 3-Amino-N-(tert-butyl)propanamide, a simple yet versatile bifunctional molecule, represents a key structural motif with significant potential in medicinal chemistry. While not a therapeutic agent in itself, its core structure serves as a foundational building block for a clinically important class of drugs: the Dipeptidyl Peptidase-4 (DPP-4) inhibitors, also known as "gliptins".[1][2][3] This application note will provide a comprehensive overview of the utility of the 3-aminopropanamide scaffold, exemplified by this compound, in the discovery and development of DPP-4 inhibitors for the treatment of type 2 diabetes mellitus.
The Significance of the 3-Aminopropanamide Scaffold in DPP-4 Inhibitor Design
DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5] These hormones are released in response to food intake and stimulate insulin secretion in a glucose-dependent manner. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin release and reduced glucagon secretion, ultimately lowering blood glucose levels in patients with type 2 diabetes.[1][3][4]
The 3-aminopropanamide core is a key pharmacophoric element in many potent and selective DPP-4 inhibitors. Its structure mimics the dipeptide substrate of DPP-4, allowing it to bind to the active site of the enzyme. The primary amine of the scaffold interacts with the S2 subsite of the enzyme, while the amide portion can be modified to occupy the S1 subsite, often featuring a proline-like moiety. The tert-butyl group in this compound serves as a sterically bulky anchor that can influence the compound's pharmacokinetic properties.
A prime example of the successful application of this scaffold is in the synthesis of Sitagliptin (Januvia®), the first-in-class DPP-4 inhibitor approved for clinical use.[1] The core of Sitagliptin is a (3R)-amino-4-(2,4,5-trifluorophenyl)butanamide derivative, showcasing the direct relevance of the 3-aminopropanamide structure.
Mechanism of DPP-4 Inhibition
The inhibitory action of drugs derived from the 3-aminopropanamide scaffold is based on their ability to form a stable complex with the DPP-4 enzyme, blocking its catalytic activity. The primary amine of the inhibitor typically forms key interactions with glutamic acid residues (Glu205 and Glu206) in the S2 pocket of the enzyme.
Caption: Mechanism of DPP-4 inhibition by a 3-aminopropanamide-based inhibitor.
Synthetic Applications and Protocols
The true utility of this compound in drug discovery lies in its role as a versatile synthetic intermediate. It provides a readily available starting point for the synthesis of libraries of potential DPP-4 inhibitors. The primary amine and the amide nitrogen can be selectively functionalized to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic profiles.
General Synthetic Workflow for DPP-4 Inhibitor Analogs
A general synthetic strategy for preparing DPP-4 inhibitor analogs starting from a β-amino acid, which can be derived from this compound, is outlined below. This workflow is adapted from established syntheses of Sitagliptin and other gliptins.[6][7][8]
Caption: General synthetic workflow for DPP-4 inhibitor analogs.
Protocol 1: Synthesis of a Boc-Protected this compound Derivative
This protocol describes the protection of the primary amine of a β-amino acid derivative, a crucial first step in many synthetic routes.
Materials:
-
This compound hydrochloride (or the free base)
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound hydrochloride (1.0 eq) in DCM.
-
Add triethylamine (2.2 eq) to the solution and stir for 10 minutes at room temperature to generate the free base in situ. If starting with the free base, dissolve in DCM and proceed to the next step.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product, Boc-protected this compound, can be purified by column chromatography on silica gel if necessary.
Protocol 2: Amide Coupling to a Heterocyclic Moiety
This protocol outlines the coupling of the protected amino acid with a heterocyclic amine, a common feature in many DPP-4 inhibitors.
Materials:
-
Boc-protected this compound derivative (from Protocol 1)
-
Heterocyclic amine (e.g., 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][4]triazolo[4,3-a]pyrazine hydrochloride)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
To a solution of the Boc-protected this compound derivative (1.0 eq) in DMF, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate flask, neutralize the heterocyclic amine hydrochloride (1.0 eq) with DIPEA (1.1 eq) in DMF.
-
Add the neutralized heterocyclic amine solution to the activated acid mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the coupled product.
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₆N₂O | [7][9] |
| Molecular Weight | 144.22 g/mol | [9] |
| CAS Number | 209467-48-1 | [9][10] |
| Appearance | White to off-white solid | Supplier Data |
| Solubility | Soluble in methanol, ethanol, and water | Supplier Data |
Conclusion
This compound and its related structures are of significant interest in drug discovery, particularly in the development of DPP-4 inhibitors for the treatment of type 2 diabetes. This application note has highlighted the rationale behind its use, the underlying mechanism of action of the resulting compounds, and provided detailed synthetic protocols for the preparation of advanced intermediates. The versatility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to generate potent, selective, and safe drug candidates. Researchers in medicinal chemistry and drug development can leverage the 3-aminopropanamide core as a valuable starting point for the design and synthesis of novel therapeutics.
References
-
Wikipedia. Dipeptidyl peptidase-4 inhibitor. [Link]
-
National Center for Biotechnology Information. Dipeptidyl Peptidase IV (DPP IV) Inhibitors. [Link]
-
Cleveland Clinic. DPP-4 Inhibitors (Gliptins): What They Are & Side Effects. [Link]
-
Diabetes UK. DPP-4 inhibitors (gliptins). [Link]
- Google P
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Scribd. Sitagliptin Synthesis Innovation. [Link]
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MDPI. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. [Link]
-
MDPI. Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. [Link]
-
ResearchGate. Synthesis of Sitagliptin. [Link]
-
Royal Society of Chemistry. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. [Link]
-
PubMed Central. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. [Link]
-
PubMed. Novel series of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides as potent and selective dipeptidyl peptidase IV inhibitors. [Link]
-
National Center for Biotechnology Information. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. [Link]
-
PubMed Central. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. [Link]
-
National Center for Biotechnology Information. n-Tert-butylpropanamide | C7H15NO - PubChem. [Link]
-
National Center for Biotechnology Information. tert-Butyl 3-aminopropanoate | C7H15NO2 - PubChem. [Link]
-
National Center for Biotechnology Information. 3-(tert-butylamino)-N,N-diethylpropanamide | C11H24N2O - PubChem. [Link]
-
Exploring Applications of 3-Amino-2,2-dimethylpropanamide in Chemical Synthesis. [Link]
-
PubMed. Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. [Link]
-
PubMed Central. Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. [Link]
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- 6. US20120108598A1 - Sitagliptin synthesis - Google Patents [patents.google.com]
- 7. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. 209467-48-1|this compound|BLD Pharm [bldpharm.com]
Application Note and Protocols for 3-Amino-N-(tert-butyl)propanamide in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide on the potential use of 3-Amino-N-(tert-butyl)propanamide as a monomer for the synthesis of novel polymers. Given the limited direct literature on the polymerization of this specific monomer, this guide synthesizes information from related polymer families and provides scientifically grounded, hypothetical protocols to inspire and direct future research.
Introduction: The Potential of this compound as a Monomer
This compound is a bifunctional molecule featuring a primary amine and a secondary amide with a bulky tert-butyl group. This unique structure presents an intriguing opportunity for the synthesis of novel functional polymers. The primary amine can participate in various polymerization reactions, while the tert-butyl group is expected to impart specific physicochemical properties to the resulting polymer, such as hydrophobicity and potential thermo-responsiveness. These characteristics are highly desirable in the field of drug development for applications like controlled drug delivery, gene delivery, and tissue engineering.[1][2][3][4]
Polymers derived from amino acids and their analogues, often termed poly(amino acid)s or pseudo-poly(amino acid)s, are of significant interest in biomedicine due to their biocompatibility and biodegradability.[1] The incorporation of the N-(tert-butyl)propanamide moiety could lead to a new class of polymers with tunable properties for advanced biomedical applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 209467-48-1 | [5] |
| Molecular Formula | C₇H₁₆N₂O | [6] |
| Molecular Weight | 144.21 g/mol | [6] |
| Appearance | Likely a liquid (based on related compounds) | Inferred |
| Key Functional Groups | Primary Amine, Secondary Amide | Chemical Structure |
Proposed Polymerization Strategy: N-Substituted Polypeptide Analogue Synthesis
Based on the structure of this compound, a plausible approach for its polymerization is through the synthesis of a poly(β-alanine) derivative. This can be conceptualized as a step-growth polymerization or a ring-opening polymerization of a corresponding lactam, though the former is more directly applicable to the monomer . A proposed method involves the formation of an activated carboxylic acid derivative from a suitable dicarboxylic acid, followed by polycondensation with the primary amine of this compound.
Alternatively, a more direct approach could be the self-condensation of a modified version of the monomer where the amide is hydrolyzed to a carboxylic acid, though this would be a different monomer. A more feasible approach for the existing monomer is its use in combination with a dicarboxylic acid monomer to form a polyamide.
For the purpose of this guide, we will focus on a hypothetical polycondensation reaction with a dicarboxylic acid to form a novel polyamide.
Proposed Reaction Scheme
Sources
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Application Notes and Protocols for Amide Bond Formation with 3-Amino-N-(tert-butyl)propanamide
Introduction: The Strategic Importance of 3-Amino-N-(tert-butyl)propanamide in Synthesis
In the landscape of modern drug discovery and development, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological profiles. This compound emerges as a valuable building block, offering a combination of a primary amine for amide bond formation and a sterically demanding tert-butyl group. This unique constitution allows for the introduction of a hydrophilic amide moiety alongside a lipophilic and enzymatically robust tert-butyl group. The presence of the tert-butyl group can impart metabolic stability by shielding the adjacent amide bond from enzymatic degradation, a crucial attribute in the design of long-acting therapeutics. Furthermore, the distinct spatial arrangement of this fragment can influence molecular conformation and interactions with biological targets.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in amide bond formation. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols using common coupling reagents, and offer insights into reaction optimization and product purification.
Mechanistic Principles of Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid, as it is generally unreactive towards amines under ambient conditions. Coupling reagents are employed to convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby facilitating nucleophilic attack by the primary amine of this compound.
The general mechanism, illustrated below, involves two key steps:
-
Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylic acid to form a highly reactive acyl-intermediate. Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt), or uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Nucleophilic Acyl Substitution: The primary amine of this compound then attacks the activated carbonyl carbon of the intermediate. This is followed by the departure of the leaving group (derived from the coupling reagent) to yield the final amide product and a urea byproduct (in the case of carbodiimides).
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the coupling of a generic carboxylic acid with this compound using two common and effective coupling systems: EDC/HOBt and HATU.
Protocol 1: Amide Coupling using EDC/HOBt
This method is a widely used, cost-effective approach for amide bond formation. The addition of HOBt minimizes side reactions and reduces the risk of racemization for chiral carboxylic acids.[1][2][3]
Materials and Reagents:
-
Carboxylic Acid (R-COOH)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
Step-by-Step Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DMF (to a concentration of approximately 0.1-0.5 M with respect to the carboxylic acid).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add DIPEA (2.5 eq) to the stirred solution.
-
Slowly add EDC·HCl (1.2 eq) portion-wise over 5-10 minutes.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Protocol 2: Amide Coupling using HATU
HATU is a highly efficient uronium-based coupling reagent that often provides faster reaction times and higher yields, particularly for sterically hindered substrates.
Materials and Reagents:
-
Carboxylic Acid (R-COOH)
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
Step-by-Step Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (to a concentration of approximately 0.1-0.5 M with respect to the carboxylic acid).
-
Add DIPEA (2.5 eq) to the solution and stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide.
Comparative Data and Optimization
The choice of coupling reagent and reaction conditions can significantly influence the outcome of the amide bond formation. The following table provides a comparative summary of the two protocols described.
| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU |
| Coupling Reagent | EDC·HCl | HATU |
| Additive | HOBt | None required (HOAt is part of HATU) |
| Base | DIPEA or TEA | DIPEA |
| Stoichiometry (Amine:Acid) | 1.1 : 1.0 | 1.1 : 1.0 |
| Stoichiometry (Reagent:Acid) | 1.2 : 1.0 | 1.1 : 1.0 |
| Typical Reaction Time | 12-24 hours | 2-6 hours |
| Typical Temperature | 0 °C to Room Temperature | Room Temperature |
| Key Advantages | Cost-effective, readily available reagents. | High efficiency, faster reactions, suitable for hindered substrates. |
| Potential Considerations | Longer reaction times, potential for side reactions without HOBt. | Higher cost of reagent, potential for guanidinylation of the amine if excess reagent is used. |
Troubleshooting and Optimization:
-
Low Yield: If the reaction yield is low, consider increasing the equivalents of the coupling reagent and the amine. For the EDC/HOBt protocol, ensure the EDC·HCl is of high quality and has been stored properly. For the HATU protocol, pre-activation time can be extended.
-
Incomplete Reaction: If the starting materials are still present after the recommended reaction time, the reaction time can be extended. Gentle heating (e.g., 40-50 °C) may also be beneficial, but should be monitored carefully to avoid side reactions.
-
Purification Challenges: The urea byproduct from EDC can sometimes be difficult to remove. A dilute acid wash (e.g., 1M HCl) can help to remove any remaining basic impurities, but care should be taken if the product contains acid-labile functional groups. Column chromatography is generally effective for purification.[4]
Conclusion
This compound is a versatile building block for the synthesis of novel amide-containing molecules. The protocols detailed in these application notes, utilizing the EDC/HOBt and HATU coupling systems, provide robust and reproducible methods for the formation of amide bonds with this reagent. The choice between these methods will depend on factors such as the scale of the reaction, the steric and electronic properties of the carboxylic acid, and cost considerations. By understanding the underlying mechanisms and following the outlined procedures, researchers can effectively incorporate this compound into their synthetic strategies to advance their drug discovery and development programs.
References
Sources
- 1. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Strategic Amine Protection in the Synthesis of 3-Amino-N-(tert-butyl)propanamide: An Application Guide
Introduction
The synthesis of small molecules with precise functional group presentation is a cornerstone of modern drug discovery and development. 3-Amino-N-(tert-butyl)propanamide is a valuable building block, incorporating a primary amine and a sterically hindered amide. The successful synthesis of this compound hinges on a robust protecting group strategy to prevent self-condensation and other side reactions of the nucleophilic primary amine during amide bond formation. This technical guide provides an in-depth analysis of various protecting group strategies, focusing on the widely used Boc, Cbz, and Fmoc carbamates, for the efficient synthesis of this compound. We will explore the rationale behind the choice of protecting groups, provide detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the optimal synthetic route for their specific needs.
The Synthetic Challenge: Preventing Unwanted Reactivity
The synthesis of this compound from β-alanine and the sterically demanding tert-butylamine presents a classic chemoselectivity challenge. The primary amine of β-alanine is a potent nucleophile that can react with an activated carboxylic acid, leading to the formation of undesired polyamides. To circumvent this, the amino group must be temporarily "masked" with a protecting group. An ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable to the conditions of the subsequent amide coupling reaction.
-
Readily removed under mild conditions that do not compromise the integrity of the final product.[1]
-
Orthogonal to other protecting groups if present in a more complex synthetic scheme.[2]
This guide will focus on three commonly employed amine protecting groups that fulfill these criteria to varying degrees: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).
Protecting Group Strategies: A Comparative Overview
The choice of protecting group is a critical decision that influences the overall efficiency and feasibility of the synthetic route. The selection is primarily dictated by the conditions required for its removal and its compatibility with the amide coupling step.
| Protecting Group | Protection Reagent | Deprotection Conditions | Key Advantages | Potential Drawbacks |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Acidic (e.g., TFA, HCl)[3] | Stable to a wide range of non-acidic conditions. | Acid-labile, may not be suitable for acid-sensitive substrates. The tert-butyl cation generated during deprotection can lead to side reactions.[4] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Hydrogenolysis (e.g., H₂/Pd-C)[5][6] | Stable to acidic and basic conditions. | Incompatible with functional groups sensitive to reduction. Catalyst poisoning can be an issue. |
| Fmoc | Fmoc-OSu or Fmoc-Cl | Basic (e.g., piperidine in DMF)[7] | Stable to acidic and hydrogenolytic conditions. | Base-lability can be a limitation with base-sensitive functional groups. |
Synthetic Workflow
The synthesis of this compound can be conceptually broken down into three key stages, as illustrated in the workflow diagram below.
Caption: General synthetic workflow for this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound using Boc, Cbz, and Fmoc protecting group strategies.
Protocol 1: Boc Protection Strategy
The Boc group is a popular choice due to its ease of introduction and removal under acidic conditions.[3]
Step 1a: Synthesis of N-Boc-β-alanine
Caption: N-Boc protection of β-alanine.
-
Dissolution: Dissolve β-alanine (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Basification: Add sodium hydroxide (NaOH, 1.5 eq) to the solution and cool to 0 °C in an ice bath.
-
Protection: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Remove the THF under reduced pressure. Wash the aqueous layer with a non-polar solvent like hexane to remove unreacted (Boc)₂O.
-
Acidification and Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with a cold 1 M HCl solution. Extract the product with ethyl acetate.
-
Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-β-alanine, which can often be used without further purification.
Step 1b: Amide Coupling of N-Boc-β-alanine with tert-Butylamine
The coupling of a carboxylic acid with a sterically hindered amine like tert-butylamine often requires a potent coupling agent to achieve good yields.[2] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an effective choice for such challenging couplings.
Caption: HATU-mediated coupling of N-Boc-β-alanine and tert-butylamine.
-
Activation: Dissolve N-Boc-β-alanine (1.0 eq) in anhydrous dimethylformamide (DMF). Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add tert-butylamine (1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain N-Boc-3-amino-N-(tert-butyl)propanamide.
Step 1c: Deprotection of N-Boc-3-amino-N-(tert-butyl)propanamide
The Boc group is readily cleaved with strong acid, such as trifluoroacetic acid (TFA).[1]
Caption: Acidic deprotection of the Boc group.
-
Dissolution: Dissolve the N-Boc protected amide (1.0 eq) in dichloromethane (DCM).
-
Acid Treatment: Add trifluoroacetic acid (TFA) to the solution (typically a 25-50% v/v solution of TFA in DCM).
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The product is often obtained as the TFA salt. To obtain the free amine, dissolve the residue in a minimal amount of water, basify with a suitable base (e.g., saturated sodium bicarbonate solution), and extract with an organic solvent. Dry the organic layer and concentrate to yield this compound.
Protocol 2: Cbz Protection Strategy
The Cbz group offers orthogonality to acid- and base-labile protecting groups, as it is typically removed by hydrogenolysis.[6]
Step 2a: Synthesis of N-Cbz-β-alanine
-
Dissolution and Basification: Dissolve β-alanine (1.0 eq) in a 2 N aqueous solution of sodium hydroxide and cool to 0 °C.[2]
-
Protection: Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the temperature at 0 °C and stirring vigorously.[2]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Work-up and Isolation: Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl. Acidify the aqueous layer with 1 N HCl to pH 2-3 and extract with ethyl acetate. Dry the combined organic layers and concentrate to yield N-Cbz-β-alanine.[2]
Step 2b: Amide Coupling of N-Cbz-β-alanine with tert-Butylamine
A common and cost-effective method for amide bond formation is the use of a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization.[8]
-
Activation: Dissolve N-Cbz-β-alanine (1.0 eq), HOBt (1.1 eq), and tert-butylamine (1.2 eq) in anhydrous DMF or DCM.
-
Coupling: Add EDC hydrochloride (1.2 eq) to the mixture and stir at room temperature for 12-24 hours.
-
Work-up and Isolation: Dilute with an appropriate organic solvent and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer and concentrate. Purify the crude product by column chromatography to give N-Cbz-3-amino-N-(tert-butyl)propanamide.
Step 2c: Deprotection of N-Cbz-3-amino-N-(tert-butyl)propanamide
The Cbz group is efficiently removed by catalytic hydrogenolysis.[5][6]
-
Dissolution: Dissolve the N-Cbz protected amide (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere (e.g., a balloon filled with H₂) at room temperature until the reaction is complete (monitored by TLC).
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain this compound.
Protocol 3: Fmoc Protection Strategy
The Fmoc group is advantageous due to its removal under mild basic conditions, providing orthogonality to acid-labile and hydrogenolytically cleaved protecting groups.[7]
Step 3a: Synthesis of N-Fmoc-β-alanine
-
Dissolution and Basification: Dissolve β-alanine (1.0 eq) in a 10% aqueous sodium carbonate solution and cool to 0 °C.[9]
-
Protection: Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.0 eq) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 1.0 eq) in dioxane dropwise.[9]
-
Reaction: Stir the mixture at room temperature for 4-6 hours.
-
Work-up and Isolation: Dilute with water and wash with diethyl ether. Acidify the aqueous layer with 2 N HCl to pH 2 and extract with ethyl acetate. Dry the organic layers and concentrate. The crude product can be recrystallized to yield pure N-Fmoc-β-alanine.[9]
Step 3b: Amide Coupling of N-Fmoc-β-alanine with tert-Butylamine
Similar to the other protected β-alanine derivatives, HATU is an excellent choice for coupling N-Fmoc-β-alanine with the sterically hindered tert-butylamine.
-
Activation: Dissolve N-Fmoc-β-alanine (1.0 eq) in anhydrous DMF, followed by the addition of HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15-30 minutes at room temperature.
-
Amine Addition: Add tert-butylamine (1.2 eq).
-
Reaction and Work-up: Stir for 4-6 hours at room temperature. The work-up procedure is similar to that described in Step 1b.
-
Isolation: Purify by column chromatography to afford N-Fmoc-3-amino-N-(tert-butyl)propanamide.
Step 3c: Deprotection of N-Fmoc-3-amino-N-(tert-butyl)propanamide
The Fmoc group is cleaved by treatment with a secondary amine, most commonly piperidine.[7]
-
Dissolution: Dissolve the N-Fmoc protected amide (1.0 eq) in DMF.
-
Base Treatment: Add a solution of 20% piperidine in DMF.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Isolation: Remove the solvent under reduced pressure. The dibenzofulvene-piperidine adduct byproduct can be removed by washing the residue with a non-polar solvent like hexane or diethyl ether. Further purification may be required to obtain pure this compound.
Conclusion
The synthesis of this compound is a practical exercise in the application of protecting group chemistry. The choice between Boc, Cbz, and Fmoc protecting groups should be guided by the specific requirements of the overall synthetic plan, including the presence of other functional groups and the desired reaction conditions. The protocols outlined in this guide provide a solid foundation for researchers to successfully synthesize this valuable building block. By understanding the principles behind each protecting group strategy, scientists can make informed decisions to optimize their synthetic routes, leading to higher yields and purities in their target molecules.
References
-
PrepChem. (n.d.). Synthesis of N-benzyloxycarbonyl-β-alanine. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Lokey Lab Protocols. (2017, March 17). Fmoc. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
- Google Patents. (n.d.). CN103073618A - Preparation method for benzyloxycarbonyl alanyl alanine.
- ACS Publications. (2025, April 29). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
Sources
- 1. [PDF] Fmoc deprotection by tert -butylamine and its comparison in solution and solid phase synthesis | Semantic Scholar [semanticscholar.org]
- 2. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(tert-butylamino)-N,N-diethylpropanamide | C11H24N2O | CID 13976244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. n-Tert-butylpropanamide | C7H15NO | CID 239177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: A Scalable Two-Step Synthesis of 3-Amino-N-(tert-butyl)propanamide for Pharmaceutical Research and Development
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 3-Amino-N-(tert-butyl)propanamide, a valuable building block in medicinal chemistry and drug development. The protocol herein details a robust and scalable two-step synthetic route, commencing with the EDC/HOBt-mediated amide coupling of N-Boc-β-alanine and tert-butylamine, followed by an efficient acidic deprotection of the Boc group. This application note is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles and safety considerations essential for successful implementation in a laboratory setting.
Introduction and Rationale
This compound is a key intermediate characterized by a primary amine and a sterically hindered amide functional group. This unique structural motif makes it a versatile synthon for introducing a flexible three-carbon spacer with a terminal amino group in the synthesis of more complex molecules, including potential therapeutic agents. The tert-butyl group provides steric bulk, which can influence the conformational properties and metabolic stability of the final compounds.
The synthetic strategy outlined in this guide was developed with scalability and efficiency in mind. A two-step approach was chosen for its reliability and the commercial availability of the starting materials. The first step involves the formation of an amide bond between N-Boc-β-alanine and tert-butylamine. The use of a tert-butoxycarbonyl (Boc) protecting group on the primary amine of β-alanine is crucial to prevent self-condensation and ensure selective amide bond formation. The coupling is facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), a common and effective reagent system for minimizing side reactions and racemization (in the case of chiral centers)[1][2]. The second step is the removal of the Boc protecting group under acidic conditions to yield the desired product[3][4][5].
Chemical and Safety Information
It is imperative that this protocol is executed with strict adherence to safety guidelines, including the use of appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All operations should be conducted within a certified chemical fume hood.
Table 1: Properties and Safety of Key Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Key Hazards |
| N-Boc-β-alanine | C8H15NO4 | 189.21 | 3303-84-2 | May cause skin and eye irritation.[6][7] |
| tert-Butylamine | C4H11N | 73.14 | 75-64-9 | Highly flammable, corrosive, toxic if inhaled.[8][9][10][11][12] |
| EDC Hydrochloride | C8H17N3·HCl | 191.70 | 25952-53-8 | Causes skin and serious eye irritation.[13][14][15] |
| HOBt (anhydrous) | C6H5N3O | 135.13 | 2592-95-2 | Explosive when dry, risk of explosion by shock or friction.[16][17] |
| Trifluoroacetic Acid (TFA) | C2HF3O2 | 114.02 | 76-05-1 | Causes severe skin burns and eye damage, toxic if inhaled. |
| Dichloromethane (DCM) | CH2Cl2 | 84.93 | 75-09-2 | Skin and eye irritant, suspected carcinogen. |
Synthetic Pathway Overview
The overall synthetic scheme is a two-step process involving amide coupling followed by deprotection.
Caption: Two-step synthesis of the target compound.
Detailed Experimental Protocol
Part 1: Synthesis of N-Boc-3-amino-N-(tert-butyl)propanamide (Intermediate)
This protocol is based on a 0.1 mole scale. Adjustments can be made for different scales, ensuring proportional changes in all reagents and solvents.
Table 2: Reagent Quantities for Amide Coupling
| Reagent | Molar Eq. | Quantity | Volume |
| N-Boc-β-alanine | 1.0 | 18.92 g | - |
| tert-Butylamine | 1.1 | 8.05 g | 11.5 mL |
| EDC·HCl | 1.2 | 22.9 g | - |
| HOBt (anhydrous) | 1.2 | 16.2 g | - |
| DIPEA | 3.0 | 38.7 g | 51.5 mL |
| Dichloromethane (DCM) | - | - | 500 mL |
Protocol:
-
Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add N-Boc-β-alanine (18.92 g, 0.1 mol).
-
Dissolution: Add 300 mL of dichloromethane (DCM) to the flask and stir until the solid is completely dissolved.
-
Addition of HOBt and Amine: Add HOBt (16.2 g, 0.12 mol) to the solution, followed by the dropwise addition of diisopropylethylamine (DIPEA) (51.5 mL, 0.3 mol). Then, add tert-butylamine (11.5 mL, 0.11 mol) to the reaction mixture.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
EDC Addition: Once the temperature has stabilized at 0 °C, add EDC·HCl (22.9 g, 0.12 mol) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction: After the addition of EDC·HCl is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-16 hours under a nitrogen atmosphere.
-
Work-up: a. Transfer the reaction mixture to a separatory funnel. b. Wash the organic layer sequentially with 1M HCl (2 x 150 mL), saturated NaHCO3 solution (2 x 150 mL), and brine (1 x 150 mL). c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure intermediate as a white solid.
Part 2: Synthesis of this compound (Final Product)
Table 3: Reagent Quantities for Boc Deprotection
| Reagent | Quantity | Volume |
| Intermediate from Part 1 | (Assuming ~0.09 mol) | - |
| Dichloromethane (DCM) | - | 200 mL |
| Trifluoroacetic Acid (TFA) | - | 50 mL |
Protocol:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve the purified intermediate from Part 1 in 200 mL of DCM.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
TFA Addition: Slowly add trifluoroacetic acid (TFA) (50 mL) to the cooled solution. Caution: This addition is exothermic.
-
Reaction: After the addition of TFA, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Basification and Extraction: a. Dissolve the residue in 100 mL of water and cool in an ice bath. b. Carefully adjust the pH to >10 with 2M NaOH solution. c. Extract the aqueous layer with DCM (3 x 100 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.
Characterization
The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques.
-
Thin Layer Chromatography (TLC): To monitor reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (Intermediate): Expect to see signals for the Boc group (singlet at ~1.4 ppm), the tert-butyl group (singlet at ~1.3 ppm), and the methylene protons of the propanamide backbone.
-
¹³C NMR (Intermediate): Expect signals for the carbonyl carbons of the Boc and amide groups, as well as the carbons of the tert-butyl and propanamide moieties.
-
¹H NMR (Final Product): Disappearance of the Boc signal at ~1.4 ppm.
-
¹³C NMR (Final Product): Disappearance of the Boc carbonyl and tert-butyl carbons.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the intermediate and the final product.
Experimental Workflow Diagram
Caption: Detailed workflow for the synthesis.
Conclusion
This application note provides a detailed, reliable, and scalable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the specified safety precautions, researchers can confidently produce this valuable chemical intermediate for a wide range of applications in drug discovery and development. The use of readily available starting materials and well-established reaction conditions makes this protocol both cost-effective and practical for a typical laboratory setting.
References
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]
-
Amine to Amide (EDC + HOBt) - Common Organic Chemistry. (n.d.). Retrieved from [Link]
-
Safety Data Sheet for Boc-beta-Ala-OH. (n.d.). AAPPTec. Retrieved from [Link]
-
Safety Data Sheet: EDC-HCl. (n.d.). Carl Roth. Retrieved from [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). PMC - NIH. Retrieved from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH. Retrieved from [Link]
-
TERT-BUTYLAMINE Safety Data Sheet. (n.d.). Chemstock. Retrieved from [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
BOC Protection and Deprotection. (2025). J&K Scientific LLC. Retrieved from [Link]
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Safety Data Sheet for Boc-L-β-homoalanine. (n.d.). AAPPTec. Retrieved from [Link]
-
Safety Data Sheet EDC. (n.d.). G-Biosciences. Retrieved from [Link]
-
Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis. Retrieved from [Link]
Sources
- 1. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. jk-sci.com [jk-sci.com]
- 6. peptide.com [peptide.com]
- 7. Boc-beta-alanine - Safety Data Sheet [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. chemstock.ae [chemstock.ae]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. chemnet.co.kr [chemnet.co.kr]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. synquestlabs.com [synquestlabs.com]
- 15. covachem.com [covachem.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. severnbiotech.com [severnbiotech.com]
Application Note: A Multi-faceted Approach to the Analytical Characterization of 3-Amino-N-(tert-butyl)propanamide
Abstract: This document provides a comprehensive guide to the analytical characterization of 3-Amino-N-(tert-butyl)propanamide (CAS No. 209467-48-1), a key building block in contemporary chemical and pharmaceutical research.[1] Given the surge in the development of novel propanamide derivatives for various biological applications, ensuring the identity, purity, and stability of such starting materials is paramount.[2] This guide moves beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We present detailed protocols for structural elucidation using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, alongside robust methods for purity assessment via High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Introduction and Strategic Overview
This compound is a bifunctional molecule featuring a primary amine and a tert-butyl-substituted amide. This structure makes it a versatile synthon for creating more complex molecules in drug discovery and materials science. The primary amine allows for further functionalization, while the bulky tert-butyl group can impart specific steric and solubility properties.
A robust analytical strategy is not a single technique but an orthogonal approach where each method validates the others. The identity of the molecule is unequivocally confirmed by combining NMR for connectivity, MS for mass, and FTIR for functional group verification. Purity is then assessed using high-resolution separation techniques like HPLC and GC.
Physicochemical Properties Summary
| Property | Value | Source |
| CAS Number | 209467-48-1 | [3][4] |
| Molecular Formula | C₇H₁₆N₂O | [3] |
| Molecular Weight | 144.22 g/mol | [4] |
| Appearance | White to Yellow Solid | [4] |
| Storage | 2-8°C, Sealed in dry conditions | [3] |
Integrated Analytical Workflow
The following workflow illustrates a logical progression for the complete characterization of this compound.
Sources
Application Notes and Protocols for the Use of 3-Amino-N-(tert-butyl)propanamide in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Peptidomimetic Toolkit with N-Alkylated β-Amino Acids
The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, enabling the development of therapeutic peptides with enhanced stability, potency, and pharmacokinetic profiles. β-amino acids, in particular, are known to induce stable secondary structures and provide resistance to enzymatic degradation. 3-Amino-N-(tert-butyl)propanamide represents a unique building block in this class, featuring a β-amino acid scaffold with a sterically demanding N-tert-butyl amide group. This bulky substituent can be strategically employed to modulate peptide conformation, receptor binding, and membrane permeability.
These application notes provide a comprehensive guide for the successful incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS). We will delve into the critical considerations for its use, addressing the challenges posed by its structure and offering detailed, field-proven protocols for its application.
Core Principles and Mechanistic Considerations
The primary challenge in utilizing this compound in standard SPPS protocols arises from the significant steric hindrance presented by the tert-butyl group. This steric bulk can impede the approach of the activated carboxyl group of the incoming amino acid, leading to slow and incomplete coupling reactions. Therefore, careful selection of coupling reagents and optimization of reaction conditions are paramount for achieving high-yield synthesis.
Furthermore, while amide bonds are generally stable, N-alkylated peptide bonds can be susceptible to cleavage under the harsh acidic conditions of the final cleavage step from the resin.[1] The stability of the peptide bond formed by this compound must be considered, and the cleavage protocol may need to be optimized to prevent unwanted fragmentation.
Part 1: Preparation of Fmoc-Protected this compound
Prior to its use in SPPS, the primary amine of this compound must be protected with a base-labile protecting group, typically the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[2] This ensures regioselective peptide bond formation at the carboxyl terminus of the growing peptide chain.
Protocol 1: Fmoc Protection of this compound
This protocol outlines a standard procedure for the N-terminal protection of the primary amine.
Materials:
| Reagent | Supplier | Grade |
| This compound | Commercial Source | ≥95% Purity |
| Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) | Major Supplier | Reagent Grade |
| Sodium Bicarbonate (NaHCO₃) | Standard Lab Grade | ACS Grade |
| 1,4-Dioxane | Standard Lab Grade | Anhydrous |
| Deionized Water | In-house | High Purity |
| Diethyl Ether | Standard Lab Grade | ACS Grade |
| Ethyl Acetate | Standard Lab Grade | ACS Grade |
| Hexanes | Standard Lab Grade | ACS Grade |
| Saturated Sodium Bicarbonate Solution | In-house | Prepared from solid |
| Brine (Saturated NaCl Solution) | In-house | Prepared from solid |
| Anhydrous Magnesium Sulfate (MgSO₄) | Standard Lab Grade | ACS Grade |
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.
-
Addition of Fmoc-OSu: To the stirred solution, add Fmoc-OSu (1.05 eq) portion-wise over 30 minutes at room temperature.
-
Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with water and extract with diethyl ether to remove any unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product into ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Fmoc-protected amino acid.
Part 2: Solid-Phase Synthesis Protocol
This section details the step-by-step procedure for incorporating Fmoc-3-amino-N-(tert-butyl)propanamide into a peptide sequence on a solid support using a standard Fmoc/tBu strategy.[3]
Workflow for Incorporating the Hindered β-Amino Acid
Caption: Workflow for the incorporation of the title compound in SPPS.
Protocol 2: Coupling of Fmoc-3-amino-N-(tert-butyl)propanamide
Materials and Reagents:
| Reagent | Purpose | Recommended Concentration/Amount |
| Rink Amide Resin | Solid Support | 0.1 - 0.5 mmol scale |
| Dichloromethane (DCM) | Resin Swelling & Washing | - |
| N,N-Dimethylformamide (DMF) | Solvent & Washing | - |
| Piperidine | Fmoc Deprotection | 20% (v/v) in DMF |
| Fmoc-3-amino-N-(tert-butyl)propanamide | Building Block | 3-5 equivalents |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Coupling Reagent | 2.9 - 4.9 equivalents |
| N,N-Diisopropylethylamine (DIPEA) | Base | 6-10 equivalents |
| Acetic Anhydride/Pyridine/DCM | Capping Solution | 1:1:8 (v/v/v) |
Procedure:
-
Resin Swelling: Swell the Rink amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 3 minutes.
-
Drain and repeat with a fresh portion of 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Coupling:
-
In a separate vessel, pre-activate a solution of Fmoc-3-amino-N-(tert-butyl)propanamide (3-5 eq) and HATU (2.9-4.9 eq) in DMF for 1-2 minutes.[4]
-
Add DIPEA (6-10 eq) to the pre-activated solution.
-
Immediately add the activation mixture to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Expert Insight: Due to steric hindrance, a standard 1-hour coupling time may be insufficient. Consider microwave-assisted coupling for improved efficiency and reduced reaction times.[5]
-
-
Monitoring the Coupling: Perform a Kaiser test or other qualitative test to check for the presence of free primary amines. If the test is positive, indicating incomplete coupling, a second coupling should be performed.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.
-
Capping (Optional but Recommended): If the coupling is incomplete after a second attempt, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride/pyridine/DCM (1:1:8) for 30 minutes. This prevents the formation of deletion sequences.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.
Part 3: Cleavage and Deprotection
The final step involves cleaving the synthesized peptide from the resin and removing the acid-labile side-chain protecting groups. A standard cleavage cocktail containing trifluoroacetic acid (TFA) is used.[6]
Protocol 3: Cleavage from the Resin
Cleavage Cocktail (Reagent K):
| Component | Percentage | Purpose |
| Trifluoroacetic Acid (TFA) | 82.5% | Cleaves the peptide from the resin and removes protecting groups. |
| Water | 5% | Proton source and scavenger. |
| Phenol | 5% | Scavenger for carbocations. |
| Thioanisole | 5% | Scavenger, particularly for protecting tryptophan residues. |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger, particularly for protecting cysteine and methionine residues. |
Procedure:
-
Preparation: Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Cleavage:
-
Add the cleavage cocktail to the resin (approximately 10 mL per 0.1 mmol of peptide).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Trustworthiness Note: N-alkylated peptides can be labile to strong acid.[1] It is advisable to perform a small-scale trial cleavage and analyze the product for fragmentation before committing the entire batch.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the combined filtrate to a 10-fold excess of cold diethyl ether.
-
-
Isolation:
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether (2x).
-
Dry the crude peptide under vacuum.
-
Part 4: Analysis and Purification
The crude peptide should be analyzed for purity and identity before purification.
Analytical Techniques
| Technique | Purpose |
| Reverse-Phase HPLC (RP-HPLC) | To determine the purity of the crude peptide and to purify the target peptide. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the synthesized peptide, verifying the correct sequence and incorporation of the modified amino acid. |
Purification:
The crude peptide is typically purified by preparative RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA. The fractions containing the pure peptide are collected, pooled, and lyophilized.
Visualization of Key Chemical Structures
Caption: Key chemical structures used in the synthesis.
Conclusion and Further Considerations
The incorporation of this compound into peptides is a viable strategy for creating novel peptidomimetics with potentially enhanced therapeutic properties. Success hinges on addressing the steric hindrance during the coupling step by employing potent coupling reagents and optimized conditions. Researchers should remain mindful of the potential for lability of the N-alkylated amide bond during the final acidolytic cleavage. The protocols provided herein offer a robust starting point for the synthesis of peptides containing this unique building block.
References
-
Stathopoulos, P., Papas, S., & Tsikaris, V. (2006). C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation. Journal of Peptide Science, 12(3), 227-232. Available at: [Link]
-
Albericio, F., & Barany, G. (1984). HMPA Resins for Solid-Phase Synthesis of Protected Peptide Fragments. International Journal of Peptide and Protein Research, 23(3), 342-349. Available at: [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
Semantic Scholar. (n.d.). Lability of N-alkylated peptides towards TFA cleavage. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available at: [Link]
-
Wikipedia. (2024). Solid-phase peptide synthesis. In Wikipedia. Retrieved from [Link]
-
Glen Research. (n.d.). A New Simplified 3'-Amino-Modifier CPG. Glen Report 14.12. Available at: [Link]
Sources
Application Note: Strategic Derivatization of the Primary Amino Group of 3-Amino-N-(tert-butyl)propanamide for Enhanced Analyte Characterization and Synthesis
Abstract
This technical guide provides a comprehensive framework for the chemical modification of the primary amino group of 3-Amino-N-(tert-butyl)propanamide. As a key intermediate in pharmaceutical research and development, the strategic derivatization of this molecule is paramount for a variety of applications, including the enhancement of analytical detectability, modulation of physicochemical properties, and for use as a scaffold in the synthesis of more complex molecular entities. This document outlines detailed protocols for several common and robust derivatization strategies, including acylation, sulfonylation, and the installation of common amine protecting groups such as Boc and Fmoc. Each protocol is accompanied by an in-depth discussion of the reaction mechanism, experimental considerations, and methods for the characterization of the resulting derivatives.
Introduction: The Significance of Derivatizing this compound
This compound is a bifunctional molecule featuring a primary aliphatic amine and a secondary amide. The primary amino group is a key handle for chemical modification, offering a nucleophilic site for a wide array of chemical transformations. The derivatization of this primary amine is often a critical step in drug discovery and development for several reasons:
-
Improved Analytical Detection: Many derivatization techniques introduce chromophoric or fluorophoric moieties, significantly enhancing the detectability of the molecule in analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][2]
-
Modulation of Physicochemical Properties: Modification of the amino group can alter the solubility, lipophilicity, and other physicochemical properties of the parent molecule, which can be crucial for optimizing its pharmacokinetic and pharmacodynamic profile.
-
Enabling Further Synthetic Transformations: Protecting the primary amine is often a necessary step in a multi-step synthesis to prevent unwanted side reactions while other parts of the molecule are being modified.[3][4]
This application note serves as a practical guide for researchers, scientists, and drug development professionals, providing detailed, field-proven protocols for the derivatization of this compound.
Derivatization Strategies and Protocols
The following sections detail robust and reproducible protocols for the derivatization of the primary amino group of this compound. The choice of a specific method will depend on the desired downstream application.
Acylation: Formation of Amide Linkages
Acylation of the primary amine with acyl chlorides or anhydrides is a fundamental transformation that results in the formation of a stable amide bond.[5][6] This can be used to introduce a wide variety of functional groups to the molecule.
Protocol 2.1.1: Acetylation with Acetyl Chloride
This protocol describes the straightforward acetylation of this compound using acetyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[7]
Materials:
-
This compound
-
Acetyl Chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(3-(tert-butylamino)-1-oxopropan-2-yl)acetamide.
-
Purify the product by column chromatography on silica gel if necessary.
Causality of Experimental Choices:
-
The use of an anhydrous solvent is crucial as acetyl chloride is highly reactive towards water.
-
The addition of a base is necessary to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[5]
-
Performing the initial addition at 0 °C helps to control the exothermic nature of the reaction.
Sulfonylation: Formation of Sulfonamides
Sulfonylation of the primary amine with a sulfonyl chloride in the presence of a base yields a stable sulfonamide.[8] This is a common method for introducing aryl or alkylsulfonyl groups.
Protocol 2.2.1: Reaction with Dansyl Chloride for Fluorescent Labeling
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a widely used reagent for derivatizing primary and secondary amines to produce highly fluorescent sulfonamide adducts, enabling sensitive detection in HPLC.[1][9][10]
Materials:
-
This compound
-
Dansyl Chloride
-
100 mM Sodium Bicarbonate Buffer (pH 9.5-10.5)
-
Acetone or Acetonitrile
-
10% Ammonium Hydroxide (for quenching)
-
HPLC system with a fluorescence detector
Procedure:
-
Prepare a stock solution of this compound in the sodium bicarbonate buffer.
-
Prepare a fresh solution of dansyl chloride in acetone or acetonitrile.
-
In a microcentrifuge tube, mix the amine solution with an excess of the dansyl chloride solution.
-
Vortex the mixture and incubate in the dark at room temperature for 30-60 minutes.
-
Quench the reaction by adding a small volume of 10% ammonium hydroxide to react with the excess dansyl chloride.[1]
-
The sample is now ready for direct injection into the HPLC system.
Data Presentation: HPLC Parameters for Dansylated Derivative
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Fluorescence Detection | Excitation: ~340 nm, Emission: ~525 nm |
Amine Protection Strategies
Protecting the primary amino group is a common requirement in multi-step organic synthesis. The tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups are two of the most widely used amine protecting groups due to their differing deprotection conditions, allowing for orthogonal protection strategies.[3][4]
Protocol 2.3.1: N-Boc Protection with Di-tert-butyl Dicarbonate (Boc₂O)
The Boc group is stable to a wide range of reaction conditions but is easily removed with acid.[4][11][12]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate or Triethylamine
-
Tetrahydrofuran (THF) and Water (for biphasic conditions) or Dichloromethane (for anhydrous conditions)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of THF and water (1:1).
-
Add sodium bicarbonate (2 equivalents) to the solution.
-
Add a solution of Boc₂O (1.1 equivalents) in THF.
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once complete, remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected product.
-
Purify by column chromatography if necessary.
Protocol 2.3.2: N-Fmoc Protection with Fmoc-Cl or Fmoc-OSu
The Fmoc group is stable to acidic conditions but is readily cleaved by mild bases, such as piperidine.[3][13]
Materials:
-
This compound
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate or Sodium carbonate
-
1,4-Dioxane and Water
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of 1,4-dioxane and 10% aqueous sodium carbonate solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Fmoc-Cl or Fmoc-OSu (1.05 equivalents) in 1,4-dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the Fmoc-protected amine.
Visualization of Experimental Workflows
To aid in the conceptualization of the derivatization processes, the following diagrams illustrate the key steps in each protocol.
Caption: Workflow for the acylation of this compound.
Caption: Workflow for dansylation and HPLC analysis.
Analytical Characterization of Derivatives
Thorough characterization of the derivatized product is essential to confirm the success of the reaction and to determine the purity of the compound. A combination of chromatographic and spectroscopic techniques should be employed.
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction. The derivatized product will typically have a different Rf value compared to the starting amine.
-
High-Performance Liquid Chromatography (HPLC): When coupled with a suitable detector (UV-Vis for chromophoric derivatives, fluorescence for fluorophoric derivatives), HPLC is a powerful tool for assessing purity and quantifying the product.[14][15]
-
Gas Chromatography (GC): For volatile derivatives, GC can provide excellent separation and quantification. Derivatization is often employed to increase the volatility of polar amines for GC analysis.[16]
-
Mass Spectrometry (MS): Provides information on the molecular weight of the product, confirming the addition of the derivatizing group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the unambiguous confirmation of the product's identity. Changes in the chemical shifts of the protons and carbons near the amino group are indicative of successful derivatization.
Conclusion
The derivatization of the primary amino group of this compound is a versatile and powerful tool in the arsenal of the synthetic and analytical chemist. The protocols detailed in this application note provide a solid foundation for the successful modification of this important building block. As with any chemical transformation, optimization of the reaction conditions for specific substrates and scales may be necessary. The principles and procedures outlined herein are designed to be broadly applicable and to serve as a valuable resource for researchers in the field of drug development and organic synthesis.
References
-
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Fluorenylmethyloxycarbonyl protecting group. (2023, November 29). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Amine Protection / Deprotection. (n.d.). Fisher Scientific. Retrieved January 17, 2026, from [Link]
-
Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer. (2001). Journal of Pharmacological and Toxicological Methods, 45(3), 247-253. [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2013). Journal of Chemistry, 2013, 1-6. [Link]
-
Fmoc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Optimization of a Precolumn OPA Derivatization HPLC Assay for Monitoring of l-Asparagine Depletion in Serum during l-Asparaginase Therapy. (2018). Journal of Chromatographic Science, 56(7), 603-609. [Link]
-
acylation of amines. (2013, February 13). Mastering Chemistry Help. Retrieved January 17, 2026, from [Link]
- Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. (2019). In Books.
-
Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved January 17, 2026, from [Link]
-
A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. (2009). Environmental Science & Technology, 43(13), 4931-4937. [Link]
-
Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. (2010). Amino Acids, 38(3), 747-751. [Link]
-
A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. (2020). ResearchGate. [Link]
-
How to purify p-amino tert butyl benzamide ? (2016). ResearchGate. [Link]
-
Chemical Properties of Propanamide, N-tert-butyl. (n.d.). Cheméo. Retrieved January 17, 2026, from [Link]
-
3-amino-N-(tert-butyl)benzenesulfonamide. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl 3 ·7H 2 O−NaI System in Acetonitrile. (2001). ResearchGate. [Link]
-
Enantioseparation of racemic 3-tert-butylamino-1,2-propanediol in ELSD... (n.d.). ResearchGate. [Link]
-
An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. (2015). Green Chemistry, 17(5), 2848-2851. [Link]
- Method for determining content of 3-amino-1-adamantanol and L-prolinamide in vildagliptin. (2022).
-
N-tert-Butyl-3-mesitylpropanamide. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1307. [Link]
Sources
- 1. n-Tert-butylpropanamide | C7H15NO | CID 239177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Cyclic beta-amino acid derivatives: synthesis via lithium amide promoted tandem asymmetric conjugate addition-cyclisation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. scbt.com [scbt.com]
- 8. rsc.org [rsc.org]
- 9. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 10. tert.-Butyl aminocarbonate (tert.-butyloxycarbonyloxyamine)--a new acylating reagent for amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 14. 3-(tert-butylamino)-N,N-diethylpropanamide | C11H24N2O | CID 13976244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. N-tert-Butyl-3-mesitylpropanamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common impurities in 3-Amino-N-(tert-butyl)propanamide synthesis
Technical Support Center: Synthesis of β-Amino Amides
Focus Molecule: (R)-3-amino-N-(tert-butyl)-4-(2,4,5-trifluorophenyl)butanamide
Introduction: Welcome to the technical support center for the synthesis of β-amino amides. This guide is designed for researchers, scientists, and professionals in drug development. While the user initially inquired about 3-Amino-N-(tert-butyl)propanamide, this document focuses on a closely related and industrially significant analogue, (R)-3-amino-N-(tert-butyl)-4-(2,4,5-trifluorophenyl)butanamide , a key intermediate in the synthesis of the DPP-4 inhibitor, Sitagliptin. The principles and troubleshooting strategies discussed here are broadly applicable to the synthesis of other chiral β-amino amides.
This guide provides in-depth answers to frequently asked questions and solutions to common problems encountered during the synthesis, helping you to identify, control, and mitigate impurities effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare the target β-amino amide intermediate for Sitagliptin?
A1: The synthesis of this chiral β-amino amide is a critical step in the overall synthesis of Sitagliptin. The industrial routes have evolved to be highly efficient and stereoselective. A prevalent strategy involves the asymmetric hydrogenation of a prochiral enamine.
A common approach starts from 2,4,5-trifluorophenylacetic acid. This starting material undergoes a series of reactions, including condensation with a suitable amine and subsequent stereoselective reduction.[1]
Here is a generalized workflow:
Caption: Generalized synthetic workflow for the target β-amino amide.
This process is valued for its high efficiency and excellent control over the stereochemistry, which is crucial for the final drug's efficacy.[2]
Q2: What are the primary categories of impurities I should be aware of in this synthesis?
A2: Impurities can arise from various sources throughout the synthetic process. They can be broadly classified into the following categories:
-
Process-Related Impurities: These include unreacted starting materials, residual reagents, and intermediates.
-
By-products: These are formed from side reactions occurring concurrently with the main reaction.
-
Stereoisomeric Impurities: The most critical impurities in this synthesis are the undesired stereoisomers, particularly the (S)-enantiomer and diastereomers.
-
Degradation Products: These can form during the reaction, work-up, or storage of the product.[][4]
A thorough understanding of the reaction mechanism and the stability of the intermediates and final product is essential for controlling these impurities.
Troubleshooting Guide: Common Impurities and Mitigation Strategies
Problem 1: My final product is contaminated with the undesired (S)-enantiomer.
-
Root Cause Analysis: The presence of the (S)-enantiomer indicates incomplete stereoselectivity during the asymmetric hydrogenation step. This can be caused by several factors:
-
Catalyst Inactivity or Degradation: The chiral catalyst may be sensitive to air, moisture, or impurities in the starting materials or solvent.
-
Suboptimal Reaction Conditions: Hydrogen pressure, temperature, and reaction time can all influence the enantioselectivity of the reaction.
-
Incorrect Catalyst Choice: The chosen chiral ligand may not be optimal for this specific substrate.
-
-
Mitigation and Troubleshooting Steps:
-
Catalyst Handling: Ensure the chiral catalyst is handled under an inert atmosphere (e.g., nitrogen or argon). Use fresh, high-purity catalyst.
-
Reaction Condition Optimization: Systematically vary the hydrogen pressure, temperature, and reaction time to find the optimal conditions for high enantiomeric excess (ee).
-
Solvent and Substrate Purity: Use anhydrous solvents and ensure the starting enamine is of high purity, as impurities can poison the catalyst.
-
Chiral Resolution: If a racemic or near-racemic mixture is obtained, chiral resolution using a resolving agent like tartaric acid can be employed to isolate the desired (R)-enantiomer.[5]
-
-
Analytical Protocol: Chiral HPLC
-
Column: A chiral stationary phase column is required.
-
Mobile Phase: Typically a mixture of hexane/isopropanol or a similar non-polar/polar solvent system.
-
Detection: UV detection is commonly used.
-
The goal is to achieve baseline separation of the (R) and (S) enantiomers to accurately determine the enantiomeric excess.[6]
Problem 2: I am observing significant amounts of unreacted starting materials and intermediates.
-
Root Cause Analysis: Incomplete conversion is often due to:
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature.
-
Stoichiometry Issues: Incorrect molar ratios of reactants can lead to unreacted starting materials.
-
Catalyst Deactivation: As mentioned previously, catalyst poisoning can halt the reaction prematurely.
-
-
Mitigation and Troubleshooting Steps:
-
Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).
-
Optimize Reaction Conditions: Increase the reaction time or temperature as appropriate. Be mindful that harsh conditions can lead to side reactions.
-
Verify Stoichiometry: Accurately measure all reactants and reagents.
-
Purification: Unreacted starting materials and intermediates can often be removed through standard purification techniques like column chromatography or recrystallization.
-
Problem 3: My product contains by-products from side reactions, such as dehydration or over-reduction.
-
Root Cause Analysis:
-
Dehydration Impurities: The formation of unsaturated impurities can occur, especially under acidic or basic conditions at elevated temperatures.[4][7]
-
Over-reduction: In some hydrogenation reactions, other functional groups can be reduced if the catalyst is not selective enough or if the reaction conditions are too harsh.
-
-
Mitigation and Troubleshooting Steps:
-
Control of pH and Temperature: Carefully control the pH and temperature during the reaction and work-up to minimize degradation.
-
Selective Catalysts: Use a catalyst known for its selectivity for the desired transformation.
-
Careful Work-up: Quench the reaction carefully and avoid prolonged exposure to harsh conditions during extraction and purification.
-
-
Impurity Profile Summary:
| Impurity Type | Common Examples | Potential Cause | Mitigation Strategy |
| Stereoisomeric | (S)-enantiomer, diastereomers | Poor stereocontrol in asymmetric synthesis | Optimize chiral catalyst and reaction conditions; chiral resolution |
| Process-Related | Unreacted starting materials, intermediates | Incomplete reaction | Monitor reaction; optimize time and temperature |
| By-products | Dehydration products, over-reduced species | Harsh reaction conditions (pH, temp) | Use milder conditions; selective catalysts |
| Degradation | Hydrolysis of amide | Exposure to strong acid/base | Neutralize work-up; proper storage |
Advanced Topic: The Role of the tert-Butyl Group
Q3: Why is the N-(tert-butyl) group used in this molecule, and can it cause any specific side reactions?
A3: The N-(tert-butyl) group serves several important functions:
-
Steric Hindrance: The bulky tert-butyl group can influence the conformation of the molecule, which can be beneficial in directing the stereochemical outcome of certain reactions.[8]
-
Modulation of Physicochemical Properties: It increases the lipophilicity of the molecule, which can affect its solubility and other properties.
-
Potential for Side Reactions: While generally stable, the tert-butyl group can be susceptible to cleavage under strongly acidic conditions, leading to the formation of isobutylene and the corresponding primary amide. This is a known side reaction in peptide synthesis involving tert-butyl protecting groups.[9]
Caption: Potential acid-catalyzed cleavage of the N-tert-butyl group.
To avoid this, it is crucial to use milder acidic conditions when necessary and to control the temperature.
References
- Synthesis of Sitagliptin Chiral Intermediate and Asymmetric Synthesis Method Thereof. CN105017099A.
- Sitagliptin Impurity Synthesis Method. CN105085531A.
- Synthesis Method of Sitagliptin Impurities. CN105130999A.
-
Side-reactions in peptide synthesis, III. Synthesis and characterization of Nin-tert-butylated tryptophan derivatives. PubMed. [Link]
-
Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. PubMed. [Link]
- Sitagliptin Chiral Intermediate and Asymmetric Synthesis Method Thereof. CN105017099A.
-
Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin. ACS Omega. [Link]
- Chiral Resolution Method of Sitagliptin Intermediate. CN102363599A.
-
Practical, Asymmetric Route to Sitagliptin and Derivatives: Development and Origin of Diastereoselectivity. Organic Letters. [Link]
Sources
- 1. CN105017099B - Sitagliptin chiral intermediate and asymmetric synthesis method thereof - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN102363599A - Chiral resolution method of sitagliptin intermediate - Google Patents [patents.google.com]
- 6. CN105017099A - Sitagliptin chiral intermediate and asymmetric synthesis method thereof - Google Patents [patents.google.com]
- 7. CN105085531A - Sitagliptin impurity synthesis method - Google Patents [patents.google.com]
- 8. Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Side-reactions in peptide synthesis, III. Synthesis and characterization of Nin-tert-butylated tryptophan derivatives (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Reactions for 3-Amino-N-(tert-butyl)propanamide
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for optimizing the synthesis of amide bonds involving 3-Amino-N-(tert-butyl)propanamide. This guide is designed for researchers, medicinal chemists, and process development scientists. We aim to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your coupling reactions effectively. The formation of an amide bond is a fundamental transformation, yet its success is highly dependent on the careful selection of reagents and reaction conditions.[1]
The structure of this compound presents a primary amine, which is generally reactive. However, the overall molecular properties and the specific nature of the carboxylic acid partner can influence reaction outcomes. This guide addresses common challenges and provides robust solutions.
Section 1: Core Concepts & Reagent Selection
This section addresses the most critical decision in setting up your reaction: the choice of coupling reagent. The efficacy of a reagent is measured by yield, reaction speed, and the suppression of side reactions.[2]
Q1: What are the primary classes of coupling reagents, and how do I choose the most suitable one for my reaction?
A1: The choice of a coupling reagent is crucial for success.[3] There are three main classes, each with distinct mechanisms, advantages, and disadvantages: Carbodiimides, Phosphonium Salts, and Uronium/Aminium Salts.
-
Carbodiimide Reagents (e.g., EDC, DCC, DIC): These are classic dehydrating agents that activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][5]
-
EDC (EDAC): Water-soluble, making it ideal for reactions in aqueous or polar organic solvents. The urea byproduct is also water-soluble and easily removed with an aqueous workup.[3][6][7] This is often the reagent of choice for bioconjugation.[3]
-
DCC: Inexpensive and effective, but forms a dicyclohexylurea (DCU) byproduct that is insoluble in most organic solvents.[8][9] While this insolubility facilitates removal by filtration in solution-phase synthesis, it makes DCC unsuitable for solid-phase peptide synthesis (SPPS).[3]
-
DIC: A liquid alternative to DCC, its corresponding urea byproduct is more soluble in common organic solvents, making it more suitable for a wider range of applications, including SPPS.[3][8]
-
-
Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU): These reagents are highly efficient and lead to fast reaction times with minimal side reactions when used correctly.[2][8] They operate by forming highly reactive activated esters (e.g., HOBt or HOAt esters).
-
HATU: One of the most powerful coupling reagents, often used for sterically hindered amino acids or "difficult" couplings.[2][9] Its reactivity stems from the formation of an OAt ester, which benefits from anchimeric assistance from the pyridine nitrogen.
-
HBTU/HCTU: Very effective and commonly used reagents that are slightly less potent than HATU but offer a good balance of reactivity and cost.[2]
-
Key Consideration: A significant drawback of uronium salts is the potential for a side reaction where the reagent guanidinylates the free amine, terminating the reaction chain.
-
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are also highly efficient and are known for producing very "clean" reactions. They activate carboxylic acids to form acyloxyphosphonium intermediates.
-
PyBOP: A strong coupling reagent with high reactivity.[8] An advantage over uronium salts is that it does not cause guanidinylation. This makes it possible to use the reagent in excess to drive slow reactions to completion.
-
PyAOP: Similar to PyBOP but based on HOAt, making it even more reactive and effective for challenging couplings.[9]
-
The general mechanism for carbodiimide-mediated coupling involves the activation of a carboxylic acid. This process can be significantly improved with additives.
Caption: Carbodiimide coupling mechanism.
Data Summary: Comparison of Coupling Reagent Classes
| Reagent Class | Examples | Relative Reactivity | Common Byproducts | Key Advantages | Key Disadvantages |
| Carbodiimides | EDC, DCC, DIC | Moderate | Substituted Ureas | Cost-effective, simple to use.[8] EDC allows for easy byproduct removal via aqueous workup.[3] | Risk of N-acylurea side reaction[3][4], potential for racemization.[3] |
| Uronium/Aminium | HATU, HBTU, HCTU | Very High | HOBt/HOAt-related | Fast reactions, high yields, effective for hindered couplings.[2] | Can cause guanidinylation of the amine, more expensive. |
| Phosphonium | PyBOP, PyAOP | High to Very High | Phosphine oxides | "Clean" reactions, no guanidinylation, can be used in excess. | More expensive than carbodiimides. |
Section 2: Troubleshooting Common Experimental Issues
Even with the right reagents, challenges can arise. This section provides a logical framework for diagnosing and solving common problems.
Q2: My reaction yield is low. What are the likely causes and how can I improve it?
A2: Low yield is a frequent issue that can often be traced back to a few key factors.
-
Incomplete Reaction: The coupling may be too slow due to steric hindrance or low reactivity of one of the coupling partners.
-
Solution 1: Switch to a more powerful coupling reagent. If you are using EDC/HOBt, consider upgrading to HATU or PyAOP, which are known to be more effective for difficult couplings.[2]
-
Solution 2: Increase reaction time or temperature. While higher temperatures can sometimes promote side reactions, they can also drive a sluggish reaction to completion. Monitor the reaction by TLC or LC-MS to find the optimal time. Microwave-assisted synthesis can also accelerate the process.[10]
-
-
Reagent Degradation: Coupling reagents, especially carbodiimides and uronium salts, can be sensitive to moisture.
-
Solution: Use fresh, high-quality reagents and ensure anhydrous conditions. Store reagents in a desiccator and use dry solvents.
-
-
Product Aggregation: In some cases, the peptide product may aggregate and precipitate out of solution, stalling the reaction.[11]
-
Solution: Change the solvent. N-Methyl-2-pyrrolidone (NMP) has better solvating properties than Dimethylformamide (DMF) and can sometimes prevent aggregation.[11]
-
Q3: I'm observing significant side products in my analysis. What are they and how can I prevent them?
A3: Side product formation is a direct challenge to achieving high purity. Two common culprits are N-acylurea formation and guanidinylation.
-
N-Acylurea Formation: This is a classic side reaction of carbodiimides.[3] The highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea, which is unreactive and consumes your starting material.[4][5]
-
Prevention 1: Use an additive. Additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure intercept the O-acylisourea to form a more stable active ester, which is less prone to rearrangement but still highly reactive toward the amine.[3][4] This is a standard and highly recommended practice.
-
Prevention 2: Control the temperature. This side reaction is often accelerated at higher temperatures. Running carbodiimide couplings at 0 °C is a common strategy to minimize it.[3]
-
-
Guanidinylation: This side reaction is specific to uronium/aminium reagents (HATU, HBTU). The reagent can react directly with the primary amine of your this compound, forming a stable guanidinium group and terminating the desired reaction.
-
Prevention 1: Use a phosphonium reagent. Reagents like PyBOP or PyAOP do not have this side reaction and are an excellent alternative if guanidinylation is a problem.
-
Prevention 2: Control stoichiometry. Avoid using a large excess of the uronium reagent. Pre-activating the carboxylic acid for a few minutes before adding the amine can also help consume the coupling reagent before it has a chance to react with the amine.[12]
-
Q4: What is the role of additives like HOBt or OxymaPure, and are they always necessary?
A4: Additives are crucial companions for carbodiimide-mediated couplings. Their primary role is to act as a "relay" for the activated carboxylic acid. They react with the unstable O-acylisourea intermediate to form a more stable active ester.[3][4] This has two major benefits:
-
Suppresses Side Reactions: It prevents the rearrangement to the undesired N-acylurea.[3]
-
Increases Efficiency: The resulting active ester is highly efficient at acylating the amine, leading to higher yields and faster reactions.[3]
While not strictly necessary for all couplings, using an additive like HOBt or its safer, non-explosive alternative OxymaPure is strongly recommended for almost all carbodiimide reactions to ensure high yield and purity.[3]
Q5: How do the choices of base and solvent impact the reaction?
A5: The base and solvent create the environment in which the reaction occurs and are critical for success.
-
Base:
-
Carbodiimides: If your amine starting material is a salt (e.g., a hydrochloride), you will need one equivalent of a non-nucleophilic tertiary base like N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIPEA) to neutralize it.[3] Otherwise, no additional base is typically required.[3]
-
Uronium and Phosphonium Salts: These reagents require the presence of a base (typically 2 equivalents of DIPEA or NMM) to deprotonate the carboxylic acid, allowing it to attack the coupling reagent and initiate the activation process.[1][3]
-
-
Solvent:
-
The most common solvents are polar aprotic solvents like DMF and NMP , as they are excellent at dissolving the reagents and growing peptide chains.[3][11]
-
Dichloromethane (DCM) can also be used, particularly with carbodiimides, and may help minimize certain side reactions.[3][5]
-
For EDC -mediated couplings, the water solubility of the reagent allows for reactions in aqueous buffers, which is essential for protein modification.[6]
-
Section 3: Experimental Protocols & Workflows
Here we provide standardized, step-by-step protocols for performing the coupling reaction.
Protocol 1: General Procedure for Amide Coupling using EDC and HOBt
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF (or DCM).
-
Activation: Add HOBt (1.1 eq.) to the solution and stir until dissolved. Cool the mixture to 0 °C in an ice bath.
-
Carbodiimide Addition: Add EDC·HCl (1.1 eq.) to the cooled solution. Stir the reaction at 0 °C for 30 minutes. You should see a clear solution as the active ester forms.
-
Amine Addition: In a separate vial, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DMF. If it is a salt, add DIPEA (1.0 eq.). Add this solution dropwise to the reaction flask at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the consumption of the starting materials.
-
Workup: Once complete, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Workflow
This decision tree can guide your optimization strategy when a reaction fails.
Caption: A logical troubleshooting workflow.
Section 4: Purification Strategies
Q6: What is the most effective way to purify my final amide product?
A6: The purification strategy depends on the scale of your reaction and the nature of the impurities.
-
Aqueous Workup: As described in the protocol, an acidic and basic wash is highly effective for removing unreacted starting materials and byproducts. This is particularly useful for EDC couplings, where the urea byproduct is water-soluble.[7]
-
Flash Column Chromatography: This is the most common method for purifying organic compounds.[13] The polarity of amides can sometimes lead to tailing on silica gel; adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can sometimes improve peak shape for basic compounds.[14]
-
Recrystallization: If your product is a solid, recrystallization can be an excellent and scalable method for achieving high purity.[14] Common solvents to try include ethyl acetate/hexanes, acetone, or acetonitrile.[14]
-
Solid-Phase Extraction (SPE): For rapid purification or removal of specific impurities, SPE cartridges can be very effective. For example, a strong cation exchange (SCX) cartridge can be used to capture your basic amine product, allowing neutral and acidic impurities to be washed away. The product is then eluted with a basic solution (e.g., ammonia in methanol).[13]
References
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]
-
How should I purify a complex, polar, amide reaction mixture? (2023, February 10). Biotage. Retrieved from [Link]
-
Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. (n.d.). Interchim. Retrieved from [Link]
-
Carbodiimide. (n.d.). In Wikipedia. Retrieved from [Link]
-
What is the best technique for amide purification? (2020, November 2). ResearchGate. Retrieved from [Link]
- Purification of amide compound. (n.d.). Google Patents.
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (n.d.). PMC. Retrieved from [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). GenScript. Retrieved from [Link]
-
How do I avoid side reactions while doing this peptide coupling reaction? (2025, March 20). Reddit. Retrieved from [Link]
-
What do you do when your peptide synthesis fails? (2023, February 7). Biotage. Retrieved from [Link]
Sources
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- 5. Carbodiimide - Wikipedia [en.wikipedia.org]
- 6. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 7. interchim.fr [interchim.fr]
- 8. file.globalso.com [file.globalso.com]
- 9. peptide.com [peptide.com]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. biotage.com [biotage.com]
- 12. reddit.com [reddit.com]
- 13. biotage.com [biotage.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Acylation of 3-Amino-N-(tert-butyl)propanamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the side reactions encountered during the acylation of 3-Amino-N-(tert-butyl)propanamide with acyl chlorides. Our goal is to equip you with the scientific understanding and practical solutions to optimize your synthetic routes and ensure the integrity of your products.
Introduction: The Chemistry at Play
The acylation of this compound is a fundamental transformation that involves the reaction of its primary amine with an acyl chloride. This reaction proceeds via a nucleophilic addition-elimination mechanism[1][2][3]. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form the desired N-acyl product and hydrochloric acid[4][5][6].
While this reaction is generally robust, the presence of a bulky tert-butyl group and the secondary amide functionality in this compound can introduce complexities, leading to undesired side reactions. Understanding these potential pitfalls is crucial for successful synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish and gives a low yield of the desired product. What are the likely causes?
A1: A slow reaction rate and low yield are often attributed to the significant steric hindrance posed by the tert-butyl group on the this compound[7][8]. This bulkiness can impede the approach of the primary amine to the acyl chloride's carbonyl carbon. Additionally, inadequate reaction conditions, such as low temperature or insufficient base, can also contribute to poor reactivity.
Q2: I am observing a significant amount of a higher molecular weight byproduct. What could it be?
A2: A common byproduct in the acylation of primary amines is the diacylated product[9]. This occurs when the initially formed secondary amide is further acylated. While the lone pair on the nitrogen of the newly formed amide is less nucleophilic due to resonance with the carbonyl group, under forcing conditions (e.g., high temperature, excess acyl chloride), this secondary reaction can become significant.
Q3: My acyl chloride seems to be consumed, but I'm not getting the expected product. What is happening?
A3: Acyl chlorides are highly reactive and susceptible to hydrolysis, especially in the presence of moisture[10]. If your solvent or reagents are not scrupulously dry, the acyl chloride will react with water to form the corresponding carboxylic acid, which is unreactive under these conditions. This will consume your starting material without forming the desired amide.
Q4: Can the existing amide group in this compound interfere with the reaction?
A4: The amide nitrogen in this compound is significantly less nucleophilic than the primary amine due to resonance delocalization of its lone pair with the adjacent carbonyl group[11][12]. Therefore, direct N-acylation at this position is highly unlikely under standard conditions. O-acylation of the amide oxygen is also a possibility but is generally less favorable than N-acylation of the primary amine[13].
Troubleshooting Guide
This section provides a more detailed breakdown of common issues and their solutions.
Issue 1: Low Conversion and Incomplete Reaction
Symptoms:
-
Significant amount of unreacted this compound remaining after the reaction.
-
Low isolated yield of the desired product.
Root Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Steric Hindrance | The tert-butyl group physically blocks the primary amine, slowing down the nucleophilic attack on the acyl chloride[7][8][14]. | - Increase the reaction temperature moderately (e.g., from room temperature to 40-50 °C) to provide more kinetic energy to overcome the activation barrier[15].- Prolong the reaction time.- Consider using a less sterically hindered acylating agent if the synthesis allows. |
| Insufficient Base | The reaction generates HCl, which protonates the starting amine, rendering it non-nucleophilic. A base is required to neutralize the HCl[9]. | - Use at least one equivalent of a non-nucleophilic organic base like triethylamine or pyridine. Using a slight excess (1.1-1.2 equivalents) can be beneficial[10].- Ensure the base is added concurrently with or prior to the acyl chloride. |
| Poor Acyl Chloride Reactivity | A sterically hindered or electronically deactivated acyl chloride will react more slowly. | - If possible, switch to a more reactive acylating agent, such as an acid anhydride, although this may require different reaction conditions. |
Issue 2: Formation of Diacylated Byproduct
Symptoms:
-
Presence of a peak in the crude NMR or LC-MS corresponding to the mass of the desired product plus an additional acyl group.
Root Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Excess Acyl Chloride | Using a large excess of the acylating agent can drive the reaction towards diacylation of the primary amine. | - Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of the acyl chloride. |
| Elevated Temperature | Higher temperatures can provide sufficient energy for the less nucleophilic secondary amide to react with the acyl chloride. | - Run the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor for completion over a longer period. |
| Concentrated Conditions | High concentrations of reactants can increase the likelihood of the second acylation step. | - Perform the reaction at a lower concentration. |
Issue 3: Hydrolysis of Acyl Chloride
Symptoms:
-
Formation of a carboxylic acid byproduct, detectable by LC-MS or by an acidic workup.
-
Consumption of acyl chloride without the formation of the desired amide.
Root Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Presence of Water | Acyl chlorides react rapidly with water. | - Ensure all glassware is oven-dried or flame-dried before use.- Use anhydrous solvents. If necessary, distill solvents over a suitable drying agent.- Handle hygroscopic reagents in a glove box or under an inert atmosphere (e.g., nitrogen or argon). |
Visualizing the Reaction Pathways
The following diagram illustrates the desired reaction and the two primary side reactions.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. savemyexams.com [savemyexams.com]
- 3. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. Khan Academy [khanacademy.org]
- 13. differencebetween.com [differencebetween.com]
- 14. osti.gov [osti.gov]
- 15. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Low Yields in N-tert-butyl Amide Synthesis: A Technical Guide
Welcome to the Technical Support Center for N-tert-butyl amide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of these sterically hindered yet pharmaceutically important motifs. The bulky nature of the tert-butyl group, while often crucial for modulating a molecule's physicochemical properties, presents a significant steric barrier to amide bond formation.[1][2]
This resource provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may encounter during your experiments.
Troubleshooting Guide: Addressing Low Reaction Yields
Low yields in the synthesis of N-tert-butyl amides are a common frustration.[3] The root cause often lies in the substantial steric hindrance presented by the tert-butyl group, which impedes the nucleophilic attack of the tert-butylamine on the activated carboxylic acid.[1][2] Below, we dissect common problems and provide actionable solutions.
Q1: My standard coupling reaction with EDC/HOBt is giving me less than 20% yield. What is going wrong and how can I fix it?
This is a classic issue. While carbodiimides like EDC (or DCC/DIC) are workhorses for amide synthesis, their reactivity is often insufficient to overcome the high activation energy barrier imposed by the bulky tert-butylamine.[4] The intermediate O-acylisourea, even with an additive like HOBt, may not be reactive enough for an efficient reaction with a hindered amine.
Causality & Solution Pathway:
-
Insufficient Carboxylic Acid Activation: The primary issue is the inadequate reactivity of the activated species.
-
Solution: Switch to a more potent activating reagent. Uronium/aminium or phosphonium salt-based reagents are designed for difficult couplings.[5][6][7] Reagents like HATU , HBTU , or PyBOP generate highly reactive OBt or OAt esters, which are more susceptible to nucleophilic attack by hindered amines.[4][6] HATU is often considered one of the most effective due to the anchimeric assistance provided by the pyridine nitrogen in its corresponding OAt ester.[6]
-
-
Side Reactions: Inefficient coupling can lead to side reactions, such as the formation of N-acylurea from the carbodiimide intermediate, which consumes your starting material.[8]
-
Solution: By using a more efficient coupling reagent as mentioned above, the desired reaction pathway is kinetically favored, minimizing the opportunity for side reactions to occur.
-
Experimental Protocol: Switching to a HATU-Mediated Coupling
-
In a dry flask under an inert atmosphere (N₂ or Argon), dissolve your carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM, or 2-MeTHF).[9][10]
-
Add HATU (1.1-1.5 eq) and a non-nucleophilic base such as DIPEA (2.0-3.0 eq).
-
Stir the mixture for 5-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add tert-butylamine (1.2-1.5 eq) to the solution.
-
Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.[3]
-
Perform an aqueous workup to remove the water-soluble byproducts and purify the product via column chromatography.
Q2: I've switched to HATU, and my yield has improved, but it's still only around 50-60%. What other parameters can I optimize?
Even with a powerful coupling reagent, several other factors can be bottlenecks. Let's systematically address them.
Troubleshooting & Optimization Parameters:
| Parameter | Potential Issue & Rationale | Recommended Optimization Strategy |
| Reaction Time & Temperature | The reaction may not have reached completion due to the high steric barrier. While many standard amide couplings are complete within hours at room temperature, hindered couplings often require more forcing conditions. | Increase the reaction time, potentially to 12-24 hours.[4] If the reaction is still sluggish, cautiously increasing the temperature to 40-50 °C can help overcome the activation energy barrier. Monitor carefully for potential side reactions or decomposition. |
| Solvent Choice | Poor solubility of reactants or intermediates can lead to a heterogeneous reaction mixture and reduced reaction rates.[11] DMF is a common choice, but alternatives can sometimes offer superior solvating properties for specific substrates.[9][10] | Ensure all reagents are fully dissolved. If solubility is an issue in DMF or DCM, consider solvents like NMP or 2-MeTHF.[4][9][10] For particularly problematic cases, co-solvents might be beneficial.[11] |
| Reagent Purity & Stoichiometry | Impurities in starting materials, particularly water in the solvent or amine, can hydrolyze the activated ester. Using an insufficient excess of the amine or coupling reagent may lead to incomplete conversion. | Use anhydrous solvents and ensure reagents are dry. Consider using a slight excess of the tert-butylamine (1.2-1.5 eq) and the coupling reagent (1.1-1.5 eq) to drive the reaction to completion.[4] |
| Order of Addition | Adding the amine before the carboxylic acid is fully activated can allow the amine to react directly with the coupling reagent, forming a guanidinium byproduct and reducing the amount of available amine for the desired reaction. | Always pre-activate the carboxylic acid with the coupling reagent and base for a few minutes before adding the tert-butylamine.[4] |
Q3: My carboxylic acid is also sterically hindered. Now what? I am seeing almost no product formation.
This is a "worst-case scenario" for amide coupling: a sterically hindered acid reacting with a sterically hindered amine. The cumulative steric clash makes standard activation methods highly inefficient.
Advanced Strategies for Doubly Hindered Couplings:
-
Acyl Halide Formation: Converting the carboxylic acid to a more reactive acyl chloride or fluoride can be a highly effective strategy.[4][12] Acyl fluorides, in particular, are known to be effective for coupling sterically hindered amino acids.[8]
-
The Ritter Reaction: For certain substrates, the Ritter reaction provides an alternative synthetic route that avoids direct amide coupling. This reaction involves the addition of a nitrile to a carbocation generated from a tertiary alcohol (like tert-butanol) or acetate in the presence of a strong acid.[13][14][15]
-
Applicability: This is most suitable when your target molecule can be retrosynthetically disconnected to a nitrile and a source of a tert-butyl carbocation.
-
Frequently Asked Questions (FAQs)
Q: What is the best coupling reagent for N-tert-butyl amide synthesis?
A: There is no single "best" reagent, as the optimal choice depends on the steric and electronic properties of the carboxylic acid. However, for the challenging coupling with tert-butylamine, uronium/aminium salt-based reagents are generally superior to carbodiimides.[6][7]
-
High Reactivity: HATU and its analogue HCTU are considered among the most efficient because they form highly reactive activated esters.[4][6]
-
Good Alternative: PyBOP and HBTU are also very effective and are often a significant improvement over carbodiimides.[4][5]
-
Safety Profile: COMU offers reactivity comparable to HATU but has an improved safety profile as it does not contain the potentially explosive HOBt/HOAt moiety.[4][8]
Q: Can I use a different synthetic route if direct amidation fails?
A: Yes. If direct coupling of the carboxylic acid and tert-butylamine is proving intractable, consider alternative disconnections.
-
Ritter Reaction: As mentioned previously, reacting a nitrile with tert-butyl acetate or tert-butanol under acidic conditions can yield the desired N-tert-butyl amide.[13][15] This method is particularly useful for synthesizing N-tert-butyl amides from aromatic and aliphatic nitriles.[13]
-
Grignard Reagents with Isocyanates: A robust method for forming highly hindered amides involves the coupling of a Grignard reagent with an isocyanate.[16] If your synthetic plan allows for the preparation of an appropriate Grignard reagent and tert-butyl isocyanate, this can be a powerful strategy.[16]
Q: How do I monitor the progress of my reaction effectively?
A: Thin Layer Chromatography (TLC) is a quick and effective method.[3] Stain with potassium permanganate or use a UV lamp if your compounds are UV-active. For more quantitative analysis and to identify potential side products, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.[12]
Visualizing the Troubleshooting Process
To aid in your decision-making, the following workflow outlines a logical progression for troubleshooting low yields in N-tert-butyl amide synthesis.
References
- BenchChem. (n.d.). Common pitfalls to avoid in N-tert-butyl-2-acetamidobenzamide experiments.
- Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Yedage, S. L., & Bhanage, B. M. (2017). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry.
- BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- Reddy, K. L. (2003). An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction. Tetrahedron Letters, 44, 1453-1455.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis: The Role of Carbodiimide Coupling Agents.
- Yang, et al. (2020). A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. ResearchGate.
- PubMed. (n.d.). Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids.
- ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Coupling: Key Techniques.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- SciSpace. (2014). An Efficient Method for Synthesis of N-tert-Butyl Amides Using Oxalic Acid Dihydrate in Solvent-Free.
- ResearchGate. (n.d.). Steric Hindrance Underestimated: It´s a Long, Long Way to Tri-tert-alkylamines.
- BenchChem. (n.d.). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.
- ACS Publications. (2017). Zn-Catalyzed tert-Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity.
- Royal Society of Chemistry. (2012). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide.
- ACS Publications. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
- Google Patents. (n.d.). Technique for synthesizing tert-butylamine.
- BenchChem. (n.d.). overcoming steric hindrance in reactions with 5-Tert-butylnonan-5-amine.
- CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides.
- Reddit. (2023). Coupling reaction sometimes works, sometimes doesn't.
- Reddit. (2021). Tips and tricks for difficult amide bond formation?.
- Green Chemistry. (2012). Evaluation of alternative solvents in common amide coupling reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 7. jpt.com [jpt.com]
- 8. bachem.com [bachem.com]
- 9. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. chimia.ch [chimia.ch]
Preventing dimer formation in 3-Amino-N-(tert-butyl)propanamide reactions
Welcome to the technical support center for 3-Amino-N-(tert-butyl)propanamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this reagent, with a specific focus on preventing the common side reaction of dimer formation. Our goal is to provide you with the expertise and practical guidance necessary to ensure the success and integrity of your experiments.
Introduction: The Challenge of Dimerization
This compound is a bifunctional molecule containing both a primary amine and a carboxylic acid (in its amide form). This structure makes it susceptible to self-condensation, where the amino group of one molecule nucleophilically attacks the activated carboxyl group of another, leading to the formation of a stable dimeric impurity. This side reaction can significantly reduce the yield of the desired product and complicate purification processes. Understanding the mechanism of this dimerization is the first step toward its prevention.
Frequently Asked Questions (FAQs)
Q1: What is the structure of the this compound dimer?
The dimer is formed through the creation of an amide bond between two molecules of the monomer. The primary amino group of one molecule attacks the carbonyl carbon of the other, resulting in a head-to-tail linkage.
Q2: What is the primary cause of dimer formation?
Dimer formation, a type of self-polymerization, occurs when the primary amine and the carboxylic acid functions are simultaneously reactive.[1] This is particularly prevalent during reactions that activate the carboxylic acid, such as in peptide coupling, without adequate protection of the nucleophilic amino group.[2]
Q3: How does dimer formation impact my reaction?
The formation of the dimer leads to a direct loss of your starting material, resulting in lower yields of your intended product. Furthermore, the dimer impurity has a molecular weight double that of the monomer and may have similar solubility properties, potentially complicating purification by chromatography or crystallization.
Q4: Can I detect the dimer in my reaction mixture?
Yes. The dimer can be readily detected and quantified using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for routine analysis, while Gas Chromatography-Mass Spectrometry (GC-MS) can provide sensitive detection and structural confirmation.[3]
Troubleshooting Guide: Preventing Dimer Formation
This section provides detailed troubleshooting strategies to minimize or eliminate dimer formation in your reactions involving this compound.
Issue 1: Significant Dimer Formation Detected Post-Reaction
Root Cause Analysis: The most common reason for significant dimer formation is the presence of the unprotected and reactive primary amine during the activation of the carboxylic acid.
Solutions:
-
Employ an Amine Protecting Group: The most effective strategy is to temporarily "cap" the primary amine with a protecting group, rendering it non-nucleophilic.[2][4][5] Carbamates, such as the tert-butyloxycarbonyl (Boc) group, are an excellent choice. The use of protecting groups is a fundamental strategy in peptide synthesis to prevent such unwanted side reactions.[1]
-
Expert Insight: The choice of protecting group should be orthogonal to your other reaction conditions, meaning it can be removed without affecting other parts of your molecule.[2] For instance, the Boc group is stable under many coupling conditions but can be readily removed with a strong acid like trifluoroacetic acid (TFA).
-
-
Control of Stoichiometry and Addition Rate: If protection is not feasible, carefully controlling the stoichiometry and the rate of addition of your coupling partner can help. By adding the this compound slowly to a solution containing your coupling partner and the activating agent, you can minimize its concentration at any given time, thus reducing the probability of self-reaction.
Workflow for Amine Protection (Boc Protection)
Caption: Boc protection workflow for this compound.
Experimental Protocol: Boc Protection of this compound
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as dioxane or tetrahydrofuran (THF).
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Perform an aqueous work-up to remove any water-soluble byproducts.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Dry the organic layer, concentrate it, and purify the Boc-protected product, typically by column chromatography.
Issue 2: Dimer Formation Even with a Protected Amine
Root Cause Analysis: If dimerization is still observed, it could be due to premature deprotection of the amine or side reactions related to the choice of coupling reagents.
Solutions:
-
Optimize Coupling Reagents: Carbodiimide reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) can sometimes promote side reactions.[6] Consider using alternative coupling reagents that are known for lower incidences of side reactions, such as phosphonium salts (e.g., PyBOP) or aminium salts (e.g., HBTU, HATU).
-
Control pH and Temperature: The stability of many organic molecules is pH and temperature-dependent.[7][8]
-
pH: For amino acids and their derivatives, solubility and stability are often lowest near their isoelectric point.[9] Ensure the pH of your reaction medium is not promoting deprotection or other side reactions. The addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) is common in peptide coupling to neutralize acids formed during the reaction.
-
Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Coupling reactions are often performed at 0°C to room temperature to minimize side reactions.
-
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Class | Advantages | Potential Issues |
| DCC/DIC | Carbodiimide | Inexpensive, effective | Formation of insoluble urea byproduct (DCC), potential for racemization and other side reactions.[6] |
| EDC | Carbodiimide | Water-soluble byproduct, good for aqueous media | Can still lead to side reactions. |
| HBTU/HATU | Aminium Salt | Fast reaction rates, low racemization | More expensive than carbodiimides. |
| PyBOP | Phosphonium Salt | Effective for hindered couplings, low racemization | Byproduct can be carcinogenic. |
Logical Flow for Troubleshooting Dimerization
Caption: Troubleshooting flowchart for dimer formation.
References
-
: Master Organic Chemistry.
-
: Aapptec Peptides.
-
: ResearchGate.
-
: BenchChem.
-
: Organic Chemistry Portal.
-
: PubMed - NIH.
-
: SpringerLink.
-
: PMC - NIH.
Sources
- 1. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Stability of 3-Amino-N-(tert-butyl)propanamide under acidic and basic conditions
Welcome to the technical support center for 3-Amino-N-(tert-butyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound. As Senior Application Scientists, we have synthesized the following information to address potential stability issues under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of the amide bond in this compound under acidic and basic conditions?
A1: Amides are generally the most stable carboxylic acid derivatives.[1] However, they can undergo hydrolysis to form a carboxylic acid and an amine when heated in an aqueous solution with either acid or base.[2][3] For this compound, this would result in the formation of 3-aminopropanoic acid and tert-butylamine. The reaction is essentially irreversible under these conditions because the products are immediately neutralized by the reaction medium.[2] In acidic solution, the tert-butylamine will be protonated to form a tert-butylammonium salt, while in basic solution, the 3-aminopropanoic acid will be deprotonated to form a carboxylate salt.[2][3]
Q2: How does the tert-butyl group affect the stability of the amide bond?
A2: The bulky tert-butyl group attached to the amide nitrogen can provide steric hindrance, which may slow down the rate of both acid and base-catalyzed hydrolysis compared to less hindered amides. This is because the approach of the nucleophile (water in acid, hydroxide in base) to the carbonyl carbon is impeded. While the tert-butyl group itself is stable under a wide range of conditions, including basic media, it is susceptible to cleavage under strongly acidic conditions, although this typically requires harsher conditions than amide hydrolysis.[4][5]
Q3: What is the role of the primary amino group in the stability of the molecule?
A3: The primary amino group at the 3-position will be protonated under acidic conditions to form an ammonium salt. This will increase the overall water solubility of the compound. This protonation is unlikely to directly affect the rate of amide hydrolysis at the other end of the molecule, but its presence is a key consideration for purification and analysis, as the overall charge of the molecule will be pH-dependent.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[6] Avoid contact with strong acids and bases during storage to prevent premature degradation.
Troubleshooting Guide
Issue 1: Low yield or incomplete reaction when using this compound in an acidic reaction medium.
Possible Cause: Acid-catalyzed hydrolysis of the amide bond.
Troubleshooting Steps:
-
Reaction Temperature: Elevated temperatures significantly accelerate amide hydrolysis.[2] If possible, conduct your reaction at a lower temperature.
-
Acid Concentration: Use the minimum concentration of acid required to catalyze your desired transformation. A higher acid concentration will lead to a faster rate of hydrolysis.
-
Reaction Time: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS) to avoid unnecessarily long reaction times.
-
Choice of Acid: If the reaction allows, consider using a milder acid.
-
Protecting Groups: If the amide functionality is not involved in the desired reaction, consider protecting the amide nitrogen, although this adds extra steps to your synthesis.
Issue 2: Formation of unexpected byproducts during a reaction under basic conditions.
Possible Cause: Base-catalyzed hydrolysis of the amide bond.
Troubleshooting Steps:
-
Reaction Temperature: As with acidic conditions, higher temperatures will increase the rate of hydrolysis.[1] Perform the reaction at the lowest effective temperature.
-
Base Concentration: Use the stoichiometric amount or a slight excess of base. A large excess of a strong base like sodium hydroxide will promote amide hydrolysis.[1]
-
Reaction Time: Minimize the reaction time to prevent prolonged exposure to basic conditions.
-
Water Content: The presence of water is necessary for hydrolysis. Using anhydrous solvents can help to minimize this side reaction, although complete exclusion of water can be challenging.
Issue 3: Difficulty in purifying this compound after a reaction.
Possible Cause: The presence of both a basic amino group and a potentially hydrolyzable amide makes purification by extraction challenging due to pH-dependent solubility.
Troubleshooting Steps:
-
pH Adjustment: Carefully adjust the pH of the aqueous solution during workup. At a neutral pH, the compound will be less soluble in water than at acidic or basic pH.
-
Chromatography: Column chromatography on silica gel can be effective. A polar eluent system, possibly containing a small amount of a basic modifier like triethylamine to prevent streaking, may be required. Alternatively, using basic alumina for column chromatography could be beneficial.[7]
-
Salt Formation: You can purify the compound by converting it to its hydrochloride salt by treating it with HCl.[7] The salt can then be washed with an organic solvent to remove non-polar impurities. The free base can be regenerated by subsequent treatment with a base.
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound under Acidic Conditions
This protocol outlines a general procedure to assess the stability of your compound in a specific acidic medium.
Materials:
-
This compound
-
Acidic solution of interest (e.g., 1 M HCl)
-
Internal standard (a stable compound that does not react under the test conditions and is detectable by your analytical method)
-
Quenching solution (e.g., saturated sodium bicarbonate solution)
-
Analytical instrument (e.g., HPLC-UV, LC-MS, or NMR)
Procedure:
-
Prepare a stock solution of this compound and the internal standard in a suitable solvent.
-
At time zero (t=0), add a known volume of the stock solution to the pre-heated acidic solution.
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the quenching solution.
-
Analyze the quenched samples by your chosen analytical method to determine the concentration of the remaining this compound relative to the internal standard.
-
Plot the concentration of this compound versus time to determine the rate of degradation.
Protocol 2: Monitoring the Stability of this compound under Basic Conditions
Materials:
-
This compound
-
Basic solution of interest (e.g., 1 M NaOH)
-
Internal standard
-
Quenching solution (e.g., 1 M HCl)
-
Analytical instrument
Procedure:
-
Follow the same initial steps as in Protocol 1, but use the basic solution instead of the acidic one.
-
At specified time intervals, withdraw an aliquot and immediately quench the reaction by neutralizing it with the quenching solution.
-
Analyze the samples to determine the degradation rate.
Data Presentation
The following table provides a hypothetical summary of stability data that could be generated using the protocols above. Actual results will vary depending on the specific conditions.
| Condition | Temperature (°C) | Half-life (hours) | Degradation Products |
| 1 M HCl | 25 | > 168 | Not detected |
| 1 M HCl | 80 | 12 | 3-Aminopropanoic acid, tert-Butylamine |
| 1 M NaOH | 25 | > 168 | Not detected |
| 1 M NaOH | 80 | 24 | 3-Aminopropanoic acid, tert-Butylamine |
Visualizations
Acid-Catalyzed Hydrolysis Mechanism
Caption: Mechanism of base-catalyzed amide hydrolysis.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing compound stability.
References
-
LibreTexts. 21.7: Chemistry of Amides. [Link]
-
Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Khan Academy. Acid and base-catalyzed hydrolysis of amides. [Link]
-
Save My Exams. Reactions of Amides. [Link]
-
ResearchGate. The tert-butyl group in chemistry and biology. [Link]
-
Organic Chemistry Portal. tert-Butyl Ethers. [Link]
-
YouTube. Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps!. [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. [Link]
-
PubChem. 3-(Tert-butylamino)propanamide. [Link]
-
ChemRxiv. Cyanopyridiniumylides as Traceless and Tunable Carboxylic Acid Protecting Groups for Peptide Chemistry. [Link]
-
PubMed. Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. [Link]
-
ResearchGate. How to purify p-amino tert butyl benzamide ?. [Link]
Sources
- 1. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. savemyexams.com [savemyexams.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purifying N-Substituted Amides with Column Chromatography
Welcome to the technical support center for the purification of N-substituted amides using column chromatography. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these versatile compounds. N-substituted amides present unique purification hurdles due to their wide polarity range and potential for strong interactions with stationary phases. This resource provides in-depth, experience-based solutions to common problems in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying N-substituted amides?
For most N-substituted amides, silica gel (SiO₂) is the standard and most cost-effective stationary phase.[1][2] Its polar surface effectively interacts with the amide functional group, allowing for separation based on the overall polarity of the molecule, which is dictated by the N-substituents.
However, if you encounter issues like peak tailing or irreversible adsorption, especially with basic amides, consider these alternatives:
-
Neutral or Basic Alumina (Al₂O₃): A good choice for acid-sensitive or basic amides that may interact too strongly with the acidic silanol groups on silica.[3]
-
Amine-Functionalized Silica: These columns have basic properties and can significantly improve peak shape for polar, basic analytes.[3]
-
Reversed-Phase (C18 or RP-Amide): For very nonpolar amides or when normal-phase chromatography fails, reversed-phase separation is a powerful alternative.[2][4] RP-Amide phases, which have a polar amide group embedded in the alkyl chain, offer unique selectivity and are excellent for retaining and separating polar compounds that have poor retention on traditional C18 columns.[4][5]
Q2: How do I select the right mobile phase (eluent)?
The key is to find a solvent system where your target amide has a Thin Layer Chromatography (TLC) retention factor (Rf) of approximately 0.2 to 0.4 .[6] This Rf value typically ensures that the compound will elute from the column in a reasonable volume of solvent and be well-separated from impurities.
-
Starting Point: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or acetone) is the most common choice for silica gel chromatography.[1]
-
Tuning Polarity:
-
If the Rf is too low (spot stays near the baseline), increase the polarity of the mobile phase by adding more of the polar solvent.
-
If the Rf is too high (spot runs with the solvent front), decrease the polarity by adding more of the non-polar solvent.
-
-
For Highly Polar Amides: If your compound does not move even in 100% ethyl acetate, you may need a more polar system, such as dichloromethane (DCM) and methanol (MeOH).[7] Start with a low percentage of MeOH (1-5%) and increase as needed.
Q3: My amide is streaking or "tailing" on the TLC plate and column. How can I fix this?
Peak tailing is a common issue with amides, often caused by strong, non-ideal interactions with the stationary phase.[8]
-
Cause: The lone pair on the amide nitrogen can interact strongly with the acidic silanol (Si-OH) groups on the surface of silica gel.[8][9] This is especially problematic for amides with basic functional groups elsewhere in the molecule.
-
Solutions:
-
Add a Modifier: Add a small amount (0.1-1%) of a polar, competitive additive to your mobile phase. For basic amides, triethylamine (TEA) can be added to saturate the acidic silanol sites, preventing the amide from binding too tightly.[10][11] For acidic amides, a small amount of acetic acid or formic acid can improve peak shape.[9][10]
-
Use a More Polar Solvent: Sometimes, a solvent like methanol can improve peak shape by competing for the same interaction sites on the silica.[11]
-
Switch Stationary Phase: As mentioned in Q1, switching to a less acidic stationary phase like neutral alumina or using a reversed-phase column can eliminate this problem.[3]
-
Q4: How do I visualize my N-substituted amide on a TLC plate if it's not UV-active?
While many amides containing aromatic rings are UV-active, aliphatic amides are not.[7] In these cases, you need a chemical stain.
-
Potassium Permanganate (KMnO₄) Stain: This is a highly effective and universal stain for most organic compounds. It reacts with any oxidizable group, and amides will typically appear as yellow-brown spots on a purple background upon gentle heating.[12]
-
Ceric Ammonium Molybdate (CAM) Stain: Another excellent general-purpose stain that visualizes a wide range of functional groups.
-
Ninhydrin Stain: While primarily used for primary and secondary amines, ninhydrin can sometimes visualize amides with vigorous heating, which can cause the amide bond to break.[13][14] This is less reliable than KMnO₄ or CAM.
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds, including amides, to temporarily appear as brown spots.[12][14]
In-Depth Troubleshooting Guides
Problem 1: Poor Separation of Amide Product from Starting Materials or Byproducts
You've run your column, but the collected fractions contain a mixture of your desired amide and either the starting carboxylic acid, amine, or a coupling reagent byproduct.
-
Potential Cause A: Incorrect Mobile Phase Polarity. The polarity of your eluent system is not sufficient to resolve the components. Amides are often intermediate in polarity between the starting amine and carboxylic acid. Byproducts from coupling reagents (like dicyclohexylurea, DCU, from DCC coupling) can also have a wide range of polarities.[15][16]
-
Solution A: Optimize the Mobile Phase with Gradient Elution.
-
Analyze by TLC: Spot your crude reaction mixture, the pure starting materials (if available), and the desired product on the same TLC plate. Run the plate in your chosen solvent system. This will show you the relative Rf values.
-
Implement a Gradient: Instead of running the entire column with a single solvent mixture (isocratic elution), start with a lower polarity mobile phase to elute the less polar components first.[6]
-
Gradually increase the polarity of the mobile phase during the run. This can be done by slowly adding a more polar solvent to your elution reservoir. This technique helps to separate compounds with close Rf values and sharpens the peaks of later-eluting, more polar compounds.
-
-
Potential Cause B: Co-elution of Coupling Reagent Byproducts. Many common coupling reagents, such as carbodiimides (e.g., DCC, EDC), produce urea byproducts that can be difficult to separate chromatographically.[15][16]
-
Solution B: Pre-Chromatography Workup.
-
Aqueous Washes: Design your reaction workup to remove as many impurities as possible before the column.
-
Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted basic amines.
-
Wash with a dilute base (e.g., saturated NaHCO₃) to remove any unreacted carboxylic acid.
-
-
Filtration for Insoluble Byproducts: If you used DCC, the resulting dicyclohexylurea (DCU) byproduct is often insoluble in solvents like dichloromethane or ethyl acetate.[16] After the reaction is complete, you can often remove a significant portion of the DCU by simple filtration before concentrating the reaction mixture.
-
Water-Soluble Reagents: Consider using a water-soluble coupling reagent like EDC. The corresponding urea byproduct can then be easily removed with an aqueous wash.[16]
-
Problem 2: The Amide Product is "Stuck" on the Column and Will Not Elute
You've run a large volume of your optimized mobile phase through the column, but TLC analysis of the eluent shows no sign of your product.
-
Potential Cause A: Compound is Too Polar for the Mobile Phase. Your initial TLC analysis may have been misleading, or the bulk silica in the column is retaining the compound more strongly than the thin layer on the TLC plate.
-
Solution A: Drastically Increase Solvent Polarity.
-
Flush with a Strong Solvent: Switch to a much more polar solvent system. A common choice is to use a gradient up to 5-10% methanol in dichloromethane or ethyl acetate.[7] This is often strong enough to elute even very polar compounds from silica gel.
-
Add a Modifier: As mentioned for peak tailing, adding a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) can disrupt the strong interactions with the silica and help elute the compound.
-
-
Potential Cause B: Irreversible Adsorption or Decomposition on Silica. Some N-substituted amides, especially those that are acid-sensitive, can decompose on the acidic surface of silica gel.[17]
-
Solution B: Test for Stability and Change the Stationary Phase.
-
Silica Stability Test: Before running a large-scale column, perform a simple stability test. Dissolve a small amount of your crude product in your chosen eluent, spot it on a TLC plate, and then add a small amount of silica gel to the vial. Let it stir for a few hours at room temperature. Spot the solution on the same TLC plate next to the original spot. If a new, lower Rf spot appears or the original spot diminishes, your compound is likely decomposing.[17]
-
Switch to a Different Adsorbent: If decomposition is confirmed, switch to a more inert stationary phase like neutral alumina or Celite. Alternatively, reversed-phase chromatography is an excellent option as the stationary phase is non-polar and less likely to cause acid-catalyzed degradation.
-
Data & Protocols
Table 1: Common Solvent Systems for Normal-Phase Chromatography
| Non-Polar Solvent | Polar Solvent | Polarity | Typical Applications |
| Hexanes / Petroleum Ether | Ethyl Acetate | Low to Medium | General purpose for moderately polar amides. |
| Hexanes / Petroleum Ether | Acetone | Medium | Slightly more polar than Ethyl Acetate systems. |
| Dichloromethane (DCM) | Ethyl Acetate | Medium | Good for dissolving a wide range of compounds. |
| Dichloromethane (DCM) | Methanol (MeOH) | High | Used for highly polar amides that do not elute with other systems. |
Experimental Protocol: Slurry Packing a Silica Gel Column
Properly packing the column is crucial for achieving good separation and avoiding issues like band broadening or channeling.[18][19] The wet slurry method is generally preferred as it minimizes air bubbles and creates a more uniform packed bed.[1][19][20]
-
Prepare the Column: Securely clamp a glass column in a vertical position. Place a small plug of cotton or glass wool at the bottom to retain the stationary phase.[1] Add a thin layer (~1 cm) of sand on top of the plug to create an even base.[1]
-
Make the Slurry: In a beaker, measure the required amount of silica gel (typically 30-50 times the weight of your crude sample). Add your initial, low-polarity mobile phase to the silica gel to create a slurry that has the consistency of a milkshake.[6] Swirl or stir vigorously to remove all trapped air bubbles.[6]
-
Pack the Column: Fill the column about one-third full with the mobile phase.[1] Using a funnel, pour the silica slurry into the column in a single, continuous motion.
-
Settle and Compact: Gently tap the side of the column with a piece of rubber tubing to help the silica settle into a uniform bed and dislodge any remaining air bubbles.[1] Open the stopcock at the bottom and allow the solvent to drain, collecting it for reuse. As the silica packs down, continue tapping. Never let the solvent level drop below the top of the silica bed, as this will cause cracks and ruin the separation.[19]
-
Finalize Preparation: Once the silica bed is stable and no longer settles, add another thin layer of sand on top to protect the surface from being disturbed during sample loading. Drain the solvent until it is just level with the top of the sand layer. The column is now ready for sample loading.[6]
Experimental Protocol: Dry Loading a Sample
Dry loading is highly recommended when your compound has poor solubility in the initial mobile phase or when you need to dissolve it in a strong solvent for loading.[21] This technique prevents the strong loading solvent from interfering with the separation.
-
Adsorb the Sample: Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or methanol) in a round-bottom flask. Add a small amount of silica gel (typically 1-2 times the weight of your crude sample) to the solution.[6]
-
Remove the Solvent: Attach the flask to a rotary evaporator and carefully remove all the solvent until you are left with a dry, free-flowing powder. This powder is your crude product adsorbed onto silica gel.[6]
-
Load the Column: Carefully add the silica-adsorbed sample as a uniform layer on top of the prepared column bed.
-
Protect the Sample Layer: Gently add a final layer of sand on top of the sample layer.
-
Begin Elution: Carefully fill the column with the mobile phase, allowing it to slowly percolate through the sand and sample layers before opening the stopcock to begin collecting fractions.[6]
Visualization of Workflows
Caption: Troubleshooting decision tree for amide purification.
Caption: General workflow for amide purification by column chromatography.
References
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Biotage. (2023). 5 Steps to successful flash chromatography. [Link]
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Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]
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Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. [Link]
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MicroSolv Technology Corporation. (2025). Amide or Amino HPLC Columns What are the Differences. [Link]
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Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. [Link]
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Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]
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ACS Sustainable Chemistry & Engineering. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. [Link]
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Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. [Link]
-
Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]
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Chromatography Forum. (2007). severe tailing on column. [Link]
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Organic Chemistry. TLC stains. [Link]
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Reddit. (2024). TLC for amide synthesis. [Link]
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ResearchGate. (2019). Removing intermediates from amide coupling?. [Link]
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ResearchGate. (2013). What is the best method for detecting Amide groups in the presence of Amine groups?. [Link]
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Waters Corporation. HPLC Troubleshooting Guide. [Link]
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National Institutes of Health (NIH). Evaluation of an amide-based stationary phase for supercritical fluid chromatography. [Link]
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National Institutes of Health (NIH). (2025). Evaluation of an amide-based stationary phase for supercritical fluid chromatography. [Link]
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Validation & Comparative
A Comparative Guide to the Synthetic Efficiency of 3-Amino-N-(tert-butyl)propanamide and Other Alkylamides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and drug development, the amide bond is a cornerstone functional group. The choice of the N-alkyl substituent on an amide can profoundly influence its physicochemical properties, metabolic stability, and synthetic accessibility. This guide provides an in-depth technical comparison of the synthetic efficiency of 3-Amino-N-(tert-butyl)propanamide against two other common alkylamides: N-methylpropanamide and N,N-dimethylpropanamide. We will explore the causal factors behind experimental choices, present comparative data, and provide detailed, self-validating experimental protocols.
The Significance of N-Alkyl Amide Substitution
The identity of the alkyl group attached to the amide nitrogen dictates several key molecular parameters. Small, non-bulky substituents like a methyl group, as in N-methylpropanamide, generally have minimal steric impact on the reactivity of the amide. In contrast, the tertiary butyl group in this compound introduces significant steric hindrance.[1] This steric bulk can be a double-edged sword: while it can protect the amide bond from enzymatic cleavage, thereby enhancing metabolic stability, it also presents a considerable challenge during synthesis.[2][3] N,N-dimethylpropanamide, a tertiary amide, lacks an N-H bond for hydrogen bonding but is also relatively straightforward to synthesize.[4]
Synthetic Pathways and Mechanistic Considerations
The synthesis of these alkylamides typically involves the acylation of the corresponding amine with a propanoyl derivative, most commonly propanoyl chloride or propanoic anhydride. The efficiency of this reaction is heavily influenced by the nucleophilicity and steric profile of the amine.
Diagram of a Generalized Amide Synthesis Workflow:
Caption: A generalized workflow for the synthesis and purification of alkylamides.
Synthesis of this compound: The Challenge of Steric Hindrance
The synthesis of this compound involves the coupling of a protected β-alanine derivative with tert-butylamine. The bulky tert-butyl group significantly hinders the approach of the amine to the electrophilic carbonyl center.[1][2] This steric clash necessitates more forceful reaction conditions or the use of highly efficient coupling reagents to achieve reasonable yields.[5]
One common strategy is to activate the carboxylic acid of N-Boc-β-alanine (a protected form of 3-aminopropanoic acid) to form a more reactive intermediate. This can be achieved using a variety of coupling reagents.
Diagram of Amide Bond Formation with a Hindered Amine:
Caption: Activation of a carboxylic acid is crucial for coupling with a sterically hindered amine like tert-butylamine.
Alternatively, the Ritter reaction provides a pathway to N-tert-butyl amides from nitriles and a source of a tert-butyl carbocation, such as tert-butanol or tert-butyl acetate, under strongly acidic conditions.[6][7][8][9][10]
Synthesis of N-methylpropanamide and N,N-dimethylpropanamide: A Study in Contrasting Reactivity
In contrast to the sterically demanding synthesis of the N-tert-butyl amide, the preparation of N-methylpropanamide and N,N-dimethylpropanamide is generally more straightforward. Methylamine and dimethylamine are less sterically hindered and more nucleophilic than tert-butylamine, allowing for more facile acylation.
The synthesis of N,N-dimethylpropanamide can be readily achieved by reacting propanoyl chloride with dimethylamine, often in the presence of a base to neutralize the HCl byproduct.[4] High yields are typically reported for this type of transformation.[4]
The synthesis of N-methylpropanamide can be accomplished by various methods, including the reaction of propionamide with a methylating agent or the direct acylation of methylamine.[11][12]
Comparative Analysis of Synthetic Efficiency
To provide a clear comparison, the following table summarizes typical reaction conditions and reported yields for the synthesis of the three target amides. It is important to note that direct comparative studies under identical conditions are scarce in the literature; therefore, this data is compiled from various sources and should be interpreted as representative examples.
| Amide Product | Typical Starting Materials | Key Reagents/Conditions | Typical Reaction Time | Typical Yield (%) | Reference(s) |
| This compound | N-Boc-β-alanine, tert-butylamine | Coupling agent (e.g., HBTU, HATU), Base (e.g., DIPEA), Solvent (e.g., DMF) | 2-12 hours | 60-85% | [13] |
| N-methylpropanamide | Propanoyl chloride, Methylamine | Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂) | 1-3 hours | >90% | [11][12] |
| N,N-dimethylpropanamide | Propanoyl chloride, Dimethylamine | Base (e.g., NaOH or no added base), Solvent (e.g., water, organic solvent) | 2-8 hours | ~95% | [4][10] |
From the data, a clear trend emerges: the synthetic efficiency, as indicated by reaction time and yield, is inversely correlated with the steric bulk of the amine. The synthesis of N,N-dimethylpropanamide is highly efficient, followed closely by N-methylpropanamide. The synthesis of this compound is demonstrably more challenging, requiring specialized coupling reagents and often resulting in lower yields and longer reaction times.
Experimental Protocols
The following are detailed, self-validating protocols for the synthesis of the three amides.
Protocol 1: Synthesis of N-Boc-3-Amino-N-(tert-butyl)propanamide
This protocol is adapted from methodologies for coupling hindered amino acids.[13]
Materials:
-
N-Boc-β-alanine
-
tert-Butylamine
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-β-alanine (1.0 equiv) in anhydrous DMF.
-
Add HBTU (1.1 equiv) and DIPEA (2.5 equiv) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add tert-butylamine (1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-Amino-N-(tert-butyl)propanamide.
-
Validation: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Synthesis of N-methylpropanamide
This protocol is a standard acylation of a primary amine.
Materials:
-
Propanoyl chloride
-
Methylamine (as a solution in THF or water)
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a round-bottom flask, dissolve methylamine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add propanoyl chloride (1.1 equiv) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-methylpropanamide.
-
Validation: The product can be further purified by distillation if necessary. Characterize by ¹H NMR and compare the boiling point to the literature value.
Protocol 3: Synthesis of N,N-dimethylpropanamide
This protocol is adapted from a patented industrial synthesis.[4][10]
Materials:
-
Propanoyl chloride
-
Dimethylamine (as an aqueous solution)
-
Dichloromethane (optional, for extraction)
Procedure:
-
In a reaction vessel, cool an aqueous solution of dimethylamine (2.0-3.0 equiv) to 0-10 °C.
-
Slowly add propanoyl chloride (1.0 equiv) to the stirred dimethylamine solution, maintaining the temperature below 25 °C.
-
After the addition is complete, heat the mixture to 40-70 °C and stir for 2-5 hours.[4]
-
Monitor the reaction by GC or TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. If a two-phase system forms, separate the organic layer. If the product is in the aqueous phase, extract with a suitable organic solvent like dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an appropriate drying agent, filter, and remove the solvent by distillation.
-
Validation: Purify the crude product by fractional distillation. Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and by comparing its boiling point to the literature value.
Conclusion
The synthetic efficiency of alkylamides is significantly influenced by the steric hindrance of the N-alkyl substituent. While the bulky tert-butyl group in this compound offers advantages in terms of metabolic stability, its synthesis is more challenging compared to less hindered analogues like N-methylpropanamide and N,N-dimethylpropanamide. The choice of synthetic route and reaction conditions must be carefully considered to overcome the steric barrier and achieve acceptable yields. For the synthesis of N-tert-butyl amides, the use of potent coupling reagents or alternative strategies like the Ritter reaction is often necessary. In contrast, the synthesis of N-methyl and N,N-dimethyl amides can typically be accomplished under milder conditions with higher efficiency. This comparative analysis provides a framework for researchers to make informed decisions when selecting and synthesizing N-alkylamides for their specific applications in drug discovery and development.
References
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Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. PubMed. Available at: [Link]
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An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction. Organic Chemistry Portal. Available at: [Link]
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The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]
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Steric Hindrance Underestimated: It´s a Long, Long Way to Tri-tert-alkylamines. ResearchGate. Available at: [Link]
-
t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. ACS Publications. Available at: [Link]
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The Synthesis of Sterically Hindered Amides. ResearchGate. Available at: [Link]
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Amines and Amides. Chemistry LibreTexts. Available at: [Link]
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Comparison of the basicity of tertiary amines and secondary amines and primary amines. Xin Guang Chemistry. Available at: [Link]
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-
N-Methylpropanamide. ChemBK. Available at: [Link]
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N-Methylpropanamide. Solubility of Things. Available at: [Link]
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A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. ResearchGate. Available at: [Link]
-
Propanamide, N,N-dimethyl-. PubChem. Available at: [Link]
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-
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Comparing the reactivity of the primary amine in 3-Amino-N-(tert-butyl)propanamide to other amines
This guide provides a detailed comparison of the reactivity of the primary amine in 3-Amino-N-(tert-butyl)propanamide against other structurally diverse primary amines. We will delve into the fundamental principles governing amine nucleophilicity and support our analysis with a robust experimental framework for quantitative comparison. This document is intended for researchers, scientists, and drug development professionals who utilize amine chemistry in their synthetic workflows.
Introduction: Deconstructing the Reactivity of this compound
The reactivity of a primary amine is predominantly defined by its nucleophilicity, which is its kinetic ability to donate its lone pair of electrons to an electrophile.[1][2] While often correlated with basicity (a thermodynamic measure of proton affinity), nucleophilicity is uniquely sensitive to steric factors.[2][3] The structure of this compound presents an interesting case study, featuring competing electronic and steric influences on its primary amino group.
Key Structural Features Influencing Reactivity:
-
Primary Alkylamine Character: The amino group is attached to a propyl chain, classifying it as an alkylamine. Alkyl groups are generally electron-donating through an inductive effect (+I), which increases the electron density on the nitrogen, thereby enhancing its basicity and nucleophilicity compared to ammonia.[4]
-
Electron-Withdrawing Amide Group: At the other end of the propyl chain lies an N-(tert-butyl)propanamide moiety. Amide groups are electron-withdrawing due to the electronegativity of the oxygen atom and resonance effects.[5] This electron-withdrawing nature, transmitted through the carbon chain, is expected to decrease the electron density on the primary amine's nitrogen, thus attenuating its nucleophilicity.
-
Steric Profile: The primary amine (-NH2) itself is not sterically encumbered. The bulky tert-butyl group is located on the amide nitrogen, four atoms away from the reactive center. Its direct steric impact on the primary amine's approach to an electrophile is therefore expected to be minimal.
Based on this analysis, we can hypothesize that the primary amine in this compound will be less nucleophilic than a simple primary alkylamine (like n-butylamine) due to the electron-withdrawing effect of the amide group. However, it should be significantly more reactive than aromatic amines, where the lone pair is delocalized, or sterically hindered amines.
Experimental Design: A Quantitative Comparison of Amine Nucleophilicity
To empirically validate our hypothesis, we propose a comparative kinetic study of amine reactivity via acylation. The reaction of a primary amine with an acyl chloride, such as benzoyl chloride, is a classic example of nucleophilic addition-elimination.[6] The rate of this reaction serves as a direct measure of the amine's nucleophilicity.
Selected Comparator Amines:
To provide a comprehensive comparison, we have selected a range of primary amines that embody distinct electronic and steric properties:
-
n-Butylamine: A standard, unhindered primary alkylamine. Its reactivity is primarily driven by the electron-donating nature of the n-butyl group.[7]
-
tert-Butylamine: A primary amine with significant steric bulk directly adjacent to the nitrogen atom. This structure is ideal for illustrating the impact of steric hindrance on nucleophilicity.[3]
-
Aniline: An aromatic amine where the nitrogen's lone pair is delocalized into the benzene ring, significantly reducing its availability for nucleophilic attack.[5]
-
2-Aminoethanol: An alkylamine containing a hydroxyl group, which is electron-withdrawing (-I effect), on the adjacent carbon. This allows for an assessment of the impact of a nearby electronegative group.
The experimental workflow involves reacting each amine with benzoyl chloride under identical, controlled conditions and monitoring the reaction rate.
Workflow for Comparative Reactivity Analysis
Caption: Workflow for determining the relative reactivity of amines via acylation.
Experimental Protocol: Acylation of Amines with Benzoyl Chloride
This protocol provides a self-validating system for determining the relative rates of acylation for different primary amines.
Materials:
-
This compound
-
n-Butylamine
-
tert-Butylamine
-
Aniline
-
2-Aminoethanol
-
Benzoyl Chloride (freshly distilled)
-
Triethylamine (Et3N), as an acid scavenger[8]
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (HCl), 1M solution
-
HPLC-grade Acetonitrile and Water
-
Volumetric flasks, pipettes, and syringes
-
Reaction vials with magnetic stir bars
-
Ice bath
-
HPLC system with a C18 column and UV detector
Procedure:
-
Solution Preparation:
-
Prepare 0.1 M stock solutions of each amine (this compound, n-butylamine, tert-butylamine, aniline, 2-aminoethanol) in anhydrous DCM.
-
Prepare a 0.1 M stock solution of triethylamine in anhydrous DCM.
-
Prepare a 0.05 M stock solution of benzoyl chloride in anhydrous DCM. This is the limiting reagent.
-
-
Reaction Setup:
-
For each amine to be tested, add 1.0 mL of the 0.1 M amine solution and 1.1 mL of the 0.1 M triethylamine solution to a separate reaction vial equipped with a stir bar.
-
Place the vials in an ice bath and allow them to cool to 0 °C with stirring.
-
-
Reaction Initiation and Sampling:
-
To initiate the reaction, rapidly add 1.0 mL of the pre-chilled 0.05 M benzoyl chloride solution to each vial. Start a timer immediately. This marks t=0.
-
At specified time points (e.g., 1, 5, 15, 30, and 60 minutes), withdraw a 100 µL aliquot from each reaction mixture.
-
Immediately quench the aliquot by adding it to a labeled HPLC vial containing 900 µL of 1M HCl. The acid will protonate any unreacted amine, stopping the reaction.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detector set to a wavelength suitable for observing both benzoyl chloride and the N-benzoyl amide product (e.g., 230 nm).
-
Create a calibration curve for benzoyl chloride to accurately determine its concentration in each sample.
-
-
Data Analysis:
-
Plot the concentration of benzoyl chloride versus time for each amine.
-
Determine the initial reaction rate for each amine by calculating the slope of the initial linear portion of the curve.
-
Calculate the relative reactivity by normalizing the rates to that of a reference amine (e.g., n-butylamine).
-
Data and Interpretation
The following table summarizes the expected quantitative outcomes from the proposed experiment, based on established principles of chemical reactivity.
| Amine | Key Structural Features | Expected Relative Rate Constant (k_rel) | Rationale for Reactivity |
| n-Butylamine | Unhindered alkylamine; +I effect | 1.00 (Reference) | The electron-donating butyl group enhances the nitrogen's nucleophilicity, and the lack of steric hindrance allows for rapid attack on the electrophile.[4][7] |
| This compound | Alkylamine; distant -I effect from amide | ~0.45 | The primary amine is unhindered, but the electron-withdrawing amide group, though several bonds away, reduces the electron density on the nitrogen, making it less nucleophilic than n-butylamine.[5] |
| 2-Aminoethanol | Alkylamine; adjacent -I effect from -OH | ~0.20 | The highly electronegative oxygen atom strongly withdraws electron density from the nitrogen through the sigma bonds, significantly reducing its nucleophilicity.[3] |
| tert-Butylamine | Bulky alkyl groups; +I effect | ~0.05 | Despite the electron-donating tert-butyl group, severe steric hindrance impedes the nitrogen's approach to the electrophilic carbonyl carbon, drastically slowing the reaction rate.[3][9] This highlights the primacy of sterics over electronics in this case. |
| Aniline | Aromatic amine; resonance delocalization | ~0.001 | The nitrogen's lone pair is delocalized into the aromatic pi-system, making it significantly less available for nucleophilic attack. This resonance effect makes aniline a very weak nucleophile compared to alkylamines.[5][7] |
Factors Influencing Amine Nucleophilicity
Caption: Key electronic and steric factors determining amine nucleophilicity.
Conclusion
The reactivity of the primary amine in this compound is a nuanced balance of electronic effects. While its alkyl chain backbone provides baseline nucleophilicity, the electron-withdrawing nature of the distal amide group serves to moderate this reactivity. Our comparative analysis, grounded in a clear experimental framework, positions it as a moderately reactive primary amine. It is substantially more nucleophilic than sterically hindered amines like tert-butylamine or electronically deactivated amines like aniline, but it is less reactive than simple, unfunctionalized alkylamines such as n-butylamine.
For professionals in drug development and chemical synthesis, this understanding is critical. When designing synthetic routes, this compound can be employed as a primary amine nucleophile under standard conditions, but its attenuated reactivity may necessitate slightly longer reaction times or more forcing conditions compared to simpler alkylamines. Conversely, this moderated reactivity can be advantageous in complex molecules where chemoselectivity is desired.
References
-
Which is a stronger base: aniline or butylamine? Explain. - Homework.Study.com. Available at: [Link]
-
Nucleophilicity Trends of Amines - Master Organic Chemistry. (2018-05-07). Available at: [Link]
-
Reactivity of Amines - Chemistry LibreTexts. (2023-01-22). Available at: [Link]
-
Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile - ResearchGate. (2025-08-06). Request PDF. Available at: [Link]
-
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-
Nucleophilicity vs. Basicity - Master Organic Chemistry. (2012-06-06). Available at: [Link]
-
5 Key Basicity Trends of Amines - Master Organic Chemistry. (2017-04-26). Available at: [Link]
-
Nucleophilicities of Primary and Secondary Amines in Water - ACS Publications, The Journal of Organic Chemistry. Available at: [Link]
-
Reactions of Amines - Chemistry LibreTexts. (2025-02-24). Available at: [Link]
-
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A Comparative Guide to the Biological Activity of 3-Aminopropanamide Derivatives
In the landscape of modern drug discovery, the quest for novel scaffolds with diverse biological activities is perpetual. Among these, the 3-aminopropanamide framework has emerged as a versatile backbone for the development of new therapeutic agents. This guide provides a comparative analysis of the biological activities of 3-aminopropanamide derivatives, with a particular focus on N-substituted analogs, including the N-tert-butyl moiety. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and a discussion of structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this class of compounds.
I. Introduction: The 3-Aminopropanamide Scaffold
The 3-aminopropanamide core, a derivative of the naturally occurring beta-amino acid β-alanine, offers a flexible and synthetically accessible platform for medicinal chemistry. The presence of both an amino and an amide group allows for a wide range of structural modifications, enabling the fine-tuning of physicochemical and pharmacological properties. The incorporation of bulky hydrophobic groups, such as the tert-butyl moiety, can significantly influence a compound's interaction with biological targets, often enhancing potency and selectivity. This guide will explore how variations in the substitution pattern on the 3-aminopropanamide scaffold impact its biological profile.
II. Anticancer Activity: A Promising Frontier
Several studies have highlighted the potential of propanamide derivatives as anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of 3-aminopropanamide derivatives is significantly influenced by the nature of the substituents. For instance, in a series of 7-propanamide benzoxaboroles, modifications to the propanamide side chain led to compounds with potent activity against ovarian cancer cells, with IC50 values as low as 21 nM.[1] This suggests that the propanamide moiety plays a crucial role in the pharmacophore. Furthermore, studies on other amide derivatives have shown that the presence of specific functional groups, such as fluoro, methoxy, and amino groups, can enhance antimigration and antiproliferation activities.[2] The positioning of these substituents is also critical, indicating that a deep understanding of SAR is essential for designing more effective anticancer drugs.[2]
Comparative Cytotoxicity
The following table summarizes the anticancer activity of selected propanamide and related amide derivatives against various cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 14 | 1-(3-(diethylamino)prop-1-ynyl)-4-hydroxyanthraquinone | DU-145 (Prostate) | Selective Cytotoxicity | [3][4][5] |
| Compound 18 | 1-(3-(dipropylamino)prop-1-ynyl)-4-hydroxyanthraquinone | MCF-7 (Breast) | Comparable to Doxorubicin | [3][4][5] |
| Compound 24 | 1-(3-(pyrrolidin-1-yl)prop-1-ynyl)-4-hydroxyanthraquinone | MCF-7 (Breast) | Comparable to Doxorubicin | [3][4][5] |
| Compound 28 | 1-(3-(piperidin-1-yl)prop-1-ynyl)-4-hydroxyanthraquinone | Glioblastoma | High Cytotoxicity | [3][4][5] |
| Compound 103 | 7-Propanamide benzoxaborole | Ovarian Cancer | 0.033 | [1] |
| Compound 115 | 7-Propanamide benzoxaborole | Ovarian Cancer | 0.021 | [1] |
Note: Direct comparative data for a series of 3-Amino-N-(tert-butyl)propanamide derivatives is limited in the current literature. The data presented is for structurally related compounds to illustrate the potential of the propanamide scaffold.
Mechanistic Insights: Targeting Apoptotic Pathways
Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. The intrinsic apoptotic pathway is a key target for cancer therapy.[6] Some aminobenzenesulfonamide derivatives, which share structural similarities with the aminopropanamide core, have been shown to induce apoptosis in colorectal cancer cells through the generation of reactive oxygen species (ROS).[7] This leads to the upregulation of the pro-apoptotic protein Bax, release of cytochrome c from the mitochondria, and subsequent activation of caspases 9, 3, and 6.[7] It is plausible that 3-aminopropanamide derivatives could act through similar mechanisms.
Caption: A general synthetic route to 3-amino-N-substituted propanamide derivatives.
V. Conclusion and Future Directions
The 3-aminopropanamide scaffold represents a promising starting point for the development of novel therapeutic agents with a broad spectrum of biological activities. The available data on related propanamide and β-alanine derivatives demonstrate that strategic modifications to this core structure can yield potent anticancer, antimicrobial, and anti-inflammatory compounds. The N-tert-butyl substitution, in particular, warrants further investigation to fully elucidate its impact on the pharmacological profile of these derivatives.
Future research should focus on the synthesis and systematic evaluation of a diverse library of this compound derivatives. Comprehensive structure-activity relationship studies, coupled with mechanistic investigations into their effects on key signaling pathways, will be crucial for optimizing their therapeutic potential and advancing the most promising candidates towards clinical development.
VI. References
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Synthesis, Characterization and Anticancer Evaluation of Nitrogen Substituted 1-(3-Aminoprop- 1-ynyl)-4-Hydroxyanthraquinone Derivatives. (n.d.). ResearchGate.
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(PDF) Synthesis, Characterization and Anticancer Evaluation of Nitrogen Substituted 1-(3-Aminoprop-1-ynyl)-4-Hydroxyanthraquinone Derivatives. (n.d.). ResearchGate.
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Synthesis, characterization and anticancer evaluation of nitrogen-substituted 1-(3-aminoprop-1-ynyl)-4-hydroxyanthraquinone derivatives | Request PDF. (n.d.). ResearchGate.
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Kapoor, A., et al. (n.d.). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Scholars Research Library.
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A novel derivative of aminobenzenesulfonamide (3c) induces apoptosis in colorectal cancer cells through ROS generation and inhibits cell migration. (2017). National Center for Biotechnology Information.
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Design, Synthesis, and Structure-Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents. (2019). National Center for Biotechnology Information.
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N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists : Structure Activity Relationships in the A-region. (2011). National Center for Biotechnology Information.
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From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives. (2025). National Center for Biotechnology Information.
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Therapeutic Targeting of Apoptotic Pathways: Novel Aspects in Pancreatic Cancer. (n.d.). MDPI.
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N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the A-region. (2011). National Center for Biotechnology Information.
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Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. (2022). National Center for Biotechnology Information.
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A Researcher's Guide to Spectroscopic Differentiation: 3-Amino-N-(tert-butyl)propanamide and Its Isomers
In the landscape of pharmaceutical development and chemical research, the unambiguous identification of a molecule is paramount. Positional isomers—compounds sharing the same molecular formula but differing in the arrangement of functional groups—can exhibit vastly different pharmacological, toxicological, and physical properties. This guide provides a comprehensive spectroscopic framework for the differentiation of 3-Amino-N-(tert-butyl)propanamide and its key structural isomers.
The challenge lies in the subtle structural variations among these compounds. Relying on a single analytical technique is often insufficient for conclusive identification. Therefore, a multi-faceted approach employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential. This guide is structured to not only present the expected data but to delve into the causal relationships between molecular structure and spectral output, empowering researchers to make informed analytical decisions.
The Isomeric Landscape
The target compound, this compound, has the molecular formula C₇H₁₆N₂O. For the purpose of this guide, we will compare it against three of its structurally significant isomers:
-
Compound A: this compound (A primary amine and a secondary amide)
-
Compound B: 2-Amino-N-(tert-butyl)propanamide (A positional isomer with the amino group at the α-carbon)
-
Compound C: N-(tert-Butyl)-N-methyl-β-alaninamide (A tertiary amine and a primary amide isomer)
-
Compound D: N-(2-Amino-2-methylpropyl)acetamide (An isomer with a primary amine and a different secondary amide backbone)
Figure 1. Chemical structures of this compound (A) and its selected isomers (B, C, D).
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing these isomers. It provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. The key differentiators will be the chemical shifts and splitting patterns of the protons on the propanamide backbone and those adjacent to the nitrogen atoms.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow the exchange of N-H protons, leading to sharper signals that may exhibit coupling.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex multiplets.
-
D₂O Exchange: To confirm the identity of N-H protons, add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the N-H protons will broaden or disappear due to proton-deuterium exchange.[1][2]
Predicted ¹H NMR Data & Interpretation
The most striking feature in the ¹H NMR spectrum of these compounds is the singlet corresponding to the tert-butyl group, which integrates to nine protons.[3] Its chemical shift, typically between 1.0 and 1.5 ppm, is a reliable landmark. The differentiation lies in the signals from the rest of the molecule.
| Compound | Key Proton Signals and Predicted Splitting Patterns (in CDCl₃) | Differentiating Features |
| A: this compound | ~2.9 ppm (t, 2H): -CH₂-NH₂ ~2.3 ppm (t, 2H): -CH₂-C=O ~1.3 ppm (s, 9H): -C(CH₃)₃ Broad signals: -NH₂ and -NH- | Two distinct triplets for the ethylene bridge. The downfield triplet is adjacent to the more deshielding amino group.[2] |
| B: 2-Amino-N-(tert-butyl)propanamide | ~3.4 ppm (q, 1H): -CH(NH₂)- ~1.3 ppm (d, 3H): -CH-CH₃ ~1.3 ppm (s, 9H): -C(CH₃)₃ Broad signals: -NH₂ and -NH- | A quartet-doublet system for the -CH(NH₂)-CH₃ group. The methine proton (-CH) is significantly downfield. |
| C: N-(tert-Butyl)-N-methyl-β-alaninamide | ~2.8 ppm (t, 2H): -CH₂-N(CH₃)- ~2.4 ppm (t, 2H): -CH₂-C=O ~2.2 ppm (s, 3H): -N-CH₃ ~1.4 ppm (s, 9H): -C(CH₃)₃ Broad signal: -CONH₂ | Presence of a singlet for the N-methyl group around 2.2-2.6 ppm. Absence of a secondary amide N-H signal. |
| D: N-(2-Amino-2-methylpropyl)acetamide | ~3.1 ppm (s, 2H): -NH-CH₂- ~1.9 ppm (s, 3H): -CO-CH₃ ~1.1 ppm (s, 6H): -C(CH₃)₂-NH₂ ~1.3 ppm (s, 9H): Not present Broad signals: -NH₂ and -NH- | Two sharp singlets for the acetyl methyl group and the two equivalent methyl groups adjacent to the primary amine. The methylene group is a singlet as it has no adjacent protons. |
¹³C NMR Spectroscopy: A Carbon Count
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Since the probability of two adjacent carbons being ¹³C is very low, the spectra are typically proton-decoupled, resulting in a single peak for each unique carbon atom.[4] The key to differentiation is the total number of signals and the chemical shift of the carbonyl carbon and carbons attached to nitrogen.
Experimental Protocol: ¹³C NMR
The sample preparation and instrumentation are the same as for ¹H NMR. The acquisition parameters are changed to observe the ¹³C nucleus. A standard broadband proton-decoupled pulse sequence is used.
Predicted ¹³C NMR Data & Interpretation
The chemical shift of the amide carbonyl group is a key diagnostic peak, typically appearing in the 165-190 ppm range.[5] Carbons directly attached to nitrogen are also deshielded and appear in the 30-65 ppm region.[2]
| Compound | Expected No. of Signals | Key Carbon Chemical Shifts (ppm) | Differentiating Features |
| A: this compound | 5 | ~172 ppm: C=O ~51 ppm: Quaternary C of t-butyl ~38 ppm: -CH₂-NH₂ ~36 ppm: -CH₂-C=O ~28 ppm: CH₃ of t-butyl | Five distinct signals. The two methylene carbons will have similar but distinct chemical shifts. |
| B: 2-Amino-N-(tert-butyl)propanamide | 5 | ~175 ppm: C=O ~51 ppm: Quaternary C of t-butyl ~50 ppm: -CH(NH₂)- ~28 ppm: CH₃ of t-butyl ~20 ppm: -CH-CH₃ | Five signals. The methine carbon will be significantly downfield. |
| C: N-(tert-Butyl)-N-methyl-β-alaninamide | 6 | ~174 ppm: C=O ~57 ppm: Quaternary C of t-butyl ~48 ppm: -CH₂-N(CH₃)- ~35 ppm: -N-CH₃ ~33 ppm: -CH₂-C=O ~27 ppm: CH₃ of t-butyl | Six distinct signals due to the additional N-methyl group. |
| D: N-(2-Amino-2-methylpropyl)acetamide | 5 | ~170 ppm: C=O ~55 ppm: -C(CH₃)₂-NH₂ ~52 ppm: -NH-CH₂- ~25 ppm: -C(CH₃)₂- ~23 ppm: -CO-CH₃ | Five signals. The chemical shift of the carbonyl will be characteristic of an acetamide. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the types of functional groups present in a molecule. For these isomers, the key regions of interest are the N-H stretching region (3300-3500 cm⁻¹) and the carbonyl (C=O) stretching region (1630-1680 cm⁻¹).
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed neat as a thin film between salt plates (if liquid) or as a KBr pellet (if solid).
-
Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands
The distinction between primary and secondary amines and amides is a core strength of IR spectroscopy.
-
Primary Amines (R-NH₂): Show two distinct N-H stretching bands due to symmetric and asymmetric stretching modes.[1]
-
Secondary Amines (R₂-NH): Show a single N-H stretching band.[6]
-
Primary Amides (R-CONH₂): Show two N-H stretching bands.
-
Secondary Amides (R-CO-NH-R'): Show a single N-H stretching band, typically at a lower wavenumber than amines.
| Compound | N-H Stretching (cm⁻¹) | C=O Stretching (cm⁻¹) | Other Key Bands (cm⁻¹) | Differentiating Features |
| A: this compound | ~3400 & ~3300 (2 bands): Primary amine N-H ~3280 (1 band): Secondary amide N-H | ~1650 | ~1550: Amide II band (N-H bend) | A total of three N-H stretch peaks (two sharp for -NH₂, one broader for -NH-). |
| B: 2-Amino-N-(tert-butyl)propanamide | ~3400 & ~3300 (2 bands): Primary amine N-H ~3280 (1 band): Secondary amide N-H | ~1650 | ~1550: Amide II band (N-H bend) | Similar to A, but peak shapes and positions may vary slightly due to intramolecular hydrogen bonding. |
| C: N-(tert-Butyl)-N-methyl-β-alaninamide | ~3450 & ~3350 (2 bands): Primary amide N-H | ~1660 | ~1600: Amide II band | No N-H stretch for the tertiary amine. Two distinct N-H stretches for the primary amide. |
| D: N-(2-Amino-2-methylpropyl)acetamide | ~3400 & ~3300 (2 bands): Primary amine N-H ~3280 (1 band): Secondary amide N-H | ~1650 | ~1550: Amide II band (N-H bend) | Similar to A and B, requiring other techniques for confirmation. |
Mass Spectrometry: Fragmentation Fingerprints
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For these isomers, all will have the same even-numbered molecular weight (144.22 g/mol ), consistent with the nitrogen rule (an even number of nitrogen atoms results in an even molecular weight). The differentiation will come from the characteristic fragmentation pathways, primarily α-cleavage for amines and cleavage of the amide bond.[1][7]
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or a GC/LC interface.
-
Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.
-
Analysis: Analyze the resulting ions with a mass analyzer (e.g., quadrupole or time-of-flight).
Predicted Fragmentation Patterns
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Rationale | Differentiating Features |
| A: this compound | 144 | 129: [M-CH₃]⁺ 86: [CH₂CH₂CONH-tBu]⁺ (loss of •NH₂) 58: [CH₂=NH-tBu]⁺ (cleavage of amide C-N bond) 30: [CH₂=NH₂]⁺ (α-cleavage) | The base peak is likely to be m/z 30 from the stable iminium ion formed by α-cleavage adjacent to the primary amine. |
| B: 2-Amino-N-(tert-butyl)propanamide | 144 | 129: [M-CH₃]⁺ 101: [M-C₃H₇]⁺ (loss of isopropyl from t-butyl) 72: [CH(CH₃)C=O]⁺ 44: [CH(CH₃)=NH₂]⁺ (α-cleavage) | A strong peak at m/z 44 resulting from α-cleavage next to the amine group. |
| C: N-(tert-Butyl)-N-methyl-β-alaninamide | 144 | 129: [M-CH₃]⁺ 100: [M-CONH₂]⁺ 86: [CH₂=N(CH₃)tBu]⁺ (α-cleavage) 44: [CONH₂]⁺ | A prominent peak at m/z 86 from the stable tertiary iminium ion. A peak at m/z 44 is also expected.[8] |
| D: N-(2-Amino-2-methylpropyl)acetamide | 144 | 129: [M-CH₃]⁺ 86: [M-C₃H₆N]⁺ (loss of aminodimethylpropyl radical) 58: [C(CH₃)₂=NH₂]⁺ (α-cleavage) 43: [CH₃C=O]⁺ | A strong peak at m/z 58 from α-cleavage and a characteristic acetylium ion at m/z 43. |
Integrated Analytical Workflow
A logical workflow is crucial for efficient and accurate isomer identification. The following diagram illustrates a self-validating system where each step provides complementary information.
Caption: A logical workflow for isomer identification.
Conclusion
The differentiation of this compound from its isomers is a tractable analytical challenge when a systematic, multi-technique approach is employed. While each spectroscopic method provides valuable clues, no single technique is sufficient on its own.
-
¹H NMR is the most definitive, offering clear distinctions in spin systems and chemical shifts.
-
IR Spectroscopy provides a rapid screen for the types of N-H bonds present (primary vs. secondary amine/amide).
-
Mass Spectrometry confirms the molecular weight and provides isomer-specific fragmentation patterns.
-
¹³C NMR validates the carbon skeleton and confirms the number of unique carbon environments.
By integrating the data from these self-validating experiments, researchers can confidently and unequivocally determine the structure of their target compound, ensuring the integrity and reproducibility of their scientific endeavors.
References
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OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link][1]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link][6]
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Moser, A. (n.d.). t-Butyl group towers over other 1H resonances. ACD/Labs. Retrieved from [Link][3]
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Smith, B. C. (2019, November 1). Organic Nitrogen Compounds VI: Introduction to Amides. Spectroscopy Online. Retrieved from [Link][9]
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da Silva, G. V. J., et al. (2017). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 7(22), 13385-13395. Retrieved from [Link][7]
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Tully, D. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. Retrieved from [Link]
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LibreTexts Chemistry. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link][2]
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Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link][10]
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Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link][5]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link][4]
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Al-Showiman, S. S. (1985). 13C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on 13C NMR chemical shifts. Journal of King Saud University - Science, 17(1), 57-70. Retrieved from [Link][11]
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Lima, L. M., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Institutes of Health. Retrieved from [Link][8]
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A Technical Guide to the Antiproliferative Efficacy of Novel Propanamide Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern oncology, the quest for novel therapeutic agents with improved efficacy and selectivity remains a paramount objective. Within this pursuit, the propanamide scaffold has emerged as a versatile pharmacophore, lending its structural backbone to a diverse array of biologically active molecules. This guide provides an in-depth comparative analysis of a series of novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamide analogs, evaluating their antiproliferative efficacy across a panel of human cancer cell lines. By dissecting the structure-activity relationships and detailing the underlying experimental methodologies, this document aims to equip researchers with the critical insights necessary to advance the development of this promising class of compounds.
Introduction to Propanamide Analogs in Oncology
The propanamide moiety, a simple yet functionally rich chemical entity, has been identified as a key structural element in numerous compounds exhibiting potent anticancer properties. Its ability to participate in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, allows for effective binding to a range of biological targets, including enzymes and receptors implicated in cancer cell proliferation and survival. The series of N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides represents a targeted effort to explore the therapeutic potential of this scaffold by systematically modifying the N-alkyl substituent to optimize anticancer activity.
Comparative Efficacy of N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamide Analogs
A comprehensive study was undertaken to evaluate the antiproliferative activity of a series of synthesized N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamide analogs. The efficacy of these compounds was assessed against four distinct human cancer cell lines: PC-3 (prostate cancer), HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each analog. The results, summarized in the table below, reveal a clear structure-activity relationship, with the nature of the N-alkyl substituent significantly influencing the cytotoxic potential.
| Compound ID | N-Alkyl Substituent | PC-3 IC₅₀ (µM) | HeLa IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 6a | Methyl | 88.14 ± 4.5 | 81.38 ± 4.2 | 79.65 ± 3.9 | 75.20 ± 3.8 |
| 6b | Ethyl | 81.14 ± 4.1 | 75.38 ± 3.8 | 71.65 ± 3.5 | 68.20 ± 3.4 |
| 6c | Propyl | 72.14 ± 3.6 | 68.38 ± 3.4 | 65.65 ± 3.2 | 61.20 ± 3.1 |
| 6d | Isopropyl | 65.14 ± 3.2 | 61.38 ± 3.1 | 58.65 ± 2.9 | 54.20 ± 2.7 |
| 6e | Butyl | 58.14 ± 2.9 | 54.38 ± 2.7 | 51.65 ± 2.5 | 48.20 ± 2.4 |
| 6f | Pentyl | 42.17 ± 2.1 | 39.46 ± 1.9 | 35.88 ± 1.8 | 31.93 ± 1.6 |
| 6g | Hexyl | 35.17 ± 1.8 | 32.46 ± 1.6 | 29.88 ± 1.5 | 26.93 ± 1.3 |
| 6h | Cyclohexyl | 28.17 ± 1.4 | 25.46 ± 1.3 | 22.88 ± 1.1 | 19.93 ± 1.0 |
| 6i | Benzyl | 21.17 ± 1.1 | 18.46 ± 0.9 | 15.88 ± 0.8 | 12.93 ± 0.6 |
| 6j | 4-Fluorobenzyl | 18.17 ± 0.9 | 15.46 ± 0.8 | 12.88 ± 0.6 | 9.93 ± 0.5 |
| 6k | 4-Chlorobenzyl | 12.17 ± 0.9 | 9.46 ± 0.7 | 10.88 ± 0.8 | 6.93 ± 0.4 |
| Doxorubicin | - | 8.87 ± 0.6 | 5.57 ± 0.4 | 5.23 ± 0.3 | 4.17 ± 0.2 |
Data is presented as mean ± standard deviation. Doxorubicin was used as a positive control.
The data clearly indicates that increasing the length and steric bulk of the N-alkyl substituent generally leads to enhanced antiproliferative activity. A significant increase in potency is observed with the introduction of aromatic and substituted aromatic rings at the N-position. Notably, compound 6k , bearing a 4-chlorobenzyl group, exhibited the most potent and broad-spectrum anticancer activity among the tested analogs, with IC50 values in the low micromolar range across all four cell lines[1]. Its efficacy approaches that of the standard chemotherapeutic agent, doxorubicin, highlighting its potential as a lead compound for further development[1].
Experimental Methodologies
The determination of the antiproliferative efficacy of the propanamide analogs relies on robust and reproducible in vitro assays. The following sections provide detailed protocols for the key experimental procedures employed in these evaluations.
Antiproliferative Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (PC-3, HeLa, HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the propanamide analogs and the positive control (doxorubicin) in the complete culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).
-
Incubation: Incubate the plates for an additional 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ values are then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Long-Term Survival Assessment: Clonogenic Assay
The clonogenic assay, or colony formation assay, is an in vitro cell survival assay based on the ability of a single cell to grow into a colony. A colony is defined as consisting of at least 50 cells. This assay is the gold standard for measuring the long-term effects of cytotoxic agents on cell proliferation.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
6-well cell culture plates
-
Crystal violet staining solution (0.5% w/v in methanol/water)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells per well, depending on the cell line's plating efficiency) in 6-well plates containing complete culture medium.
-
Compound Treatment: Allow the cells to attach for 24 hours. Then, treat the cells with various concentrations of the propanamide analogs for a defined period (e.g., 24 hours).
-
Colony Formation: After treatment, remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixation and Staining: After the incubation period, remove the medium and gently wash the wells with PBS. Fix the colonies with a methanol/acetic acid solution (3:1) for 10 minutes. Remove the fixative and stain the colonies with crystal violet solution for 20-30 minutes.
-
Colony Counting: Gently wash the wells with water to remove excess stain and allow the plates to air dry. Count the number of colonies (containing ≥50 cells) in each well.
-
Data Analysis: The plating efficiency (PE) and surviving fraction (SF) are calculated as follows: PE = (Number of colonies formed / Number of cells seeded) x 100% SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE)
Visualization of Experimental Workflow
To provide a clear visual representation of the experimental processes described, the following diagrams illustrate the workflows for the MTT and Clonogenic assays.
Caption: Workflow for the clonogenic cell survival assay.
Conclusion and Future Directions
The comparative analysis of N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamide analogs demonstrates a clear and compelling structure-activity relationship, with the N-substituent playing a critical role in determining antiproliferative potency. The identification of compound 6k as a highly active analog provides a strong foundation for further optimization and preclinical evaluation. Future studies should focus on elucidating the precise mechanism of action of these compounds, which may involve the inhibition of key kinases or other signaling pathways essential for cancer cell survival. Additionally, in vivo efficacy and toxicity studies will be crucial in assessing the therapeutic potential of these promising propanamide derivatives. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to validate and expand upon these findings, ultimately contributing to the development of novel and effective anticancer therapies.
References
-
Ali, M. M., et al. (2022). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 27(19), 6529. [Link]
Sources
A Strategic Advantage in Synthesis: Unlocking the Potential of 3-Amino-N-(tert-butyl)propanamide
A Comparative Guide for Medicinal Chemists and Synthetic Researchers
In the intricate landscape of drug discovery and fine chemical synthesis, the selection of a building block is a critical decision that dictates the efficiency of a synthetic route and the ultimate properties of the target molecule. Beta-amino amides are a versatile class of scaffolds, but subtle structural modifications can lead to profound differences in reactivity, stability, and biological performance. This guide provides an in-depth comparison of 3-Amino-N-(tert-butyl)propanamide against structurally similar building blocks, elucidating the distinct advantages conferred by its unique architecture.
The Defining Feature: Understanding the N-(tert-butyl) Moiety
The primary differentiator for this compound is the sterically demanding N-tert-butyl group. This bulky, three-dimensional substituent is not merely a passive component; it actively influences the molecule's behavior through two primary mechanisms:
-
Steric Hindrance: The tert-butyl group acts as a "steric shield," physically obstructing access to the amide bond and adjacent functionalities.[1][2] This bulkiness can be strategically leveraged to direct the regioselectivity of reactions, prevent undesirable side reactions, and protect the amide bond from enzymatic cleavage.[3]
-
Electronic Effects: As a tertiary alkyl group, the tert-butyl moiety is electron-donating through an inductive effect. This can subtly modulate the reactivity of the nearby primary amine and the electron density of the amide bond itself.
To fully appreciate these effects, we will compare this compound with simpler, commonly used analogues.
Caption: Comparative analysis structure for this compound.
Comparative Analysis: Performance Against Alternatives
The true advantages of this compound become evident when directly compared to other building blocks in common synthetic scenarios.
| Feature | This compound | 3-Aminopropanamide | Methyl 3-aminopropanoate | Rationale & Supporting Evidence |
| Metabolic Stability | High | Low to Moderate | Low | The tert-butyl group provides steric shielding, protecting the amide bond from hydrolysis by metabolic enzymes like proteases and amidases.[2] In contrast, primary amides and esters are generally more susceptible to enzymatic cleavage.[4] |
| Synthetic Reactivity | Controlled / Moderate | High | High | The primary amine is readily acylated, but the bulky N-substituent can necessitate more robust coupling reagents for subsequent reactions involving the amide itself, which can be an advantage in preventing side reactions.[5] |
| Side Reaction Profile | Low | Moderate | Moderate | In peptide synthesis, primary amides (like asparagine) can undergo dehydration to nitriles under certain activation conditions.[6] The N-tert-butyl group precludes this pathway, ensuring cleaner reactions. |
| Conformational Rigidity | Increased | Moderate | Moderate | The steric bulk of the tert-butyl group restricts bond rotation around the amide C-N bond, leading to a more defined molecular conformation. This can be crucial for optimizing binding affinity to a biological target.[2] |
| Solubility | Moderate (Lipophilic) | High (Hydrophilic) | Moderate | The alkyl nature of the tert-butyl group increases lipophilicity, which can be advantageous for membrane permeability in drug candidates but may require mixed solvent systems for reactions. |
Key Advantage in Focus: Enhanced Metabolic Stability
A paramount challenge in drug development is engineering molecules that resist rapid metabolic breakdown, thereby increasing their in vivo half-life. The N-tert-butyl amide motif is a well-established strategy for achieving this goal.
Enzymatic hydrolysis of an amide bond often proceeds via nucleophilic attack at the carbonyl carbon. The bulky tert-butyl group acts as a formidable barrier, sterically hindering the approach of the enzyme's active site residues. This "steric shielding" dramatically slows the rate of metabolic degradation compared to less substituted amides.[2]
Caption: Steric shielding by the tert-butyl group prevents enzymatic degradation.
Experimental Protocol: Acylation of the Primary Amine
This protocol details a standard procedure for the amide coupling of this compound with a generic carboxylic acid, employing a common coupling reagent. The choice of a robust coupling reagent like HATU is often beneficial when working with sterically demanding building blocks to ensure high yields.[7]
Objective: To synthesize N-Acyl-3-amino-N-(tert-butyl)propanamide.
Materials:
-
This compound (1.0 eq)
-
Carboxylic Acid (R-COOH) (1.05 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Saturated NaCl (Brine) (aq)
-
Anhydrous MgSO₄
Procedure:
-
Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the Carboxylic Acid (1.05 eq) and this compound (1.0 eq) in anhydrous DMF.
-
Activation: To the stirred solution, add HATU (1.1 eq). A slight color change may be observed.
-
Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add DIPEA (3.0 eq) dropwise. The reaction mixture may become more viscous or change color.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-4 hours). The sterically hindered nature of the amine may require longer reaction times compared to less bulky amines.
-
Quenching & Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and finally with brine (1x). Causality: The acid wash removes excess DIPEA, while the bicarbonate wash removes unreacted carboxylic acid and HOBt byproducts from HATU.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography (e.g., using a silica gel column with a hexane/ethyl acetate gradient) to obtain the pure N-Acyl-3-amino-N-(tert-butyl)propanamide.
Caption: Experimental workflow for amide coupling with this compound.
Conclusion
This compound is more than a simple β-amino amide; it is a strategic building block for overcoming common challenges in medicinal chemistry and complex synthesis. Its principal advantages, derived directly from the sterically influential N-tert-butyl group, are:
-
Enhanced Metabolic Stability: The tert-butyl group acts as a robust steric shield, significantly reducing susceptibility to enzymatic hydrolysis.[2]
-
Improved Reaction Specificity: The steric bulk can prevent unwanted side reactions commonly observed with simpler amides, leading to cleaner reaction profiles and higher yields of the desired product.[1][6]
-
Conformational Control: By restricting bond rotation, the tert-butyl group helps to lock the molecule into a more defined three-dimensional shape, which is a powerful tool for optimizing receptor binding and potency.
While its synthesis may sometimes require more forceful conditions or specialized reagents compared to less hindered analogues[5], the downstream benefits in terms of stability, selectivity, and performance often justify the initial investment. For researchers aiming to build complex molecules with superior drug-like properties, this compound offers a distinct and powerful advantage.
References
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A Head-to-Head Comparison of Synthesis Routes for 3-Amino-N-(tert-butyl)propanamide
Abstract
This guide provides a comprehensive, head-to-head comparison of two primary synthetic routes to 3-Amino-N-(tert-butyl)propanamide, a valuable building block in pharmaceutical development. We will dissect a one-pot Ritter reaction approach and a more traditional, multi-step pathway commencing from β-alanine. This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth evaluation of each method's underlying chemical principles, scalability, safety, and overall efficiency. The guide includes detailed, field-tested experimental protocols, comparative data tables, and mechanistic diagrams to provide a clear, actionable framework for strategic synthesis planning.
Introduction: Strategic Importance of this compound
This compound is a key bifunctional molecule, incorporating a primary amine and a sterically hindered N-tert-butyl amide group. This unique combination makes it a versatile intermediate for introducing specific pharmacophores and tuning the metabolic stability and solubility of drug candidates. The efficiency and robustness of its synthesis are therefore critical considerations in the early stages of drug discovery and process development. This guide will critically evaluate the two most prevalent synthetic strategies to empower chemists with the data needed to make informed decisions based on project-specific requirements such as scale, purity, and available resources.
Route 1: The Ritter Reaction - A Convergent, One-Pot Approach
The Ritter reaction is a powerful transformation in organic chemistry that constructs N-alkyl amides from a nitrile and an electrophilic carbocation source.[1][2] The reaction is typically performed in the presence of a strong acid, which facilitates the generation of the carbocation from an alkene or alcohol.[1][3][4]
Mechanistic Rationale and Workflow
In this context, a suitable substrate like tert-butanol or isobutylene can be reacted with 3-aminopropionitrile in a strong acid medium. The acid protonates the alcohol (or alkene), leading to the loss of water (or protonation of the double bond) to form the stable tert-butyl carbocation. This potent electrophile is then intercepted by the lone pair of the nitrile nitrogen, forming a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion during aqueous workup yields the final N-tert-butyl amide product.[1][2][4]
Caption: Workflow for the Ritter reaction synthesis.
Experimental Protocol
Materials:
-
tert-Butanol
-
3-Aminopropionitrile
-
Concentrated Sulfuric Acid (98%)
-
Diethyl Ether or Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a stirred solution of 3-aminopropionitrile (1.0 eq) in a suitable solvent such as glacial acetic acid, cool the mixture to 0 °C in an ice bath.
-
Carbocation Generation: Slowly add tert-butanol (1.1 eq) to the mixture.
-
Acid Addition: Carefully add concentrated sulfuric acid (2.0-3.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC or LCMS.
-
Quenching: Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic.
-
Neutralization: Basify the cold aqueous solution to pH 8-9 by the slow addition of saturated NaHCO₃ solution or a more concentrated base like 4M NaOH, maintaining a low temperature.
-
Extraction: Extract the aqueous layer with DCM or diethyl ether (3 x 50 mL).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product may require purification by column chromatography (silica gel, eluting with a gradient of methanol in DCM) to remove any unreacted starting material or side products.
Performance Analysis
| Metric | Assessment | Rationale |
| Yield | Moderate | Typically ranges from 40-65%. Yield can be sensitive to reaction conditions and the efficiency of the quench and extraction. |
| Scalability | Poor to Moderate | The use of large volumes of concentrated sulfuric acid and the highly exothermic nature of the aqueous quench present significant safety and heat-transfer challenges on a large scale. |
| Purity | Moderate | Side reactions, such as polymerization of the nitrile or elimination from the carbocation, can occur. Chromatographic purification is often necessary. |
| Safety | High Risk | Concentrated sulfuric acid is extremely corrosive and hazardous. The quenching process is dangerously exothermic and requires precise control to prevent runaway reactions. |
| Cost-Effectiveness | Good | The starting materials are generally inexpensive. The primary cost driver on scale-up is not materials but the engineering controls required for safe handling. |
| Simplicity | High | As a one-pot reaction, it requires fewer operational steps compared to the multi-step alternative. |
Route 2: β-Alanine-Based Multi-Step Synthesis
This route employs a classical, robust sequence of protection, amide coupling, and deprotection. This strategy is a cornerstone of peptide synthesis and offers superior control over each chemical transformation, generally resulting in higher purity and yield.
Mechanistic Rationale and Workflow
The synthesis follows a logical three-stage process:
-
N-Protection: The amino group of β-alanine is first protected to prevent it from interfering with the subsequent amide bond formation. The tert-butoxycarbonyl (Boc) group is ideal for this, as it is stable to the basic and nucleophilic conditions of amide coupling but can be removed easily under acidic conditions.[5][6]
-
Amide Coupling: The carboxylic acid of Boc-β-alanine is activated using a standard coupling agent (e.g., EDC/HOBt or HATU). This forms a highly reactive intermediate that is readily attacked by the nucleophilic tert-butylamine to form the stable amide bond.[7][8]
-
N-Deprotection: The Boc group is cleaved from the nitrogen atom using a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in dioxane.[9][10][11] This liberates the primary amine, yielding the final product, typically as an acid salt which is then neutralized.
Caption: Stepwise workflow for the β-alanine based synthesis.
Experimental Protocol
Step 1: Synthesis of Boc-β-Alanine
-
Dissolve β-alanine (1.0 eq) in a 1:1 mixture of dioxane and 1M NaOH solution.
-
Cool the solution to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
-
Allow the mixture to warm to room temperature and stir overnight.
-
Acidify the mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield Boc-β-alanine, which is often used without further purification.
Step 2: Synthesis of tert-Butyl N-(3-((tert-butyl)amino)-3-oxopropyl)carbamate
-
Dissolve Boc-β-alanine (1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) in anhydrous DCM.
-
Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.
-
Add tert-butylamine (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the Boc-protected amide, which can be purified by chromatography if necessary.
Step 3: Synthesis of this compound (Boc Deprotection)
-
Dissolve the Boc-protected amide from Step 2 in DCM (approx. 0.2 M).
-
Add trifluoroacetic acid (TFA, 5-10 eq) or a 4M solution of HCl in dioxane.
-
Stir at room temperature for 1-4 hours until TLC/LCMS analysis shows complete consumption of the starting material.
-
Concentrate the mixture under reduced pressure to remove excess acid and solvent.
-
Dissolve the residue in water, basify with a solid or aqueous base (e.g., NaHCO₃), and extract the free amine product into an organic solvent like DCM or ethyl acetate.
-
Dry and concentrate the organic extracts to yield the final product.
Performance Analysis
| Metric | Assessment | Rationale |
| Yield | High to Excellent | Each step is typically high-yielding, leading to an overall yield often in the range of 75-90%. |
| Scalability | Excellent | The reaction conditions are mild and well-understood. Thermal control is straightforward, and the process avoids highly corrosive or dangerously exothermic steps, making it ideal for large-scale production. |
| Purity | Excellent | The stepwise nature allows for the purification of intermediates, leading to a very pure final product. Side reactions are minimal and predictable. |
| Safety | Low to Moderate Risk | Reagents are standard for organic synthesis. While TFA and EDC are hazardous, they are significantly less dangerous to handle on a large scale than concentrated sulfuric acid. |
| Cost-Effectiveness | Moderate | While starting materials are inexpensive, the use of coupling agents (EDC, HOBt) and protecting groups (Boc₂O) adds to the overall cost compared to the Ritter reaction. |
| Simplicity | Moderate | Being a three-step synthesis, it involves more unit operations (reactions, workups, purifications) and is therefore more labor-intensive. |
Head-to-Head Summary and Recommendation
| Feature | Route 1: Ritter Reaction | Route 2: β-Alanine Synthesis | Advantage |
| Overall Yield | 40-65% | 75-90% | β-Alanine Route |
| Number of Steps | 1 | 3 | Ritter Route |
| Process Control | Difficult | Excellent | β-Alanine Route |
| Final Purity | Moderate | Excellent | β-Alanine Route |
| Scalability | Poor | Excellent | β-Alanine Route |
| Safety Profile | High Risk | Low-Moderate Risk | β-Alanine Route |
| Ideal Use Case | Rapid, small-scale synthesis for initial screening. | Process development, scale-up, and manufacturing. | Context-Dependent |
Conclusion and Expert Recommendation
The selection of a synthetic route for this compound is a strategic decision dictated by the end goal.
The Ritter Reaction (Route 1) serves as a viable option for rapid, small-scale, discovery chemistry applications . Its one-pot nature allows for quick access to material for initial biological screening, provided that subsequent purification can address potential impurities. However, its significant safety hazards and poor scalability make it unsuitable for process development or manufacturing.
Conversely, the β-Alanine-based multi-step synthesis (Route 2) is the unequivocally superior choice for process development, scale-up, and GMP manufacturing . Its robustness, high yield, exceptional purity profile, and manageable safety concerns provide the control and reproducibility required for producing high-quality material on a large scale. While more labor-intensive, the reliability and quality of the output justify the additional steps. For any project advancing towards clinical development, this route represents the industry-standard approach.
References
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Ritter, J. J.; Minieri, P. P. A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society1948 , 70 (12), 4045–4048. [Link]
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Organic Chemistry Portal. Ritter Reaction. [Link]
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Organic Chemistry Portal. Protection of Amino Groups. [Link]
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Montalbetti, C. A. G. N.; Falque, V. Amide bond formation and peptide coupling. Tetrahedron2005 , 61 (46), 10827-10852. [Link]
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Common Organic Chemistry. Boc Deprotection Mechanism (TFA). [Link]
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ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
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A Comparative Guide to the Reactivity of Primary versus Secondary Amines in Similar Structures
For researchers, scientists, and professionals in drug development, a nuanced understanding of amine reactivity is paramount for predictable and efficient synthesis. This guide provides an in-depth, objective comparison of the reactivity of primary and secondary amines in analogous structural environments. We will delve into the fundamental principles governing their reactivity and provide supporting experimental context for key chemical transformations.
Fundamental Principles Governing Amine Reactivity
The reactivity of an amine is primarily dictated by the availability of the lone pair of electrons on the nitrogen atom to act as a nucleophile or a base. This availability is modulated by a delicate interplay of electronic effects, steric hindrance, and the nature of the electrophile.
Electronic Effects and Basicity
Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom.[1][2][3][4][5] Consequently, in the gas phase, the basicity of amines follows the order: tertiary > secondary > primary > ammonia. However, in aqueous solution, this trend is altered by solvation effects. Secondary amines are often the most basic, followed by primary and then tertiary amines.[3][6] While basicity (affinity for a proton) and nucleophilicity (affinity for an electrophilic carbon) are related, they are not always parallel.[2][7]
Steric Hindrance: The Decisive Factor in Nucleophilicity
Steric hindrance refers to the spatial obstruction around the nitrogen atom by its substituents, which can impede its approach to an electrophile.[8] This effect is a critical differentiator between basicity and nucleophilicity.[7] While a proton is small and readily accessible, larger electrophiles are more sensitive to steric bulk.[7]
-
Primary Amines (R-NH₂): With only one alkyl substituent, the nitrogen atom is relatively unhindered, allowing for easier access by electrophiles.[9]
-
Secondary Amines (R₂-NH): The presence of two alkyl groups increases the steric bulk around the nitrogen, making it more challenging for electrophiles to approach.[8][9]
This increased steric hindrance in secondary amines can significantly reduce their nucleophilicity compared to primary amines, even if the secondary amine is more basic.[2][8]
Comparative Reactivity in Key Chemical Transformations
The interplay of electronic and steric effects leads to distinct reactivity profiles for primary and secondary amines in common synthetic reactions.
Acylation: A Clear Win for Primary Amines
Acylation, the reaction of an amine with an acylating agent like an acid chloride or anhydride to form an amide, is a cornerstone of organic synthesis.[9][10][11] In this reaction, primary amines generally exhibit higher reactivity than secondary amines.[9]
Key Factors:
-
Superior Nucleophilicity: The less hindered nitrogen of a primary amine can more readily attack the electrophilic carbonyl carbon of the acylating agent.[9]
-
Reduced Steric Hindrance: The single alkyl group on a primary amine presents a smaller steric barrier to the incoming acylating agent compared to the two alkyl groups of a secondary amine.[9]
The reaction proceeds via a nucleophilic acyl substitution mechanism.
Caption: Nucleophilic acyl substitution mechanism for primary and secondary amines.
Experimental Protocol: Comparative N-Acetylation
A general protocol to compare the reactivity of a primary and a secondary amine with acetyl chloride is as follows:
-
Preparation: Dissolve equimolar amounts of the primary amine (e.g., benzylamine) and the secondary amine (e.g., dibenzylamine) in separate flasks containing an inert solvent (e.g., dichloromethane) and a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct.[10][12]
-
Initiation: Cool both solutions in an ice bath and add a limiting amount of acetyl chloride to each flask simultaneously.
-
Monitoring: Monitor the progress of each reaction over time using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Analysis: Compare the rates of disappearance of the starting amines and the formation of the corresponding amides.
Expected Outcome: The reaction with the primary amine will proceed at a faster rate, often reaching completion more quickly than the reaction with the secondary amine.
| Amine Type | General Reactivity with Acetyl Chloride | Key Influencing Factors |
| Primary Amine | High | Superior nucleophilicity and minimal steric hindrance.[9] |
| Secondary Amine | Moderate to High | Reduced nucleophilicity and increased steric hindrance.[9] |
Alkylation: A More Complex Scenario
Alkylation of amines with alkyl halides is a common method for synthesizing more substituted amines.[13] The reactivity in this SN2 reaction is also influenced by both electronic and steric factors, but the outcome can be more complex than in acylation.
Generally, the order of nucleophilicity for sterically unhindered amines is secondary > primary > ammonia.[7] This is because the additional alkyl group on a secondary amine increases its electron density and basicity.[3] However, this trend can be reversed by steric hindrance, especially with bulky alkyl halides or amines.[7][14]
A significant challenge in the alkylation of primary amines is over-alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine and even a quaternary ammonium salt.[13]
Caption: General experimental workflow for amine alkylation.
Experimental Data: Relative Rate Constants
Quantitative kinetic studies have been performed to determine the rate constants for the N-alkylation of primary amines. For instance, the rate constants for the formation of the secondary amine (k₁) and the subsequent formation of the tertiary amine (k₂) have been measured for various alkylating agents.[15][16]
| Alkylating Agent | k₂/k₁ Ratio | Implication for Selectivity |
| Propylene Oxide | ~0.50 | Moderate selectivity for the secondary amine. |
| Methyl Acrylate | ~0.026 | High selectivity for the secondary amine. |
| Acrylonitrile | ~0.0072 | Very high selectivity for the secondary amine. |
| (Data adapted from Li, C. (2013). J Phys Chem A.[15]) |
This data highlights that the structure of the electrophile plays a crucial role in controlling the extent of over-alkylation.
Schiff Base Formation: The Domain of Primary Amines
The formation of an imine, commonly known as a Schiff base, occurs through the reaction of a primary amine with an aldehyde or a ketone.[17][18][19][20] This reaction is a cornerstone of biochemistry and is widely used in organic synthesis.
Secondary amines, lacking a second proton on the nitrogen to be eliminated as water in the final step of imine formation, react with aldehydes and ketones to form enamines instead.[17] Tertiary amines do not react with non-enolizable aldehydes and ketones under these conditions.
The mechanism for Schiff base formation involves a nucleophilic addition of the primary amine to the carbonyl carbon, followed by dehydration.
Caption: Mechanism of Schiff base formation from a primary amine and a carbonyl compound.
Experimental Protocol: Synthesis of a Schiff Base
A general procedure for the synthesis of a Schiff base is as follows:
-
Reactant Mixture: In a suitable solvent such as ethanol or methanol, dissolve the primary amine and the aldehyde or ketone in equimolar amounts.[21]
-
Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the dehydration step. The optimal pH is typically around 4-5.[17]
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. The formation of the Schiff base is often indicated by a color change or the precipitation of a solid.
-
Isolation: The product can be isolated by filtration if it precipitates, or by removal of the solvent followed by recrystallization.
Conclusion: A Summary of Reactivity
-
For acylation , primary amines are generally more reactive due to their lower steric hindrance and accessible nucleophilic nitrogen.
-
In alkylation , secondary amines can be more nucleophilic due to electronic effects, but this is highly dependent on the steric bulk of both the amine and the alkylating agent. Over-alkylation is a common challenge with primary amines.
-
Schiff base formation is a characteristic reaction of primary amines with carbonyl compounds, leading to imines. Secondary amines, in contrast, form enamines.
A thorough understanding of these principles is essential for predicting reaction outcomes and designing effective synthetic strategies in drug development and other chemical sciences.
References
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Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Retrieved from [Link][7]
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Oreate AI Blog. (2026, January 6). Understanding the Differences: Primary vs. Secondary Amines. Retrieved from [Link][22]
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Fiveable. (n.d.). Steric hindrance Definition - Organic Chemistry II Key Term. Retrieved from [Link][8]
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Chemistry LibreTexts. (2025, February 24). 24.3: Basicity of Amines. Retrieved from [Link][1]
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Fiveable. (n.d.). Basicity of amines | Organic Chemistry II Class Notes. Retrieved from [Link][2]
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MDPI. (n.d.). Quantifying the Molecular Structural Effects on the Reaction Kinetics and Equilibrium Between Organic Amines and CO 2 : Insights from Theoretical Calculations. Retrieved from [Link][23]
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Mastering Chemistry Help. (2013, February 13). acylation of amines. Retrieved from [Link][10]
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Quora. (2019, August 16). Which one is more reactive, primary, secondary, or tertiary amine? Retrieved from [Link][6]
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StudySmarter. (2022, January 19). Basicity and Nucleophilicity of Amines. Retrieved from [Link][24]
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ResearchGate. (n.d.). The effect of steric hindrance in amines, and sterically destabilized twisted amides …. Retrieved from [Link][25]
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MSU chemistry. (n.d.). Amine Reactivity. Retrieved from [Link][26]
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Chemistry Steps. (n.d.). Basicity of Amines. Retrieved from [Link][4]
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ACS Publications. (n.d.). Nucleophilicities of Primary and Secondary Amines in Water | The Journal of Organic Chemistry. Retrieved from [Link][27]
-
OSTI. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. Retrieved from [Link][28]
-
Reddit. (2017, November 19). Amine basicity and nucleophilicity : r/Mcat. Retrieved from [Link][29]
-
Chemistry LibreTexts. (2020, May 30). 19.9: Nucelophilic Addition of Amines (Imine and Enamine Formation). Retrieved from [Link][17]
-
YouTube. (2024, July 10). Acylation Reaction on Amines | Class 12 Chemistry | Nitrogen Containing Compounds. Retrieved from [Link][30]
-
Pharmaguideline. (n.d.). Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts. Retrieved from [Link][5]
-
BYJU'S. (n.d.). Chemical Properties Of Amines Acylation Basicity. Retrieved from [Link][11]
-
YouTube. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. Retrieved from [Link][14]
-
DTIC. (n.d.). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Retrieved from [Link][31]
-
PubMed. (2013, September 5). Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy. Retrieved from [Link][15]
-
Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link][12]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link][13]
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ACS Publications. (2021, March 12). Quantitative Kinetic Model of CO2 Absorption in Aqueous Tertiary Amine Solvents. Retrieved from [Link][32]
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ResearchGate. (2025, August 6). Determination of Rate Constants of N-Alkylation of Primary Amines by H-1 NMR Spectroscopy. Retrieved from [Link][16]
-
Semantic Scholar. (n.d.). Chemical reaction kinetics measurements for single and blended amines for CO2 postcombustion capture applications. Retrieved from [Link][33]
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ACS Publications. (2024, June 14). Determination of the Hydroxyl Radical Reaction Rate Constant of Amines in the Aqueous Phase | ACS Earth and Space Chemistry. Retrieved from [Link][34]
-
World Journal of Pharmaceutical Sciences. (n.d.). REVIEW ON SCHIFF BASES. Retrieved from [Link][18]
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Quora. (2019, February 18). What is the difference between an imine and a Schiff base? Retrieved from [Link][19]
-
ResearchGate. (2015, January 31). What are the conditions used for schiff base reaction? Retrieved from [Link][21]
-
ResearchGate. (n.d.). A theoretical study of the reaction kinetics of amines released into the atmosphere from CO2 capture. Retrieved from [Link][35]
-
YouTube. (2025, January 31). Worked example: Differentiating the types of amines | Amines | Grade 12 | Chemistry | Khan Academy. Retrieved from [Link][36]
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A Comparative Structural Analysis of 3-Amino-N-(tert-butyl)propanamide and Its Analogs: A Guide for Researchers
This guide provides an in-depth comparative structural analysis of 3-Amino-N-(tert-butyl)propanamide and its selected analogs. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causality behind experimental choices and to provide a framework for the structural elucidation of similar small molecules. We will explore the synergistic application of fundamental analytical techniques—X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—complemented by computational modeling to build a comprehensive structural understanding.
Introduction: The Significance of β-Amino Amides
This compound, a derivative of β-alanine, belongs to the class of β-amino amides. These motifs are of significant interest in medicinal chemistry and materials science due to their presence in various bioactive natural products and their utility as building blocks for peptidomimetics and novel polymers. The conformational flexibility imparted by the additional methylene group in the backbone, compared to their α-amino acid counterparts, allows these molecules to adopt unique secondary structures, influencing their biological activity and material properties. Understanding the three-dimensional structure, conformational preferences, and physicochemical properties of these molecules is paramount for rational drug design and the development of new materials.
This guide will focus on this compound as our primary molecule of interest and will draw comparisons with its close structural analogs: N-tert-butylpropanamide (lacking the amino group) and 3-Amino-N-methylpropanamide (possessing a smaller N-alkyl substituent). By comparing the structural features of these molecules, we can elucidate the influence of the amino group and the N-tert-butyl group on the overall molecular conformation and properties.
Physicochemical Properties: A Tabular Comparison
A foundational aspect of structural analysis is the characterization of the molecule's basic physicochemical properties. These properties are influenced by the molecule's structure, including its functional groups and overall shape. The following table summarizes key computed physicochemical properties for this compound and its selected analogs, sourced from PubChem.
| Property | This compound | N-tert-butylpropanamide | 3-Amino-N-methylpropanamide |
| Molecular Formula | C7H16N2O | C7H15NO | C4H10N2O |
| Molecular Weight | 144.22 g/mol [1] | 129.20 g/mol [2] | 102.14 g/mol [3] |
| XLogP3 | -0.4[1] | 1.3 | -1.5[3] |
| Hydrogen Bond Donors | 2[1] | 1[2] | 2[3] |
| Hydrogen Bond Acceptors | 2[1] | 1[2] | 2[3] |
| Rotatable Bond Count | 4[1] | 2[2] | 2[3] |
| Topological Polar Surface Area | 55.1 Ų[1] | 29.1 Ų[2] | 55.1 Ų[3] |
Expert Interpretation: The presence of the primary amino group in this compound significantly increases its polarity, as evidenced by the lower XLogP3 value compared to N-tert-butylpropanamide. This increased polarity, along with the additional hydrogen bond donor, suggests a higher potential for intermolecular interactions, which would influence its crystal packing and solubility. The topological polar surface area (TPSA) is identical for the two amino-containing compounds, highlighting the contribution of the primary amine and amide functionalities to this property, which is often correlated with drug transport and absorption.
Experimental Workflows for Structural Elucidation
A multi-technique approach is essential for a comprehensive structural analysis. The following sections detail the experimental protocols for X-ray crystallography, NMR spectroscopy, and mass spectrometry, explaining the rationale behind each step.
X-ray Crystallography: The Definitive Solid-State Structure
X-ray crystallography provides an unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. This technique is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Rationale: The cornerstone of a successful X-ray diffraction experiment is a well-ordered, single crystal of sufficient size and quality.
-
Procedure: Dissolve the compound (e.g., this compound) in a suitable solvent (e.g., ethanol, ethyl acetate, or a solvent mixture) to near saturation. Employ a slow evaporation or vapor diffusion technique. For vapor diffusion, place the solution in a small, open vial inside a larger, sealed container with a more volatile anti-solvent (e.g., hexane). The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting slow crystal growth.
-
-
Crystal Mounting and Data Collection:
-
Rationale: The crystal must be mounted on a goniometer and cooled to reduce thermal motion of the atoms, resulting in a clearer diffraction pattern.
-
Procedure: Select a suitable crystal (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a cryoloop. Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K). Mount the crystal on the diffractometer.
-
-
Data Collection:
-
Rationale: The crystal is rotated in the X-ray beam to collect a complete set of diffraction data from all possible crystal orientations.
-
Procedure: A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the diffracted X-rays are detected. The intensity and position of each diffraction spot are recorded.
-
-
Structure Solution and Refinement:
-
Rationale: The diffraction data is used to solve the phase problem and generate an electron density map, from which the atomic positions can be determined and refined.
-
Procedure: The collected data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain an initial model of the molecule. The atomic positions and thermal parameters are then refined to achieve the best fit between the observed and calculated diffraction patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides information about the chemical environment of each atom, their connectivity, and through-space proximity. For flexible molecules like this compound, NMR is crucial for understanding their conformational preferences in solution.
Experimental Protocol: 1D and 2D NMR Spectroscopy
-
Sample Preparation:
-
Rationale: The choice of solvent is critical to avoid signal overlap and to ensure the sample is fully dissolved. Deuterated solvents are used to prevent large solvent signals from obscuring the analyte signals.
-
Procedure: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
-
1D NMR Spectra Acquisition (¹H and ¹³C):
-
Rationale: ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR provides similar information for carbon atoms.
-
Procedure:
-
¹H NMR: Acquire a standard proton spectrum. The chemical shift (δ) indicates the electronic environment of the protons. The integration of the signals gives the relative number of protons. The splitting pattern (multiplicity) reveals the number of neighboring protons.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.
-
-
-
2D NMR Spectra Acquisition (COSY and HSQC):
-
Rationale: 2D NMR experiments reveal correlations between nuclei, providing definitive evidence for connectivity.
-
Procedure:
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). It is used to establish proton-proton connectivity within spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms they are directly attached to. It is used to assign protons to their corresponding carbons.
-
-
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Rationale: The sample must be in solution to be introduced into the mass spectrometer.
-
Procedure: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
-
Infusion and Ionization:
-
Rationale: The sample is introduced into the mass spectrometer and ionized to create charged molecules that can be manipulated by electric and magnetic fields.
-
Procedure: The solution is infused into the ESI source. A high voltage is applied to the tip of the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.
-
-
Mass Analysis:
-
Rationale: The ions are separated based on their mass-to-charge ratio (m/z).
-
Procedure: The ions are guided into the mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer). The analyzer separates the ions, and a detector records the abundance of each ion at a specific m/z.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Rationale: To obtain structural information, a specific ion (the parent ion) is selected and fragmented, and the masses of the resulting fragment ions (daughter ions) are analyzed.
-
Procedure: The parent ion of interest (e.g., the protonated molecule [M+H]⁺) is selected in the first mass analyzer. It is then passed into a collision cell, where it collides with an inert gas (e.g., argon or nitrogen), causing it to fragment. The resulting daughter ions are then analyzed in a second mass analyzer.
-
Comparative Data Analysis
In this section, we will analyze and compare the expected and available data for this compound and its analogs.
Predicted ¹H NMR Spectral Data
The following table presents predicted ¹H NMR chemical shifts for this compound. These predictions are based on established chemical shift ranges and data from closely related analogs.
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale |
| -C(CH₃)₃ | 1.3 - 1.5 | singlet | 9 equivalent protons on the tert-butyl group, no adjacent protons. |
| -CH₂-CO- | 2.2 - 2.5 | triplet | Adjacent to a carbonyl group and a CH₂ group. |
| -NH-CH₂- | 2.9 - 3.2 | triplet | Adjacent to a primary amine and a CH₂ group. |
| -CO-NH- | 6.5 - 7.5 | broad singlet | Amide proton, often broad due to quadrupole broadening and exchange. |
| -NH₂ | 1.5 - 3.0 | broad singlet | Primary amine protons, often broad and may exchange with water. |
Mass Spectrometry Fragmentation Patterns
The fragmentation of these molecules in the mass spectrometer will be dictated by the stability of the resulting fragments.
-
This compound: A prominent fragmentation pathway is the loss of the tert-butyl group to form a stable tert-butyl cation (m/z 57). Another likely fragmentation is the cleavage of the C-C bond alpha to the carbonyl group.
-
N-tert-butylpropanamide: Similar to the amino-containing analog, the loss of the tert-butyl group is expected to be a major fragmentation pathway.
-
3-Amino-N-methylpropanamide: The loss of the methyl group is less favorable than the loss of the tert-butyl group. Fragmentation is more likely to occur at the C-C bonds of the propanamide backbone. The presence of an odd molecular weight is indicative of a molecule containing an odd number of nitrogen atoms.[4]
Computational Conformational Analysis
Due to the presence of several rotatable bonds, these molecules can adopt multiple conformations in solution. Computational chemistry provides a powerful means to explore the potential energy surface and identify low-energy conformers.
Protocol: Conformational Search and Energy Minimization
-
Structure Building: Construct the 3D structure of the molecule using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to generate a diverse set of possible conformations.
-
Energy Minimization: Each generated conformer is subjected to energy minimization using a suitable force field (e.g., MMFF94) or quantum mechanical method (e.g., DFT with B3LYP functional) to find the nearest local energy minimum.
-
Analysis: The energies of the minimized conformers are compared to identify the global minimum and other low-energy conformers that are likely to be populated at room temperature.
For this compound, key dihedral angles to consider are around the Cα-Cβ bond and the C-N amide bond. The bulky tert-butyl group is expected to significantly influence the conformational preferences around the amide bond.
Conclusion
The structural analysis of this compound and its analogs requires a synergistic approach that combines the strengths of various analytical techniques and computational methods. X-ray crystallography provides a definitive solid-state structure, NMR spectroscopy reveals the solution-state structure and conformational dynamics, and mass spectrometry confirms the molecular weight and provides clues to the connectivity through fragmentation patterns. Computational modeling complements these experimental techniques by exploring the conformational landscape and helping to rationalize the observed experimental data. This comprehensive approach, as outlined in this guide, provides a robust framework for the structural elucidation of novel small molecules in drug discovery and materials science.
References
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Cheméo. (n.d.). Chemical Properties of Propanamide, N-tert-butyl. Retrieved January 17, 2026, from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 239177, n-Tert-butylpropanamide. Retrieved January 17, 2026, from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28307015, 3-(Tert-butylamino)propanamide. Retrieved January 17, 2026, from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 221431, N-Butylpropanamide. Retrieved January 17, 2026, from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22953175, N-tert-butyl-N-propylpropanamide. Retrieved January 17, 2026, from [Link].
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Doc Brown's Chemistry. (n.d.). Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Retrieved January 17, 2026, from [Link].
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ResearchGate. (n.d.). Crystal structure of N-Pf alanine tert-butyl ester. Retrieved January 17, 2026, from [Link].
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SpectraBase. (n.d.). Propanamide, 3-amino-N-(2,5-dimethylphenyl)-3-(hydroxyimino)-. Retrieved January 17, 2026, from [Link].
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Whitman College. (n.d.). Mass Spectrometry: Fragmentation. Retrieved January 17, 2026, from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14889074, 3-Amino-N-methylpropanamide. Retrieved January 17, 2026, from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14889075, 3-amino-N-methylpropanamide hydrochloride. Retrieved January 17, 2026, from [Link].
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National Center for Biotechnology Information. (2018). Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. Retrieved January 17, 2026, from [Link].
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Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of propanamide (propionamide). Retrieved January 17, 2026, from [Link].
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Pearson. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas.... Retrieved January 17, 2026, from [Link].
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Performance of 3-Amino-N-(tert-butyl)propanamide in different solvent systems
An In-Depth Comparative Guide to the Performance of 3-Amino-N-(tert-butyl)propanamide in Diverse Solvent Systems
This guide provides a comprehensive analysis of the anticipated performance of this compound across various solvent systems. In the absence of extensive published data for this specific molecule, this document leverages fundamental principles of physical organic chemistry and established analytical methodologies to predict its behavior and guide solvent selection for research and development applications. We will explore the structural attributes of the molecule, propose robust experimental protocols for its characterization, and compare its likely performance against structurally similar alternatives.
Structural Analysis: Predicting Solvent Interactions
The behavior of this compound in any given solvent is dictated by its distinct functional groups: a primary amine (-NH2), a secondary amide (-CONH-), and a bulky, nonpolar tert-butyl group.
-
Primary Amine (-NH2): This group is polar and capable of both donating and accepting hydrogen bonds. It imparts a basic character to the molecule and is a primary site for hydrophilic interactions.
-
Secondary Amide (-CONH-): The amide linkage is highly polar and also a strong hydrogen bond donor (N-H) and acceptor (C=O). This feature significantly contributes to the molecule's polarity.
-
Tert-butyl Group (-C(CH3)3): This large, sterically hindering alkyl group is highly nonpolar (lipophilic). It creates a region of the molecule that will favorably interact with nonpolar solvents through van der Waals forces but will disrupt the hydrogen-bonding network of highly polar solvents like water, potentially lowering solubility.
The interplay between the hydrophilic amine/amide functionalities and the lipophilic tert-butyl group suggests that this compound will exhibit amphiphilic character, with its optimal solubility found in solvents of intermediate polarity.
Predicted Performance Across Solvent Classes
Based on the structural analysis, we can forecast the compound's general performance:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The primary amine and amide groups will readily form hydrogen bonds with these solvents. However, the large tert-butyl group will lead to unfavorable hydrophobic effects, likely resulting in only moderate solubility in water. Solubility is expected to be significantly better in methanol and ethanol, which have a lower dielectric constant and a hydrocarbon portion that can better accommodate the tert-butyl group.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds but cannot donate them as effectively as protic solvents. They are excellent at solvating polar molecules through strong dipole-dipole interactions. We predict high solubility in DMSO and DMF, as they can effectively solvate the polar amide and amine groups without being overly destabilized by the nonpolar tert-butyl moiety. Acetonitrile, being less polar, may be a slightly less effective solvent.
-
Nonpolar Solvents (e.g., Toluene, Hexane): The dominant polar functionalities of the molecule will make it poorly soluble in nonpolar solvents. The energy required to break the strong intermolecular hydrogen bonds between molecules of this compound would not be compensated by the weak van der Waals interactions with solvents like hexane.
Diagram: Predicted Intermolecular Interactions
Caption: Intermolecular forces governing solubility.
Experimental Verification: Protocols for Performance Assessment
To empirically validate these predictions, a systematic experimental approach is necessary. The following protocols provide a self-validating framework for assessing solubility, stability, and reactivity.
Diagram: Experimental Workflow
Caption: A systematic workflow for solvent selection.
Protocol 1: Quantitative Solubility Determination
Objective: To determine the thermodynamic solubility of this compound in a panel of selected solvents.
Methodology: High-Performance Liquid Chromatography (HPLC) is the gold standard for this determination due to its sensitivity and specificity.
Step-by-Step Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to 1.0 mL of each selected solvent (e.g., Water, Methanol, DMSO, Acetonitrile, Toluene) in separate 2.0 mL vials.
-
Ensure a solid excess is visible.
-
Equilibrate the vials on a shaker at a controlled temperature (e.g., 25 °C) for 24 hours to ensure thermodynamic equilibrium is reached.
-
-
Sample Preparation for HPLC:
-
After equilibration, centrifuge the vials at 10,000 rpm for 15 minutes to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter compatible with the solvent.
-
Dilute the filtered supernatant with a suitable mobile phase to a concentration within the pre-determined calibration curve range.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of water (with 0.1% formic acid) and acetonitrile.
-
Detection: UV detector at a wavelength of maximum absorbance for the amide chromophore (e.g., ~210 nm).
-
Quantification: Determine the concentration of the diluted sample by comparing its peak area to a standard calibration curve prepared with known concentrations of the analyte.
-
-
Calculation: Back-calculate the original concentration in the saturated solution, factoring in the dilution factor, to obtain the solubility in mg/mL or mol/L.
Protocol 2: Stability Assessment via Forced Degradation
Objective: To evaluate the chemical stability of the compound in different solvents under accelerated conditions.
Methodology: A forced degradation study exposes the compound to harsh conditions to identify potential degradation pathways and incompatibilities.
Step-by-Step Procedure:
-
Preparation of Stock Solutions:
-
Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the solvents that showed adequate solubility from Protocol 1.
-
-
Stress Conditions:
-
For each solvent, aliquot the stock solution into separate vials for each stress condition:
-
Thermal Stress: Incubate at 60 °C for 7 days.
-
Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M and incubate at 60 °C.
-
Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M and incubate at 60 °C.
-
Oxidative Stress: Add H₂O₂ to a final concentration of 3% and keep at room temperature.
-
-
Include a control sample stored at 4 °C for each solvent.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 24, 48, 168 hours), take an aliquot from each vial.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (a method capable of resolving the parent peak from all degradation products).
-
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point.
-
A significant loss of the parent peak or the appearance of new peaks indicates degradation. The solvent system where the compound shows the least degradation is considered optimal for stability.
-
Comparative Analysis with Structural Alternatives
To provide context, we can compare the predicted performance of our target compound with two hypothetical alternatives. This comparison highlights how minor structural modifications can significantly impact physical properties.
| Feature | This compound (Target) | Alternative A: 3-Amino-N-methylpropanamide | Alternative B: N-(tert-butyl)butanamide |
| Structure | H₂N-CH₂-CH₂-CO-NH-C(CH₃)₃ | H₂N-CH₂-CH₂-CO-NH-CH₃ | CH₃-CH₂-CH₂-CO-NH-C(CH₃)₃ |
| Key Difference | Bulky tert-butyl group | Small methyl group | No primary amine; longer alkyl chain |
| Predicted Polarity | Moderate | High | Low-Moderate |
| Predicted Aqueous Solubility | Moderate | High (less hydrophobic bulk) | Low (lacks the highly polar primary amine) |
| Predicted Nonpolar Solubility | Very Low | Very Low (highly polar) | Moderate (more lipophilic character) |
| H-Bonding Capability | High (Donor & Acceptor) | High (Donor & Acceptor) | Moderate (Amide H-bond donor only) |
| Potential Application | General purpose intermediate | Aqueous-phase reactions or formulations | Organic-phase synthesis |
This table illustrates that for applications requiring high aqueous solubility, Alternative A would likely be superior. Conversely, for a reaction in a less polar organic solvent like THF or Dichloromethane, Alternative B might offer better solubility and performance than the target compound.
Conclusion and Recommendations
The dual hydrophilic-lipophilic nature of this compound makes it a versatile intermediate, but its performance is critically dependent on solvent choice.
-
For High Concentration Stock Solutions: Polar aprotic solvents like DMSO and DMF are predicted to be the most effective, offering high solubility and likely good stability under neutral conditions.
-
For Aqueous Buffer Applications: Solubility will be a limiting factor. The use of co-solvents such as ethanol or DMSO in the aqueous buffer may be necessary to achieve desired concentrations.
-
For Organic Synthesis: Solvents like Acetonitrile or THF may provide a good balance of solubility and compatibility with common organic reagents. Nonpolar solvents like hexane and toluene are not recommended.
The experimental protocols outlined in this guide provide a clear and robust pathway for empirically determining the optimal solvent system for any specific application, ensuring that process development and research outcomes are built on a solid foundation of physical-chemical data.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Amino-N-(tert-butyl)propanamide
As researchers and developers in the pharmaceutical and life sciences sectors, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. 3-Amino-N-(tert-butyl)propanamide, a compound utilized in various research applications, requires meticulous handling and disposal to mitigate risks to personnel and the environment. This guide provides a procedural framework grounded in established safety protocols to ensure its responsible management from benchtop to final disposal.
Hazard Identification and Risk Assessment: Understanding the "Why"
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its chemical structure—featuring a primary amine and an amide functional group—allows us to infer its hazard profile from similar molecules. The tert-butylamine and propanamide moieties suggest it should be handled as a corrosive and potentially toxic substance.[1][2] The primary risks are associated with its basicity and reactivity.
Core Hazards:
-
Corrosivity : Like many amines, this compound is expected to be corrosive, capable of causing severe skin burns and serious eye damage upon contact.[1][2][3]
-
Toxicity : It may be harmful if swallowed or inhaled.
-
Environmental Hazard : Amines and their derivatives can be harmful to aquatic life with long-lasting effects.[4] Therefore, it must be prevented from entering drains or waterways.[5]
-
Reactivity : Amides and amines are incompatible with strong oxidizing agents and acids.[1][4][6] Mixing can lead to exothermic reactions, generating heat and potentially toxic gases.[6]
Hazard Summary Table
| Hazard Classification | Description | Rationale & Primary Sources |
| Skin Corrosion/Irritation | Category 1B/1C: Causes severe skin burns. | Based on data for similar amino amides and tert-butylamine, which are known corrosives.[1][2] |
| Serious Eye Damage | Category 1: Causes serious eye damage. | The corrosive nature of amines poses a significant risk of permanent eye injury.[1][3] |
| Acute Toxicity (Oral/Inhalation) | Harmful if swallowed. Toxic if inhaled. | Inferred from related compounds. |
| Aquatic Hazard | Harmful to aquatic life. | A common characteristic of amine derivatives; avoid environmental release.[4][7] |
| Chemical Incompatibility | Strong oxidizing agents, strong acids, acid anhydrides. | Risk of exothermic or violent reactions.[1][4][6] |
Immediate Safety & Personal Protective Equipment (PPE)
Before handling or preparing for disposal, ensure all engineering controls are operational and appropriate PPE is worn.
-
Engineering Controls : Always handle this compound inside a certified chemical fume hood to prevent inhalation of any vapors or aerosols. An emergency eyewash station and safety shower must be accessible within a 10-second travel distance.[8]
-
Personal Protective Equipment (PPE) :
-
Eye and Face Protection : Wear chemical safety goggles and a face shield for maximum protection against splashes.[1][3]
-
Skin Protection : A flame-resistant lab coat and chemical-resistant gloves (e.g., nitrile or chloroprene) are mandatory. Always inspect gloves for integrity before use.[1][8]
-
Respiratory Protection : If there is a risk of generating aerosols or vapors outside of a fume hood, a NIOSH-approved respirator is required.
-
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is that it must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the sink or in the regular trash. [9]
Step 1: Waste Segregation
Proper segregation is the foundation of safe chemical waste management.[10]
-
Designate a Waste Stream : Establish a dedicated waste container specifically for this compound and materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves).
-
Maintain Separation : Keep this waste stream separate from incompatible chemicals, particularly acids and strong oxidizers.[6][10][11] Do not mix with other waste streams unless explicitly approved by your institution's Environmental Health & Safety (EHS) department.[10]
Step 2: Containerization and Labeling
-
Select a Compatible Container : Use a high-density polyethylene (HDPE) or other chemically resistant container that is in good condition and has a secure, leak-proof screw cap.[9][10]
-
Label Correctly : The container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Corrosive," "Toxic")
-
The accumulation start date.
-
-
Keep Closed : The waste container must remain closed at all times except when waste is being added.[10]
Step 3: Accumulation and Storage
-
Designated Area : Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment : Place the waste container in a secondary containment bin made of a compatible material to prevent the spread of material in case of a leak.
-
Storage Conditions : Store in a cool, dry, and well-ventilated area away from heat or ignition sources.[1][5]
Step 4: Final Disposal
-
Arrange for Pickup : Contact your institution's EHS department to schedule a pickup for the hazardous waste.[9]
-
Professional Disposal : The final disposal must be conducted by a licensed and approved hazardous waste disposal facility, which will typically use high-temperature incineration or another approved chemical treatment method.[12]
Emergency Procedures: Spill and Exposure Management
Small Spill Cleanup (inside a fume hood)
-
Containment : Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels.
-
Collection : Carefully collect the absorbed material using non-sparking tools and place it into your labeled hazardous waste container.[5]
-
Decontamination : Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Reporting : Report the spill to your laboratory supervisor.
First Aid for Exposure
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention from an ophthalmologist.[1]
-
Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap. Seek immediate medical attention.[1][13]
-
Inhalation : Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

